molecular formula C10H13NO3 B1622222 (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid CAS No. 76647-67-1

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B1622222
CAS No.: 76647-67-1
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Abstract

This compound (AHPA) is the core structural motif of Bestatin (also known as Ubenimex), a natural dipeptide isolated from Streptomyces olivoreticuli.[1] Bestatin, chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent, competitive, and reversible protease inhibitor with a remarkably broad spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of its multifaceted mechanism of action, focusing on its primary enzymatic targets and the resultant downstream physiological effects. We will dissect the molecular interactions that underpin its roles as an immunomodulator, an anti-inflammatory agent, and an anti-neoplastic compound, providing field-proven experimental protocols for researchers investigating this versatile molecule.

Introduction: The Significance of a Unique Amino Acid

The biological activity of Bestatin is conferred by its unique N-terminal amino acid, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[3] This non-proteinogenic α-hydroxy-β-amino acid is a transition-state analog for several zinc metalloproteases, which is the foundational principle of its inhibitory action. Initially identified for its immunomodulatory properties, subsequent research has revealed a complex mechanism centered on the inhibition of multiple, seemingly disparate enzymes.[2][4] This pleiotropic activity makes it a subject of intense study for diverse therapeutic applications, from oncology to the treatment of lymphedema.[1][5]

Core Mechanism of Action: A Multi-Target Protease Inhibitor

Bestatin does not act on a single receptor or pathway but rather derives its efficacy from inhibiting a class of enzymes known as aminopeptidases. These enzymes cleave N-terminal amino acids from peptides and proteins, playing critical roles in protein degradation, peptide hormone regulation, and antigen presentation.

Primary Enzymatic Targets

The principal targets of Bestatin are cell-surface and intracellular zinc-dependent aminopeptidases. The inhibition of these enzymes disrupts critical biological pathways.

Target EnzymeAlternative Name(s)Key Biological RoleConsequence of Inhibition
Leukotriene A4 Hydrolase (LTA4H) LTA4HDual-function: Epoxide hydrolase activity converts LTA4 to Leukotriene B4 (LTB4); Aminopeptidase activity degrades peptides.Anti-inflammatory effect : Blocks production of LTB4, a potent neutrophil chemoattractant.[4][6]
Aminopeptidase N (APN) CD13, Alanyl AminopeptidaseCleavage of peptides; role in angiogenesis, tumor cell invasion, and viral entry.Anti-cancer & Immunomodulatory : Inhibits tumor growth and invasion; modulates immune cell function.[7][8]
Aminopeptidase B (APB) Arginyl AminopeptidaseCleavage of N-terminal Arg and Lys residues.Immunomodulatory : Prevents degradation of immunomodulatory peptides like tuftsin.[2][4]
Enkephalinases VariousDegradation of endogenous opioid peptides (enkephalins).Analgesic effect : Potentiates the action of enkephalins by increasing their half-life.[2]
Leucyl/Cystinyl Aminopeptidase Oxytocinase, VasopressinaseDegradation of peptide hormones like oxytocin and vasopressin.Hormonal Regulation : Prevents the breakdown of key peptide hormones.[1]
Structural Basis of Inhibition

The (2S,3R)-α-hydroxy-β-amino acid structure of the AHPA moiety is the key to its inhibitory power. The hydroxyl group coordinates with the active-site zinc ion of the target metalloprotease, while the overall structure mimics the tetrahedral transition state of peptide bond hydrolysis. This allows Bestatin to bind tightly and competitively to the enzyme's active site, blocking access to natural substrates.

Downstream Signaling and Physiological Consequences

The inhibition of the enzymes listed above triggers distinct and therapeutically relevant physiological responses.

The Anti-Inflammatory Pathway: LTA4H Inhibition

The most well-defined pathway for Bestatin's anti-inflammatory action is through the inhibition of LTA4H. This enzyme is a pivotal point in the arachidonic acid cascade, responsible for synthesizing Leukotriene B4 (LTB4), a powerful lipid mediator of inflammation.[4] Elevated levels of LTB4 are implicated in chronic inflammatory diseases, including lymphedema.[5][9] By blocking LTA4H, Bestatin effectively reduces LTB4 levels, thereby mitigating inflammation, improving lymphatic function, and promoting tissue repair.[5][9] This mechanism is the basis for its investigation in clinical trials for secondary lymphedema.[5]

LTA4H_Inhibition_Pathway AA Arachidonic Acid FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Bestatin (2S,3R)-AHPA (Bestatin) Bestatin->LTA4H Inhibits Inflammation Inflammation (Neutrophil Chemotaxis, Tissue Swelling) LTB4->Inflammation Activates

Caption: Inhibition of the LTB4 Inflammatory Pathway by Bestatin.

The Immunomodulatory Pathway

Bestatin's immunomodulating effects are multifaceted. It directly stimulates lymphocytes and monocytes by binding to cell surface aminopeptidases like APN/CD13.[2][6] Furthermore, by inhibiting Aminopeptidase B, it prevents the breakdown of tuftsin, a tetrapeptide that enhances phagocytic activity.[2] Clinically, this translates to an increase in T-cell counts and enhanced Natural Killer (NK) cell activity in patients.[10]

Immunomodulation_Pathway cluster_immune Immune Cells (Lymphocytes, Monocytes) ImmuneCell Immune Cell Surface Bestatin (2S,3R)-AHPA (Bestatin) APN Aminopeptidase N (CD13) Bestatin->APN Inhibits APB Aminopeptidase B Bestatin->APB Inhibits Bestatin->APB Inhibits Stimulation Direct Stimulation (↑ T-Cells, ↑ NK Activity) Bestatin->Stimulation Leads to Degradation Degradation APB->Degradation APB->Degradation Tuftsin Tuftsin Tuftsin->APB Phagocytosis Enhanced Phagocytosis Tuftsin->Phagocytosis Promotes

Caption: Immunomodulatory Mechanisms of Bestatin.

Anti-Oncogenic Effects

The anti-cancer properties of Bestatin are linked to the inhibition of APN/CD13, which is often overexpressed on tumor cells and vasculature. By inhibiting APN, Bestatin can:

  • Induce Apoptosis : It has been shown to induce DNA fragmentation and enhance caspase-3 activity in leukemic cell lines.[6]

  • Inhibit Angiogenesis : It can inhibit the formation of new blood vessels that tumors need to grow.[6]

  • Reduce Invasion : By inhibiting the degradation of the extracellular matrix, it can limit the spread of tumor cells.[6]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action, specific assays are required. The following protocols provide a framework for researchers.

Protocol: Aminopeptidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against Aminopeptidase N.

Objective: To calculate the IC50 value of Bestatin against purified Aminopeptidase N.

Materials:

  • Purified recombinant human Aminopeptidase N (APN/CD13).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

  • Inhibitor: Bestatin (Ubenimex).

  • 96-well microplate and plate reader (405 nm).

Methodology:

  • Prepare Reagents:

    • Dissolve Bestatin in DMSO to create a 10 mM stock solution. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Dissolve Ala-pNA substrate in DMSO and dilute in Assay Buffer to a final working concentration of 200 µM.

    • Dilute purified APN enzyme in Assay Buffer to a working concentration of 10 ng/µL.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of Bestatin dilutions to test wells. Add 10 µL of Assay Buffer/DMSO to control wells.

    • Add 20 µL of diluted APN enzyme solution to all wells except the "substrate blank" wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the Ala-pNA substrate solution to all wells to start the reaction.

  • Data Collection:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the uninhibited control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow: Cell-Based LTB4 Production Assay

This workflow outlines the process for measuring the effect of Bestatin on LTB4 production in stimulated human neutrophils.

LTB4_Assay_Workflow A 1. Isolate Human Neutrophils (from whole blood via density gradient) B 2. Pre-incubate Cells (with Bestatin or vehicle control) A->B C 3. Stimulate Cells (e.g., with calcium ionophore A23187) B->C D 4. Terminate Reaction & Harvest Supernatant (Centrifuge to pellet cells) C->D E 5. Quantify LTB4 (using a competitive ELISA kit or LC-MS/MS) D->E F 6. Data Analysis (Compare LTB4 levels between Bestatin-treated and control groups) E->F

Caption: Experimental Workflow for Measuring LTB4 Inhibition.

Conclusion and Future Directions

This compound, the active component of Bestatin, is a paradigm of a multi-target therapeutic agent. Its ability to competitively inhibit several key zinc metalloproteases gives rise to a unique combination of anti-inflammatory, immunomodulatory, and anti-neoplastic effects. The inhibition of LTA4H and the subsequent reduction of pro-inflammatory LTB4 is a particularly promising mechanism for treating inflammatory diseases like lymphedema.[9] Future research should focus on developing derivatives of the AHPA scaffold that exhibit greater selectivity for specific aminopeptidases, potentially leading to therapies with enhanced efficacy and reduced off-target effects. The foundational insights into its mechanism continue to drive innovation in drug development, highlighting the power of natural products to inspire novel therapeutic strategies.

References

  • MedChemExpress. Bestatin (Ubenimex) | Aminopeptidase N/Leukotriene A4 Hydrolase Inhibitor.
  • Patsnap Synapse. (2024).
  • Selleck Chemicals. Bestatin (Ubenimex)
  • Sigma-Aldrich. This compound hydrochloride.
  • Wikipedia. Ubenimex.
  • Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy.
  • Oka, S. (1980).
  • The Lymphie Life. (2017). A pill for lymphedema? Talking ubenimex's potential with Dr. Quan of Eiger BioPharmaceuticals.
  • Ikeda, S., et al. (1988). [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease]. Gan To Kagaku Ryoho.
  • Various Authors.
  • Woodruff School of Mechanical Engineering. (2017).
  • LEAPChem. This compound丨CAS 59554-14-2.
  • Umezawa, H., et al. (1976). X-RAY STRUCTURE DETERMINATION OF (2S, 3R)
  • BOC Sciences. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules.[1] Its unique stereochemistry is a key feature in the structure of bestatin, a natural dipeptide inhibitor of aminopeptidases that has found clinical use in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the principal enantioselective strategies for the synthesis of (2S,3R)-AHPBA, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic routes, including diastereoselective reactions, asymmetric catalysis, and enzymatic resolutions, offering detailed experimental protocols and field-proven insights to facilitate their practical application.

Introduction: The Significance of (2S,3R)-AHPBA

The α-hydroxy-β-amino acid motif present in this compound is a privileged scaffold in medicinal chemistry. Beyond its role in bestatin, this structural unit is integral to a range of protease inhibitors, including those targeting HIV protease and renin.[1] The precise spatial arrangement of the hydroxyl, amino, and phenyl groups is paramount for potent and selective biological activity. Consequently, the development of efficient and highly stereocontrolled synthetic routes to access enantiomerically pure (2S,3R)-AHPBA is of paramount importance for advancing drug discovery and development programs.

This guide will explore several robust methodologies, each with its own set of advantages and considerations. The selection of a particular synthetic strategy will often depend on factors such as scale, available starting materials, and the desired level of stereochemical purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of molecules with multiple stereocenters, such as (2S,3R)-AHPBA, presents a significant challenge. The key is to control the formation of two adjacent stereocenters with the desired (2S,3R) configuration. The primary strategies employed can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.

  • Diastereoselective Reactions: Using a chiral auxiliary or a chiral substrate to direct the stereochemical outcome of a reaction.

  • Enzymatic Resolutions: Separating a racemic mixture using stereoselective enzymes.

This guide will focus on the most impactful and widely adopted methods within these categories.

Sharpless Asymmetric Aminohydroxylation: A Powerful Tool

The Sharpless Asymmetric Aminohydroxylation (AA) is a cornerstone of modern organic synthesis, enabling the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity.[4][5] This method has been successfully applied to the synthesis of the AHPBA core.[6]

Mechanistic Rationale

The AA reaction involves the osmium-catalyzed addition of an amino group and a hydroxyl group across a double bond.[5] The key to its success lies in the use of chiral cinchona alkaloid-derived ligands, which coordinate to the osmium center and create a chiral environment. This directs the facial selectivity of the alkene addition, leading to a preponderance of one enantiomer.

The regioselectivity of the aminohydroxylation of cinnamates can be controlled by the choice of the ligand.[7] While phthalazine (PHAL) ligands typically favor the formation of the α-amino-β-hydroxy product, anthraquinone (AQN) ligands can reverse the regioselectivity to yield the desired α-hydroxy-β-amino acid precursor.[7]

Sharpless_Asymmetric_Aminohydroxylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Cinnamate_Ester Cinnamate Ester Os_Imido_Complex [L*]OsO3(NR) Cinnamate_Ester->Os_Imido_Complex [3+2] Cycloaddition Nitrogen_Source Nitrogen Source (e.g., CbzNCl(Na)) OsO4 OsO4 Nitrogen_Source->OsO4 OsO4->Os_Imido_Complex Chiral_Ligand Chiral Ligand (AQN-derived) Chiral_Ligand->Os_Imido_Complex Protected_AHPBA Protected (2S,3R)-AHPBA derivative Os_Imido_Complex->Protected_AHPBA Hydrolysis of Osmacycle Hydrolysis Hydrolysis Protected_AHPBA->Hydrolysis AHPBA (2S,3R)-AHPBA Hydrolysis->AHPBA

Figure 1. A simplified workflow of the Sharpless Asymmetric Aminohydroxylation for the synthesis of (2S,3R)-AHPBA.

Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Cinnamate

This protocol is adapted from literature procedures for the synthesis of α-hydroxy-β-amino acid derivatives.[6]

Materials:

  • Ethyl cinnamate

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQ)₂AQN (hydroquinine 1,4-anthraquinonediyl diether)

  • Benzyl carbamate

  • tert-Butyl hypochlorite

  • Sodium hydroxide

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzyl carbamate in tert-butanol and water is added sodium hydroxide. The mixture is stirred until a clear solution is obtained.

  • The solution is cooled to 0 °C, and tert-butyl hypochlorite is added dropwise. The reaction is stirred for 15 minutes to form the N-chloro-N-sodio carbamate.

  • In a separate flask, potassium osmate(VI) dihydrate and (DHQ)₂AQN are dissolved in a mixture of tert-butanol and water.

  • The ethyl cinnamate is added to the catalyst solution, and the mixture is cooled to 0 °C.

  • The freshly prepared N-chloro-N-sodio carbamate solution is added to the reaction mixture.

  • The reaction is stirred at 0 °C until completion, as monitored by TLC.

  • The reaction is quenched by the addition of saturated sodium sulfite solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the protected (2S,3R)-3-(benzyloxycarbonyl)amino-2-hydroxy-4-phenylbutanoic acid ethyl ester.

  • Subsequent deprotection (e.g., hydrolysis of the ester and hydrogenolysis of the Cbz group) yields (2S,3R)-AHPBA.

Parameter Typical Value
Enantiomeric Excess (ee)>95%
Diastereomeric Ratio (dr)>20:1
Yield70-85%
Table 1. Typical results for the Sharpless Asymmetric Aminohydroxylation of ethyl cinnamate.

Diastereoselective Aldol-Type Reactions

Another powerful strategy involves the diastereoselective addition of a nucleophile to a chiral aldehyde. This approach leverages a pre-existing stereocenter to control the formation of a new one.

Nitroaldol (Henry) Reaction

A practical synthesis of (-)-bestatin has been reported utilizing a diastereoselective nitroaldol reaction.[8] This method involves the addition of nitromethane to a chiral N-Boc-D-phenylalaninal.

Nitroaldol_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_transformation Transformation Boc_D_Phe_H Boc-D-Phe-H Nitroaldol_Adduct Nitroaldol Adduct Boc_D_Phe_H->Nitroaldol_Adduct Nitromethane Nitromethane Base Base (NaH, 15-crown-5) Nitromethane->Base Base->Nitroaldol_Adduct Nef_Reaction Nef Reaction Nitroaldol_Adduct->Nef_Reaction Protected_AHPBA Protected (2S,3R)-AHPBA Nef_Reaction->Protected_AHPBA

Figure 2. Key steps in the diastereoselective nitroaldol approach to (2S,3R)-AHPBA.

Experimental Protocol: Diastereoselective Nitroaldol Reaction

This protocol is based on the synthesis of (-)-bestatin reported by Lee et al.[8]

Materials:

  • Boc-D-phenylalaninal (Boc-D-Phe-H)

  • Nitromethane

  • Sodium hydride

  • 15-crown-5

  • Diethyl ether

  • Hexane

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid

  • Methanol

  • Sodium methoxide

  • Ozone

  • Dimethyl sulfide

Procedure:

  • To a suspension of sodium hydride in diethyl ether/hexane, add 15-crown-5 and nitromethane at 0 °C.

  • Add a solution of Boc-D-Phe-H in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature until completion.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Protect the resulting diol as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • The diastereomers are separated by column chromatography.

  • The desired trans-oxazolidine is subjected to a Nef reaction. The nitro group is converted to a carbonyl group using a base (e.g., sodium methoxide) followed by ozonolysis and a reductive workup (e.g., dimethyl sulfide).

  • The resulting aldehyde is then oxidized to the carboxylic acid, and subsequent deprotection yields (2S,3R)-AHPBA.

Parameter Typical Value
Diastereomeric Ratio (dr)>16:1
Overall Yield (from Boc-D-Phe-H)~25%
Table 2. Key outcomes of the diastereoselective nitroaldol synthesis.[8]

Chiral Pool Synthesis from D-Mannitol

Readily available and inexpensive chiral starting materials, such as carbohydrates, can be elaborated into complex chiral molecules. D-mannitol has been used as a starting material for the stereoselective synthesis of precursors to AHPBA.[9][10]

Synthetic Strategy

The synthesis typically involves the selective protection and manipulation of the multiple hydroxyl groups of D-mannitol to create a key intermediate with the desired stereochemistry. Ring-closing metathesis (RCM) is often a key step in constructing cyclic precursors that can then be cleaved to afford the acyclic AHPBA backbone.[9]

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of esters of 2-hydroxy-4-phenylbutyric acid.[11]

Principle of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched starting material from the enantiomerically pure product.

Application to AHPBA Precursors

For the synthesis of (2S,3R)-AHPBA, a racemic mixture of a suitable precursor, such as ethyl 2-hydroxy-4-phenylbutyrate, can be resolved using a lipase.[11] The enzyme will selectively hydrolyze or acylate one enantiomer, allowing for the separation of the two.

Conclusion

The enantioselective synthesis of this compound is a well-developed field with a variety of robust and efficient methods. The choice of synthetic route will be dictated by the specific requirements of the research or development program. The Sharpless Asymmetric Aminohydroxylation offers a direct and highly enantioselective approach from simple alkenes. Diastereoselective methods, such as the nitroaldol reaction, provide excellent stereocontrol when starting from a chiral precursor. Chiral pool synthesis from readily available starting materials like D-mannitol and enzymatic resolutions represent valuable alternative strategies. The continued development of novel catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this important chiral building block in the future.

References

Physicochemical properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Introduction

This compound, also known by its CAS Number 59554-14-2, is a chiral non-proteinogenic amino acid derivative.[1][2] Its unique stereochemistry and the presence of multiple functional groups—an amino group, a hydroxyl group, a carboxylic acid, and a phenyl ring—make it a highly valuable building block in medicinal chemistry and pharmaceutical development.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used to determine them, and the implications of these properties for its application in research and drug discovery. The defined (2S,3R) configuration is crucial for ensuring the production of enantiomerically pure compounds, which is a critical factor for efficacy and safety in drug development.[1]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly as a component of enzyme inhibitors and bioactive peptides.[1] Notably, derivatives of this compound (AHPA) are utilized as inhibitors of enkephalinases and as analogues of bestatin, highlighting its significance in developing therapeutics.[4][5]

Molecular Structure and Identifiers

The structural arrangement of functional groups dictates the molecule's chemical behavior and biological activity.

  • IUPAC Name: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[2]

  • Molecular Formula: C₁₀H₁₃NO₃[3][6]

  • Molecular Weight: 195.22 g/mol [3][6]

  • Canonical SMILES: C1=CC=C(C=C1)CO)O">C@HN[2]

  • InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N[2]

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueConditionsReference(s)
Appearance White powderAmbient[1][3]
Molecular Weight 195.22 g/mol -[2][3]
Melting Point 225-230 °C-[1]
Specific Optical Rotation ([α]²⁰_D) +28.4° to +32.5°c=1, in 1N HCl[1]
Purity (HPLC) ≥ 98%-[1]
Solubility Insoluble in water; soluble in organic solvents-[7][8]

Detailed Physicochemical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 225-230 °C .[1] A sharp melting range within this window typically signifies high purity. The high melting point is characteristic of amino acids, resulting from the strong intermolecular hydrogen bonding enabled by the zwitterionic nature of the molecule in its solid state.

Experimental Protocol: Capillary Melting Point Determination

This method is chosen for its simplicity, accuracy, and requirement for only a small amount of sample.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Optical Activity

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a fundamental property used to confirm the stereochemical identity and enantiomeric purity of the compound.

  • Specific Rotation ([α]²⁰_D): +28.4° to +32.5°[1]

This measurement is conducted at 20°C using the sodium D-line (589 nm), with the sample dissolved at a concentration of 1 g/100mL in 1N Hydrochloric Acid.[1] The positive sign indicates that it is dextrorotatory under these conditions.

Experimental Protocol: Polarimetry

The choice of a polarimeter is standard for measuring optical rotation, providing a direct measure of the sample's effect on plane-polarized light.

  • Solution Preparation: A solution of known concentration (c) is prepared by accurately weighing the sample and dissolving it in a specific solvent (1N HCl) in a volumetric flask.

  • Blank Measurement: The polarimeter sample tube (of a known path length, l) is filled with the pure solvent, and the instrument is zeroed.

  • Sample Measurement: The tube is then filled with the prepared sample solution, and the observed angle of rotation (α) is measured.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c).

Solubility

The solubility profile is critical for drug development, influencing formulation, administration routes, and bioavailability. This compound is reported to be insoluble in water but soluble in organic solvents.[7][8]

This behavior can be explained by its molecular structure. While it possesses polar functional groups (amino, hydroxyl, carboxyl), the large, nonpolar phenyl group significantly contributes to its overall hydrophobicity, limiting its solubility in water.[9] As with other amino acids, its solubility is pH-dependent.[10] In acidic or basic solutions, the amino and carboxyl groups become charged (NH₃⁺ or COO⁻), which typically increases aqueous solubility due to ion-dipole interactions with water.[9][10]

Experimental Protocol: Shake-Flask Method (for Thermodynamic Solubility)

This is the gold-standard method for determining thermodynamic solubility, as it ensures equilibrium is reached.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Ionization Constant (pKa)
  • Carboxylic Acid (-COOH): This group is acidic. For similar amino acid structures, the pKa is typically in the range of 2-3.

  • Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (-NH₃⁺) is typically in the range of 9-10.

The molecule exists as a zwitterion at its isoelectric point (pI), the pH at which the net charge is zero. Understanding the pKa values is essential for predicting the molecule's charge state at different physiological pHs, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

This is a robust and common method for determining the pKa values of ionizable groups.

  • Solution Preparation: The compound is dissolved in water or a co-solvent system to a known concentration.

  • Titration: The solution is titrated with a standardized strong acid (e.g., HCl) and separately with a standardized strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Spectroscopic Properties

Spectroscopic analysis is indispensable for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not available in the search results, the expected ¹H and ¹³C NMR signals can be predicted based on its structure:

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the ~7.2-7.4 ppm region, corresponding to the protons on the phenyl ring.[11][12]

    • Methine Protons (-CH-): Protons on the carbons bearing the amino and hydroxyl groups would appear as complex multiplets in the aliphatic region.

    • Methylene Protons (-CH₂-): The protons of the benzyl CH₂ group would appear as a distinct signal, likely a multiplet, in the upfield region (~2.5-3.0 ppm).[11]

    • Exchangeable Protons: The protons of the -OH, -NH₂, and -COOH groups would appear as broad signals whose chemical shifts are dependent on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the downfield region, typically >170 ppm.[13]

    • Aromatic Carbons: Multiple signals in the ~125-140 ppm range.[13]

    • Aliphatic Carbons: Signals for the C-OH, C-NH₂, and CH₂ carbons would appear in the upfield region (~30-80 ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

  • O-H Stretch: A broad band around 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.[14][15] The alcohol O-H stretch would also appear in this region.

  • N-H Stretch: A medium intensity band around 3300-3000 cm⁻¹, corresponding to the primary amine.

  • C-H Stretch (Aromatic): Bands typically appear just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[14]

  • C-H Stretch (Aliphatic): Bands appear just below 3000 cm⁻¹ (~2990-2850 cm⁻¹).[14]

  • C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl group.[14][16]

  • C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

  • Molecular Weight: 195.22 g/mol [2]

  • Exact Mass: 195.08954328 Da[2]

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₁₃NO₃) by measuring the exact mass to within a few parts per million (ppm).

Significance in Drug Development

The physicochemical properties of this compound are directly linked to its utility as a versatile synthetic intermediate.[1]

  • Stereochemical Purity: The defined (2S,3R) configuration is essential for creating stereochemically pure active pharmaceutical ingredients (APIs). This is critical because different stereoisomers can have vastly different biological activities and safety profiles.

  • Functional Group Versatility: The presence of amino, hydroxyl, and carboxyl groups allows for a wide range of chemical modifications, including peptide bond formation, acylation, and the attachment of protecting groups.[1] This makes it a valuable building block for complex molecules.

  • Role as a Peptide Isostere: The α-hydroxy-β-amino acid structure can act as a non-hydrolyzable isostere of a peptide bond. This is a key strategy in designing protease inhibitors, as it mimics the transition state of peptide hydrolysis, leading to potent enzyme inhibition.[17] This is exemplified by its use in synthesizing bestatin analogues and other enzyme inhibitors.[4][18]

Caption: Role of (2S,3R)-AHPA as a versatile building block in synthesis.

Conclusion

This compound is a chiral intermediate of significant value in pharmaceutical and peptide synthesis.[1] Its distinct physicochemical properties—high melting point, specific optical rotation, and functional group reactivity—are direct consequences of its unique molecular structure. A thorough understanding and precise measurement of these properties are fundamental for its effective application in the synthesis of complex, stereochemically pure therapeutic agents, particularly enzyme inhibitors and bioactive peptides. The methodologies outlined in this guide represent standard, validated approaches for characterizing this and similar compounds, ensuring data integrity and reproducibility in a research and development setting.

References

  • This compound丨CAS 59554-14-2. LEAPChem.
  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex.
  • This compound hydrochloride. Sigma-Aldrich.
  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis Online.
  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. BOC Sciences.
  • 3-Amino-2-hydroxy-4-phenylbutanoic acid.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).
  • This compound HYDROCHLORIDE. ChemicalBook.
  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Benchchem.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.
  • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid. Santa Cruz Biotechnology.
  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Fisher Scientific.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • 3-Phenylbutyric acid. NIST WebBook.
  • 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum. ChemicalBook.
  • 4-Phenylbutyric acid(1821-12-1) IR Spectrum. ChemicalBook.

Sources

In-Depth Technical Guide: Crystal Structure Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Moiety in the Context of the Metallo-aminopeptidase Inhibitor Bestatin

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) moiety, a critical component of the potent metallo-aminopeptidase inhibitor, bestatin. Due to the lack of a publicly available crystal structure of the isolated AHPA molecule, this guide utilizes the crystallographic data of bestatin in complex with the aminopeptidase from Aeromonas proteolytica (PDB entry: 1TXR) as a high-fidelity proxy. We will delve into the experimental determination of the crystal structure via single-crystal X-ray diffraction, analyze the intricate network of intermolecular interactions governing the crystal packing, and discuss the profound implications of these structural insights for rational drug design and development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (AHPA) is a non-proteinogenic amino acid that serves as a cornerstone in the design of numerous enzyme inhibitors. Its unique stereochemistry and the presence of hydroxyl and amino groups in a specific spatial arrangement are pivotal for its biological activity. Derivatives of AHPA are recognized as potent inhibitors of enkephalinases, enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides. By inhibiting these enzymes, AHPA derivatives can augment the natural pain-relieving effects of enkephalins.

One of the most prominent and well-studied derivatives of AHPA is bestatin, chemically known as [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. Bestatin is a highly effective, reversible inhibitor of various aminopeptidases, including aminopeptidase B, aminopeptidase N, and leukotriene A4 hydrolase. Its ability to chelate the active site metal ions of these enzymes, a function directly mediated by the AHPA moiety, underpins its inhibitory action. The structural analysis of bestatin, therefore, offers invaluable insights into the binding modes and structure-activity relationships of AHPA-based inhibitors, guiding the development of next-generation therapeutics for pain management, inflammation, and cancer.

Methodology: From Crystal Growth to Structure Elucidation

The determination of a molecule's three-dimensional arrangement in a crystal is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.

Crystallization of Amino Acid Derivatives

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For amino acids and their derivatives, which are often zwitterionic and highly soluble in polar solvents, several crystallization techniques are commonly employed:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: The solubility of many compounds decreases with temperature. A saturated solution at a higher temperature is slowly cooled to induce crystallization.

For bestatin, co-crystallization with its target enzyme is a common strategy to obtain crystals suitable for X-ray diffraction and to study the inhibitor-enzyme interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots, which is recorded on a detector. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.

The experimental workflow for SC-XRD can be summarized as follows:

experimental_workflow crystal High-Quality Single Crystal mount Mounting on Goniometer crystal->mount xray Irradiation with X-rays mount->xray diffraction Diffraction Pattern Collection xray->diffraction data_processing Data Processing & Integration diffraction->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Model Validation refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities of the diffracted waves, not their phases. Computational methods are employed to solve this problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule.

The initial model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using various statistical parameters, such as the R-factor.

A wide range of software is available for crystallographic analysis, including packages for data collection, structure solution, refinement, and visualization.

Crystal Structure Analysis of Bestatin (PDB ID: 1TXR)

The crystal structure of bestatin in complex with the aminopeptidase from Aeromonas proteolytica was determined at a resolution of 2.0 Å.[1][2] This high-resolution structure provides a detailed view of the inhibitor's conformation and its interactions within the enzyme's active site. For the purpose of this guide, we will focus our analysis on the structure of the bestatin molecule itself, particularly the this compound moiety.

Molecular Conformation

Within the crystal structure, the AHPA moiety of bestatin adopts a specific, low-energy conformation. The phenyl ring is oriented to engage in hydrophobic interactions with the enzyme's binding pocket. The hydroxyl and amino groups are positioned to chelate the catalytic zinc ions in the active site, which is the primary mechanism of inhibition. The stereochemistry at the C2 (S) and C3 (R) positions is crucial for this precise positioning and high-affinity binding.

Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. These interactions dictate the crystal packing and influence the physical properties of the material. A thorough analysis of these interactions is essential for understanding the stability and behavior of the crystalline form.

The key intermolecular interactions involving the AHPA moiety of bestatin within the crystal lattice include:

  • Hydrogen Bonds: The hydroxyl and amino groups of the AHPA moiety are potent hydrogen bond donors, while the carboxylate and hydroxyl oxygens can act as acceptors. These interactions are critical in stabilizing the crystal packing.

  • Van der Waals Forces: The phenyl group of the AHPA moiety participates in van der Waals interactions, including π-π stacking with aromatic residues in the enzyme's active site, contributing to the overall binding affinity.

  • Metal Coordination: The primary interaction responsible for the inhibitory activity of bestatin is the coordination of the hydroxyl and amino groups of the AHPA moiety to the zinc ions in the enzyme's active site.

The following diagram illustrates the key intermolecular interactions of the AHPA moiety:

intermolecular_interactions AHPA (2S,3R)-3-Amino-2-hydroxy- 4-phenylbutyric Acid Moiety H_Bond Hydrogen Bonding (with neighboring molecules/residues) AHPA->H_Bond O-H···O, N-H···O VdW Van der Waals Interactions (π-π stacking of phenyl ring) AHPA->VdW Phenyl Ring Interactions Metal_Coordination Metal Coordination (Chelation of Zn²⁺ ions) AHPA->Metal_Coordination N, O coordination

Figure 2: Key intermolecular interactions of the AHPA moiety.
Crystallographic Data Summary

The following table summarizes the key crystallographic data for the complex of bestatin with Aeromonas proteolytica aminopeptidase (PDB ID: 1TXR).

Parameter Value
PDB ID1TXR
Resolution (Å)2.00
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=57.3, b=78.9, c=80.2
R-value (work)0.195
R-free0.245

Implications for Drug Development

The detailed structural understanding of how the AHPA moiety of bestatin interacts with its target enzyme has profound implications for the rational design of new and improved inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The crystal structure provides a 3D template for understanding the SAR of bestatin and its analogs. Modifications to the AHPA scaffold can be rationally designed to enhance binding affinity, selectivity, and pharmacokinetic properties.

  • Lead Optimization: By visualizing the binding site, medicinal chemists can identify opportunities for introducing new functional groups to the inhibitor that can form additional favorable interactions with the enzyme, thereby increasing potency.

  • De Novo Design: The structural information can be used in computational drug design programs to design novel inhibitors de novo that are tailored to the specific architecture of the target enzyme's active site.

Conclusion

The crystal structure analysis of the this compound moiety, as exemplified by its incorporation in the inhibitor bestatin, provides a wealth of information that is crucial for the fields of medicinal chemistry and drug development. The precise knowledge of its three-dimensional conformation and the intricate network of intermolecular interactions that govern its binding to target enzymes empowers scientists to design more potent, selective, and effective therapeutic agents. This technical guide has outlined the key methodologies for crystal structure determination and provided a detailed analysis of the structural features of the AHPA moiety, underscoring its importance as a privileged scaffold in modern drug discovery.

References

  • Stamper, C. C., et al. (2004). Spectroscopic and X-ray crystallographic characterization of bestatin bound to the aminopeptidase from Aeromonas (Vibrio) proteolytica. Biochemistry, 43(30), 9620-9628. [Link]

  • RCSB Protein Data Bank. (2004). 1TXR: X-ray crystal structure of bestatin bound to AAP. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid for Drug Development Professionals

Introduction: Elucidating the Structure of a Critical Chiral Building Block

This compound (AHPBA) is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of various pharmaceuticals. Its specific stereochemistry is crucial for its role as a key structural component in a class of protease inhibitors, including Bestatin and its analogs. Accurate and comprehensive characterization of AHPBA is paramount for ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs).

This guide provides a detailed technical overview of the primary spectroscopic techniques used to elucidate and confirm the structure of AHPBA: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not consistently available in public databases, this document synthesizes expected spectral data based on fundamental principles and analysis of analogous structures. The protocols and interpretations provided are designed to be self-validating, offering researchers a robust framework for quality control and structural verification.

Molecular Identity and Structure

The foundational step in any spectroscopic analysis is understanding the target molecule's connectivity and stereochemistry. AHPBA possesses a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] Its structure includes a phenyl ring, a four-carbon butyric acid backbone, an amino group at the C3 position, and a hydroxyl group at the C2 position. The specific (2S, 3R) stereochemistry is critical to its biological function.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the AHPBA sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of labile protons (OH, NH₂, COOH), making them disappear from the spectrum, which can be a useful diagnostic tool. DMSO-d₆ will typically allow for the observation of all protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).[3] These experiments are invaluable for confirming proton-proton and proton-carbon connectivities, respectively.[4]

¹H NMR: Predicted Spectral Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. Based on the structure of AHPBA, the following signals are predicted.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale & Key Couplings
H-Ar (Phenyl)7.20 - 7.40Multiplet (m)5HAromatic protons of the monosubstituted benzene ring.
H2~4.1 - 4.3Doublet (d)1HMethine proton attached to the carbon bearing the hydroxyl group (C2). Coupled to H3.
H3~3.4 - 3.6Multiplet (m)1HMethine proton attached to the carbon bearing the amino group (C3). Coupled to H2 and the two H4 protons.
H4a, H4b~2.8 - 3.0Doublet of doublets (dd)2HDiastereotopic methylene protons adjacent to the phenyl ring and C3. They will show geminal coupling to each other and vicinal coupling to H3.
-OH, -NH₂, -COOHVariable (Broad)Singlet (s, broad)3HLabile protons whose chemical shifts are highly dependent on solvent, concentration, and temperature. Will exchange with D₂O.
¹³C NMR: Predicted Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C1 (C=O)175 - 180Carboxylic acid carbonyl carbon, typically deshielded.
C-Ar (Quaternary)135 - 140The carbon of the phenyl ring attached to the butyric acid chain.
CH-Ar (Phenyl)126 - 130Aromatic carbons of the phenyl ring.
C2 (-CHOH)70 - 75Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.
C3 (-CHNH₂)55 - 60Carbon bearing the amino group.
C4 (-CH₂)38 - 45Methylene carbon adjacent to the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[5][6]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.[7]

  • Sample Application: Place a small amount of the powdered AHPBA sample onto the crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal surface.[8]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

IR: Predicted Absorption Bands

The IR spectrum of AHPBA is expected to show characteristic absorption bands corresponding to its key functional groups.[9][10]

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Significance
3200 - 3500 (broad)O-H stretchAlcohol (-OH)Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
3000 - 3300 (medium)N-H stretchAmine (-NH₂)Indicates the primary amine group. Often appears as one or two distinct peaks on top of the broad O-H band.
2500 - 3300 (very broad)O-H stretchCarboxylic Acid (-COOH)A very broad absorption underlying the N-H and C-H stretches, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
3030 - 3080 (weak)C-H stretchAromaticAromatic C-H stretching vibrations.
2850 - 2960 (medium)C-H stretchAliphaticAliphatic C-H stretching from the -CH₂- and -CH- groups.
~1710 (strong)C=O stretchCarboxylic Acid (-COOH)A strong, sharp peak confirming the presence of the carbonyl group.
1550 - 1640 (medium)N-H bendAmine (-NH₂)Bending vibration of the primary amine.
1450 - 1600 (medium-weak)C=C stretchAromatic RingA series of absorptions characteristic of the benzene ring.
1050 - 1250 (strong)C-O stretchAlcohol & Carboxylic AcidStrong stretching vibrations for the C-O single bonds.
690 - 770 (strong)C-H bend (out-of-plane)AromaticBending vibrations indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like amino acids, as it typically produces an intact molecular ion.[11][12]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the AHPBA sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode. Formic acid aids in protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules ([M+H]⁺).

  • Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]

MS: Predicted Molecular Ion and Fragmentation

The molecular weight of AHPBA is 195.22. In positive ion ESI-MS, the primary ion observed will be the protonated molecule.

m/z (mass-to-charge ratio) Proposed Ion Description
196.09[M+H]⁺Protonated molecular ion (C₁₀H₁₄NO₃⁺). Confirms the molecular weight.
178.08[M+H - H₂O]⁺Loss of a water molecule from the hydroxyl group. A common fragmentation for alcohols.
150.08[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide from the carboxylic acid group.
133.09[C₉H₁₃N]⁺Loss of both water and formic acid (HCOOH), a common neutral loss from protonated carboxylic acids.
106.06[C₇H₈N]⁺Alpha-cleavage between C2 and C3, yielding the protonated 2-amino-3-phenylpropyl fragment.
91.05[C₇H₇]⁺Tropylium ion, a very stable fragment characteristic of benzyl groups.

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontsize=9];

M_H [label="[M+H]⁺\nm/z = 196.09", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H_H2O [label="[M+H - H₂O]⁺\nm/z = 178.08", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_H_HCOOH [label="[M+H - HCOOH]⁺\nm/z = 150.08", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment_106 [label="[C₇H₈N]⁺\nm/z = 106.06", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91.05", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M_H -> M_H_H2O [label="- H₂O"]; M_H -> M_H_HCOOH [label="- HCOOH"]; M_H -> Fragment_106 [label="α-cleavage"]; Fragment_106 -> Tropylium [label="- NH₃"]; }

Caption: Plausible ESI-MS fragmentation pathway for protonated AHPBA.

Integrated Analysis Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. Each technique corroborates the others, providing a self-validating system for structural elucidation.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Data Interpretation AHPBA AHPBA Sample MS Mass Spectrometry (MS) AHPBA->MS IR Infrared (IR) Spectroscopy AHPBA->IR NMR NMR Spectroscopy AHPBA->NMR MW Molecular Weight (195.22) MS->MW FG Functional Groups (-OH, -NH₂, -COOH, Ph) IR->FG Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity Structure Confirmed Structure of (2S,3R)-AHPBA MW->Structure FG->Structure Connectivity->Structure

Caption: Integrated workflow for the structural confirmation of AHPBA.

Conclusion

The structural integrity of this compound is foundational to its utility in pharmaceutical synthesis. Through a synergistic application of NMR, IR, and MS, researchers can unequivocally confirm its molecular weight, identify all constituent functional groups, and map the precise atomic connectivity and stereochemistry. This guide provides the expected spectral signatures and robust analytical protocols necessary to perform this characterization with a high degree of scientific confidence, ensuring the quality and consistency required in drug development.

References

  • Forseth, T. F., & Parker, E. J. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel, Switzerland), 12(2), 263. Available at: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Sarrou, J. (2013). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. JOVE. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10987161, 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link].

  • Parker, E. T., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. Available at: [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. Available at: [Link]

  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Naranjo, Y. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3059475, Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. Retrieved from [Link].

  • Barth, A. (2000). The infrared absorption of amino acid side chains. ResearchGate. Available at: [Link]

  • University of California, Davis. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Mistrik, R. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Chan, E. C. Y., & Ho, P. C. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Filo. (2025). Question The compound with formula C10H13NO3 was analyzed by both IR and... Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), a pivotal non-proteinogenic amino acid. We will delve into its initial identification as a key component of the potent enzyme inhibitor Bestatin, explore the evolution of its chemical synthesis, and discuss its enduring impact on medicinal chemistry and drug development.

The Serendipitous Discovery via a Microbial Metabolite

The story of this compound is inextricably linked to the discovery of Bestatin. In 1976, a team of Japanese scientists led by Hamao Umezawa isolated a novel, low-molecular-weight dipeptide from the culture broth of Streptomyces olivoreticuli. This compound, which they named Bestatin, was identified as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. The initial interest in Bestatin stemmed from its ability to inhibit various aminopeptidases, including leucine aminopeptidase and aminopeptidase B.

Hydrolysis of Bestatin revealed the presence of L-leucine and a then-unusual amino acid. Through meticulous structural elucidation, including X-ray crystallography, this novel component was identified as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This discovery marked the first identification of this unique amino acid and laid the foundation for decades of research into its properties and applications.

cluster_0 Discovery of Bestatin cluster_1 Structural Elucidation Streptomyces_olivoreticuli Streptomyces olivoreticuli Culture_Broth Culture Broth Streptomyces_olivoreticuli->Culture_Broth produces Bestatin_Isolation Isolation of Bestatin Culture_Broth->Bestatin_Isolation yields Bestatin Bestatin (dipeptide) Bestatin_Isolation->Bestatin Hydrolysis Acid Hydrolysis Bestatin->Hydrolysis L_Leucine L-Leucine Hydrolysis->L_Leucine AHPA (2S,3R)-3-Amino-2-hydroxy -4-phenylbutyric acid (AHPA) Hydrolysis->AHPA

Figure 1: The discovery pathway of this compound (AHPA) through the isolation and structural analysis of Bestatin.

The Unique Structure and Stereochemistry of AHPA

This compound is a non-proteinogenic β-amino acid with two chiral centers, giving rise to four possible stereoisomers. The naturally occurring and biologically active form found in Bestatin is the (2S,3R) isomer. This specific stereochemistry is crucial for its biological activity, as it dictates the precise three-dimensional orientation of the functional groups responsible for interacting with the active sites of target enzymes.

PropertyValue
IUPAC Name (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
CAS Number 59554-14-2

The presence of both an amino group and a hydroxyl group on adjacent carbons, along with a phenyl group, provides a unique structural motif that has made AHPA a valuable building block in medicinal chemistry.

The Evolution of Synthetic Strategies for AHPA

The limited availability of (2S,3R)-AHPA from natural sources necessitated the development of efficient and stereoselective synthetic routes. The ability to chemically synthesize this key amino acid and its analogs has been instrumental in exploring the structure-activity relationships of Bestatin and in the development of novel therapeutic agents.

Early synthetic approaches often involved classical resolution methods, which were laborious and provided low yields. Over time, more sophisticated strategies have emerged, focusing on asymmetric synthesis to directly obtain the desired (2S,3R) stereoisomer.

Key Synthetic Approaches:
  • From N-acyl-α-aminoacetophenone: One of the earlier methods involved the synthesis from readily available N-acyl-α-aminoacetophenones, providing a scalable route for production.

  • Horner-Wadsworth-Emmons Reaction: A common precursor strategy utilizing an α,β-unsaturated ester, prepared via a Horner-Wadsworth-Emmons reaction, has been developed for the synthesis of Bestatin and other bioactive molecules.

  • Asymmetric Catalytic Darzens Reaction: A highly enantioselective Darzens reaction between α-diazoacetamides and aldehydes has been employed for the synthesis of (-)-Bestatin, highlighting the power of modern catalytic methods.

  • Hydroxylation of Enolates: An efficient synthesis of N-protected AHPA has been achieved through the hydroxylation of an enolate derived from a corresponding amino ester.

Starting_Materials Readily Available Starting Materials (e.g., Phenylacetaldehyde, Aminoacetophenones) Key_Intermediate_Formation Formation of Key Intermediates (e.g., α,β-unsaturated esters, Enolates) Starting_Materials->Key_Intermediate_Formation Stereoselective_Reaction Stereoselective Key Reaction (e.g., Asymmetric Aminohydroxylation, Asymmetric Epoxidation) Key_Intermediate_Formation->Stereoselective_Reaction Functional_Group_Manipulation Functional Group Manipulations (e.g., Protection, Deprotection, Hydrolysis) Stereoselective_Reaction->Functional_Group_Manipulation Final_Product (2S,3R)-AHPA Functional_Group_Manipulation->Final_Product

Figure 2: A generalized workflow for the asymmetric synthesis of (2S,3R)-AHPA, emphasizing the critical stereoselective step.

Therapeutic Significance and Applications of AHPA-Containing Molecules

The discovery that Bestatin, and by extension its core component AHPA, could modulate the immune system and inhibit key enzymes opened up new avenues for therapeutic intervention.

Immunomodulation and Cancer Therapy

Bestatin, also known by its generic name Ubenimex, has been used clinically as an immunomodulator in cancer chemotherapy. It has been shown to enhance the immune response by stimulating T-lymphocytes and activating macrophages. This immunomodulatory activity, coupled with its ability to inhibit aminopeptidases that can inactivate certain chemotherapeutic agents, makes it a valuable adjuvant in cancer treatment. Clinical trials have demonstrated its effectiveness in prolonging the survival of patients with acute non-lymphocytic leukemia.

Enzyme Inhibition

The primary mechanism of action of Bestatin is the inhibition of various metalloproteases. The (2S,3R)-AHPA moiety plays a crucial role in binding to the active site of these enzymes.

  • Aminopeptidases: Bestatin is a potent inhibitor of aminopeptidase B and leucine aminopeptidase.

  • Leukotriene A₄ Hydrolase: It also inhibits leukotriene A₄ hydrolase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.

  • Enkephalinase: Derivatives of AHPA have been investigated as inhibitors of enkephalinases, with the potential to augment the analgesic effects of enkephalins.

The unique inhibitory profile of AHPA-containing molecules has made them valuable tools for studying the physiological roles of these enzymes and for developing novel therapeutic agents for a range of diseases.

A Versatile Chiral Building Block

Beyond

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide to a Cornerstone Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative for stereochemical precision in modern drug development has elevated the importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for complex bioactive molecules.[1][2][3] Among these, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA), a non-proteinogenic amino acid, has emerged as a preeminent synthon. Its unique α-hydroxy-β-amino acid structure serves as a potent transition-state isostere for peptide bond hydrolysis, making it an indispensable component in the rational design of highly specific enzyme inhibitors. This technical guide provides an in-depth analysis of AHPA, covering its stereoselective synthesis, physicochemical properties, and its pivotal role in the construction of clinically significant pharmaceuticals, most notably the aminopeptidase inhibitor Bestatin and key intermediates for HIV protease inhibitors.

Introduction: The Strategic Value of a Unique Pharmacophore

This compound is more than a mere synthetic intermediate; it is a carefully designed molecular key, shaped to interact with the active sites of specific enzymes, particularly metalloproteases.[4][5] The precise spatial arrangement of its four key functional groups—the carboxylic acid, the hydroxyl group, the amino group, and the phenyl side chain—is critical to its function. The (2S,3R) configuration allows the molecule to mimic the tetrahedral transition state of a scissile peptide bond during enzymatic hydrolysis.[6] This mimicry enables molecules incorporating the AHPA scaffold to act as potent, competitive inhibitors, binding to the enzyme active site with high affinity and disrupting its catalytic cycle.

Its most prominent application is in the synthesis of Bestatin, an immunomodulating agent and powerful inhibitor of aminopeptidase B and leucine aminopeptidase, which has found clinical use in cancer therapy.[7][8][9] Furthermore, the AHPA core is a recurring motif in the development of other critical therapeutics, including antivirals.[10][11] This guide will elucidate the chemical principles and practical methodologies that make AHPA an invaluable tool for researchers in medicinal chemistry and drug development.

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is essential for its effective application in multi-step synthesis.

PropertyValueSource
IUPAC Name (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[12]
Abbreviation (2S,3R)-AHPA
CAS Number 59554-14-2[12][13]
Molecular Formula C₁₀H₁₃NO₃[12]
Molecular Weight 195.22 g/mol [12][14]
Appearance White solid[15]
Stereochemistry (2S, 3R)[12]
SMILES C1=CC=C(C=C1)CO)O)N[12]
Storage Recommended at -20°C for long-term stability

Stereoselective Synthesis: Mastering Chirality

The primary challenge in synthesizing AHPA lies in the precise and simultaneous control of two adjacent stereocenters (C2 and C3). The biological efficacy of its derivatives is exquisitely sensitive to this stereochemistry, rendering non-selective methods inadequate. Several robust strategies have been developed to address this challenge.

  • From Chiral Pool Precursors: One of the most direct approaches utilizes readily available chiral amino acids, such as L-phenylalanine. A notable method involves the hydroxylation of an enolate derived from a protected (3S)-3-amino-4-phenylbutanoate ester.[16] This strategy leverages the existing stereocenter at C3 to direct the stereoselective introduction of the hydroxyl group at C2.

  • Asymmetric Catalysis: Modern catalytic methods offer highly efficient routes from achiral starting materials.[1] An asymmetric Darzens reaction between an α-diazoacetamide and benzaldehyde, for instance, can generate a cis-glycidic amide with high enantiomeric purity, which can then be converted to the AHPA core.[9]

  • Substrate-Controlled Diastereoselection: Another powerful technique involves the highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-phenylpropanal.[17] The bulky dibenzylamino group effectively shields one face of the aldehyde, forcing the incoming cyanide nucleophile to attack from the opposite face, thereby setting the desired stereochemistry at C2 relative to the existing center at C3.

The choice of synthetic route often depends on factors such as scale, cost, and the availability of starting materials and specialized catalysts.

G cluster_0 Synthetic Strategies Achiral Precursors Achiral Precursors Asymmetric Catalysis Asymmetric Catalysis Achiral Precursors->Asymmetric Catalysis AHPA (2S,3R)-AHPA (Target Building Block) Asymmetric Catalysis->AHPA Chiral Pool (e.g., L-Phe) Chiral Pool (e.g., L-Phe) Substrate Control Substrate Control Chiral Pool (e.g., L-Phe)->Substrate Control Substrate Control->AHPA

Caption: Key synthetic approaches to (2S,3R)-AHPA.

Application Profile: The Architect of Enzyme Inhibitors

The utility of AHPA is best demonstrated through its incorporation into potent, clinically relevant molecules.

Case Study: Bestatin (Ubenimex)

Bestatin is a dipeptide composed of (2S,3R)-AHPA and L-leucine, with the structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[7][8] It was first isolated from Streptomyces olivoreticuli and functions as a competitive inhibitor of several aminopeptidases.[8][9]

  • Mechanism of Action: Aminopeptidases are typically metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which coordinates a water molecule to hydrolyze the N-terminal amino acid from a peptide substrate. The (2S)-hydroxyl group of the AHPA moiety in Bestatin directly coordinates with this zinc ion, while the overall structure mimics the tetrahedral intermediate of peptide hydrolysis. This tight, yet reversible, binding effectively blocks the enzyme's active site, preventing it from processing its natural substrates.

G cluster_0 Enzyme Active Site cluster_1 Natural Substrate Processing cluster_2 Inhibition by Bestatin Enzyme Aminopeptidase (with Zn²⁺ ion) InhibitedComplex Stable Enzyme-Inhibitor Complex (No Hydrolysis) Enzyme->InhibitedComplex Mimics Transition State Peptide Peptide Substrate Peptide->Enzyme TransitionState Tetrahedral Transition State Peptide->TransitionState Hydrolysis Products Cleaved Products TransitionState->Products Bestatin Bestatin (contains AHPA) Bestatin->Enzyme

Caption: Mechanism of aminopeptidase inhibition by Bestatin.

Broader Applications: Antivirals and Beyond

The AHPA scaffold is not limited to Bestatin. Its value as a peptide bond isostere makes it a key component in the synthesis of inhibitors for other protease classes, including HIV protease. Intermediates like 1,3-diaminoalcohol, derived from a common precursor strategy alongside Bestatin, are crucial for synthesizing drugs such as Amprenavir, an effective agent for treating HIV infection.[10][11] The principles of transition-state mimicry are broadly applicable, and researchers continue to explore AHPA derivatives for their potential neuroprotective and metabolic modulatory effects.[15][18]

Experimental Protocol: Synthesis of Bestatin

This section provides a representative, self-validating protocol for the synthesis of Bestatin via peptide coupling, a cornerstone technique in medicinal chemistry. This protocol assumes the availability of the Boc-protected form of AHPA, which is commercially available or can be synthesized.[19]

Objective: To synthesize N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine (Bestatin) by coupling Boc-(2S,3R)-AHPA with L-leucine methyl ester, followed by deprotection.
Materials:
  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA)

  • L-Leucine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) / Tetrahydrofuran (THF) / Water

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Methodology:
  • Amine Salt Neutralization:

    • Dissolve L-Leucine methyl ester hydrochloride in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.2 equivalents) dropwise to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction. Stir for 15 minutes.

    • Causality Insight: The free amine of the leucine ester is the active nucleophile for the coupling reaction. It must be liberated from its hydrochloride salt form by a non-nucleophilic base like DIPEA.

  • Carboxylic Acid Activation & Coupling:

    • In a separate flask, dissolve Boc-AHPA (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add this solution to the neutralized leucine ester solution from Step 1.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Causality Insight: HATU is a highly efficient coupling reagent that activates the carboxylic acid of Boc-AHPA, forming a reactive O-acylisourea intermediate that is readily attacked by the nucleophilic amine of leucine ester to form the amide (peptide) bond.

  • Workup and Purification of Protected Dipeptide:

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer successively with saturated NaHCO₃ solution, water, and brine to remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure, protected dipeptide: Boc-(2S,3R)-AHPA-L-Leu-OMe.

  • Saponification of the Methyl Ester:

    • Dissolve the purified protected dipeptide in a mixture of THF/MeOH.

    • Add an aqueous solution of LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Causality Insight: The methyl ester is a protecting group for the leucine carboxylate. Saponification with LiOH hydrolyzes the ester to the free carboxylic acid, which is necessary for the final product.

  • Boc-Group Deprotection:

    • After acidification of the saponification mixture and extraction, dissolve the resulting product in DCM.

    • Add TFA (10-20 equivalents) and stir at room temperature for 1-2 hours.

    • Causality Insight: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine. TFA is a strong acid that efficiently cleaves the Boc group to reveal the free amine of the AHPA moiety.

  • Final Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude product can be purified by recrystallization or reverse-phase HPLC to yield Bestatin as a white solid.

G Start1 Boc-(2S,3R)-AHPA Step1 Peptide Coupling (HATU, DIPEA, DMF) Start1->Step1 Start2 L-Leu-OMe·HCl Start2->Step1 Intermediate1 Protected Dipeptide Boc-AHPA-Leu-OMe Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH, aq. THF/MeOH) Intermediate1->Step2 Intermediate2 Boc-AHPA-Leu-OH Step2->Intermediate2 Step3 Amine Deprotection (TFA, DCM) Intermediate2->Step3 Final Bestatin (Final Product) Step3->Final

Caption: Synthetic workflow for Bestatin from protected AHPA.

Conclusion

This compound represents a triumph of rational drug design and stereoselective synthesis. Its structural elegance translates directly into potent biological function, providing a reliable and versatile platform for inhibiting critical enzyme targets. By serving as a high-fidelity mimic of the peptide hydrolysis transition state, AHPA has enabled the development of important therapeutics and remains a cornerstone chiral building block for medicinal chemists aiming to modulate protease activity with precision and efficacy. Its continued application in the synthesis of novel bioactive molecules underscores its enduring value in the pharmaceutical sciences.

References

  • Lee, S., & Oh, D. C. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695-699. [Link]

  • Reddy, B. V. S., et al. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(31), 16251-16257. [Link]

  • Gallagher, T. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 11(1), 1-15. [Link]

  • Lee, S. E., & Oh, D. C. (1983). A FACILE SYNTHESIS OF BESTATIN. The Journal of Antibiotics, 36(6), 695-699. [Link]

  • Reddy, B. V. S., et al. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Publishing. [Link]

  • Cieplak, T., & Wicha, J. (Eds.). (2022).
  • Tobe, H., et al. (1982). Synthesis and Structure-activity Relationships of Amastatin Analogues, Inhibitors of Aminopeptidase A. Agricultural and Biological Chemistry, 46(7), 1865-1872. [Link]

  • Tobe, H., et al. (1982). Synthesis and Structure-activity Relationships of Amastatin Analogues, Inhibitors of Aminopeptidase A. Journal of the Agricultural Chemical Society of Japan, 46(7), 1865-1872. [Link]

  • May, B. C. H., & Abell, A. D. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2515-2523. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Wang, H., et al. (2024). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society.
  • Chemsrc. (n.d.). CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Maimone, T. J., et al. (2016). Total Synthesis of Himastatin. Journal of the American Chemical Society, 138(40), 13175-13178. [Link]

  • Mimoto, T., et al. (1997). PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. CHEMICAL & PHARMACEUTICAL BULLETIN, 45(11), 1741-1744. [Link]

  • Konkoy, C. S., & Allison, T. J. (2015). Proteases: nature's destroyers and the drugs that stop them.

Sources

Unveiling the Microbial Origins of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Amino Acid

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic β-amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its unique stereochemistry is pivotal to the biological activity of molecules in which it is incorporated. Notably, AHPBA is the characteristic component of Bestatin, a potent inhibitor of several aminopeptidases, including aminopeptidase B and leukotriene A4 hydrolase.[1][2] Bestatin and its analogues have garnered significant attention in the scientific community for their immunomodulatory properties and therapeutic potential in oncology.[3][4] This guide provides an in-depth exploration of the natural sources of AHPBA, with a primary focus on its microbial biosynthesis, isolation, and purification for research and drug development professionals.

Microbial Production: The Primary Natural Source

The principal natural source of this compound is microbial fermentation, specifically from actinomycetes. The most well-documented producer is the bacterium Streptomyces olivoreticuli, the organism from which the dipeptide Bestatin was first isolated.[1]

Biosynthesis of the AHPBA Moiety in Streptomyces

The biosynthesis of the AHPBA component within Bestatin has been elucidated through precursor feeding studies. It is not a direct product of a single gene or enzyme but rather a result of a specialized metabolic pathway that utilizes primary metabolites. The biosynthetic pathway involves the condensation of L-phenylalanine with two carbon atoms derived from acetic acid.[5] This process is accompanied by the decarboxylation of the L-phenylalanine molecule.[5]

The proposed biosynthetic pathway can be summarized as follows:

  • Precursor Provision : The biosynthesis initiates with the primary amino acid L-phenylalanine and a two-carbon unit from acetyl-CoA (derived from acetic acid).

  • Condensation and Modification : A series of enzymatic reactions, likely involving a polyketide synthase (PKS) or a related enzyme system, catalyzes the condensation of the precursors. This is followed by hydroxylation and amination steps to yield the final (2S,3R) stereochemistry of the AHPBA moiety.

  • Incorporation into Bestatin : In Streptomyces olivoreticuli, the newly synthesized AHPBA is then coupled with L-leucine to form the final dipeptide, Bestatin.

AHPBA Biosynthesis L_Phe L-Phenylalanine PKS Polyketide Synthase-like Enzymatic Complex L_Phe->PKS Acetate Acetic Acid (as Acetyl-CoA) Acetate->PKS Intermediate Putative Intermediate PKS->Intermediate Condensation, Decarboxylation AHPBA (2S,3R)-3-Amino-2-hydroxy -4-phenylbutyric acid Intermediate->AHPBA Hydroxylation, Amination Bestatin_Synthase Bestatin Synthetase AHPBA->Bestatin_Synthase L_Leu L-Leucine L_Leu->Bestatin_Synthase Bestatin Bestatin Bestatin_Synthase->Bestatin Peptide Bond Formation

Caption: Proposed biosynthetic pathway of the AHPBA moiety in Bestatin.

Isolation and Purification of AHPBA from Microbial Culture

Obtaining pure this compound from a microbial source typically involves the isolation of Bestatin followed by chemical or enzymatic hydrolysis. The following is a generalized protocol for this process.

Experimental Protocol: A Step-by-Step Guide

Part 1: Fermentation of Streptomyces olivoreticuli

  • Inoculum Preparation : Aseptically transfer a loopful of Streptomyces olivoreticuli spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

  • Production Culture : Inoculate a production medium (e.g., a complex medium containing glucose, peptone, and mineral salts) with the seed culture (5-10% v/v). The production culture should be in a larger volume, for example, 1 L in a 2 L baffled flask, to ensure adequate aeration.

  • Fermentation : Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200 rpm). Monitor the fermentation by measuring pH and cell growth (e.g., dry cell weight).

Part 2: Extraction and Purification of Bestatin

  • Cell Separation : Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. Bestatin is typically found in the supernatant.

  • Adsorption Chromatography : Pass the supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20) to capture the Bestatin.

  • Elution : Wash the column with deionized water to remove unbound impurities. Elute the Bestatin using a gradient of methanol in water (e.g., 20-80% methanol).

  • Solvent Extraction : Pool the fractions containing Bestatin (identified by a suitable analytical method like HPLC) and concentrate under reduced pressure. Extract the concentrated aqueous solution with a water-immiscible organic solvent such as n-butanol.

  • Crystallization : Concentrate the organic extract to a small volume and allow it to stand at 4°C to induce crystallization of Bestatin.

Part 3: Hydrolysis of Bestatin to Yield AHPBA

  • Acid Hydrolysis : Dissolve the purified Bestatin in 6N HCl. Heat the solution at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.

  • Removal of Acid : After cooling, remove the HCl by evaporation under reduced pressure.

  • Separation of Amino Acids : The resulting hydrolysate contains AHPBA and L-leucine. These can be separated using ion-exchange chromatography.

    • Apply the hydrolysate to a Dowex 50W-X8 (H+ form) column.

    • Elute the amino acids with a gradient of aqueous ammonia (e.g., 0.1 to 2 M).

  • Crystallization of AHPBA : Pool the fractions containing AHPBA, neutralize, and concentrate to induce crystallization. The purity can be assessed by HPLC and NMR.

Isolation_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_hydrolysis Hydrolysis & Isolation Fermentation Streptomyces Culture Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (Non-polar Resin) Supernatant->Adsorption Elution Methanol Elution Adsorption->Elution Extraction n-Butanol Extraction Elution->Extraction Crystallization_B Crystallization of Bestatin Extraction->Crystallization_B Acid_Hydrolysis Acid Hydrolysis (6N HCl) Crystallization_B->Acid_Hydrolysis Ion_Exchange Ion-Exchange Chromatography Acid_Hydrolysis->Ion_Exchange Crystallization_A Crystallization of AHPBA Ion_Exchange->Crystallization_A

Caption: Workflow for the isolation and purification of AHPBA.

Quantitative Data and Yields

The production titers of Bestatin, and consequently the potential yield of AHPBA, can vary significantly depending on the Streptomyces strain and fermentation conditions. While specific yields for AHPBA are not extensively reported as it is usually a precursor for synthesis, the yields of Bestatin can provide an estimate.

ParameterTypical RangeNotes
Bestatin Titer in Fermentation Broth50 - 500 mg/LHighly dependent on strain optimization and media composition.
Overall Recovery of Bestatin30 - 60%Dependent on the efficiency of extraction and purification steps.
Molar Yield of AHPBA from Bestatin> 90%Hydrolysis is typically an efficient chemical process.

Conclusion

This compound is a valuable chiral intermediate with its primary natural origins in microbial metabolism. The actinomycete Streptomyces olivoreticuli stands out as the key organism for the production of Bestatin, from which AHPBA can be readily obtained. Understanding the biosynthetic pathway and mastering the techniques for fermentation, extraction, and purification are crucial for researchers aiming to utilize this unique amino acid in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for the laboratory-scale production of AHPBA from its natural microbial source.

References

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Biosynthesis of an unusual amino acyl moiety contained in bestatin. Journal of Antibiotics, 30(10), 896-898. [Link]

  • Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin. Journal of Antibiotics, 29(5), 600-601. [Link]

  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. Journal of Antibiotics, 29(1), 97-99. [Link]

  • Liu, W. J., Lv, B. D., & Gong, L. Z. (2009). An Asymmetric Catalytic Darzens Reaction between Diazoacetamides and Aldehydes Generates cis-Glycidic Amides with High Enantiomeric Purity. Angewandte Chemie International Edition, 48(35), 6503-6506. [Link]

  • Matsuoka, Y., Hachisu, M., Ohta, H., & Matsumoto, K. (1995). 2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives, enkephalinase inhibitors, augment met5-enkephalin-induced antinocception. European Journal of Pharmacology, 279(1), 83-90. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Structural Motif

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique β-amino, α-hydroxy acid structure is a key pharmacophore in a variety of biologically active molecules. Most notably, AHPBA is the central component of Bestatin, a natural dipeptide inhibitor of aminopeptidases, which has been studied for its immunomodulatory and anti-cancer properties.[1][2][3] The stereochemistry and the hydroxyl group of AHPBA are crucial for its potent inhibitory activity, making it a valuable building block for creating peptide-based drugs with enhanced stability and novel mechanisms of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of AHPBA into peptide sequences. We will delve into the critical aspects of protecting group strategies, detail robust protocols for both solid-phase and solution-phase synthesis, and outline methods for the purification and characterization of the final peptide product.

Part 1: The Chemistry of AHPBA Incorporation - A Strategic Overview

The successful incorporation of AHPBA into a peptide chain requires careful consideration of its trifunctional nature: a carboxyl group, a secondary hydroxyl group, and a primary amino group. The interplay of these functionalities dictates the choice of protecting groups and coupling strategies.

Protecting Group Strategy: An Orthogonal Approach

A robust and orthogonal protecting group strategy is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity.[4][5][6] For the widely used Fmoc-based solid-phase peptide synthesis (SPPS), the following strategy is recommended:

  • β-Amino Group: The primary amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for selective deprotection at each cycle of peptide elongation without affecting other protecting groups.[7][8]

  • α-Carboxyl Group: In SPPS, the carboxyl group of the C-terminal amino acid is anchored to the solid support, which serves as its protecting group.[6][9] For solution-phase synthesis, a methyl or ethyl ester can be employed.

  • α-Hydroxyl Group: The secondary hydroxyl group presents a unique challenge. While it is possible to perform the coupling with the hydroxyl group unprotected, this can lead to side reactions and lower yields, particularly with sterically hindered coupling partners.[10] A significant side reaction is the formation of a homobislactone, which can be exacerbated by the presence of a base.[10]

To mitigate these issues, two primary approaches can be considered:

  • Unprotected Hydroxyl with Optimized Coupling: Employing a strong activation method such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) without the addition of a tertiary base can enhance the rate of amide bond formation and minimize side reactions.[9][10]

  • Orthogonal Hydroxyl Protection: For maximum security and yield, especially in complex syntheses, the hydroxyl group can be protected with an acid-labile group such as tert-butyl (tBu). This group is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6]

The choice between these approaches will depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. For routine synthesis, the unprotected hydroxyl approach with optimized coupling is often sufficient. For the synthesis of long or complex peptides, the use of an orthogonally protected AHPBA derivative is recommended.

G cluster_AHPBA Protecting Group Strategy for AHPBA in Fmoc SPPS cluster_protected Protected AHPBA Monomer cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_final Final Cleavage AHPBA This compound Protected_AHPBA Fmoc-NH R-CH CH-OH COOH AHPBA->Protected_AHPBA Protection Incorporate Incorporate into Peptide Chain Protected_AHPBA->Incorporate Coupling Deprotect Fmoc Deprotection (Piperidine) Incorporate->Deprotect Couple Couple next Fmoc-Amino Acid Deprotect->Couple Cleavage TFA Cleavage Couple->Cleavage Final Step

Caption: Standard Fmoc-SPPS workflow.

Solution-Phase Synthesis Protocol

This protocol is suitable for the synthesis of smaller peptide fragments or for instances where SPPS is not feasible.

Materials:

  • N-terminally protected peptide fragment (e.g., Boc-peptide-OH)

  • C-terminally protected amino acid or peptide fragment (e.g., H-AHPBA-OMe)

  • Coupling reagents: EDC/HOAt or HATU/DIPEA [9][11]* Solvents: DMF, DCM, Ethyl acetate

  • Aqueous solutions for workup: 5% NaHCO₃, 10% citric acid, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Dissolution: Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected AHPBA fragment (1.1 equivalents) in DMF or a mixture of DMF/DCM.

  • Coupling Reagent Addition:

    • For EDC/HOAt: Add HOAt (1.2 equivalents) to the solution, followed by EDC (1.2 equivalents). Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-24 hours.

    • For HATU/DIPEA: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture and stir at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 10% citric acid, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The protecting groups can be removed in subsequent steps according to their chemical lability to yield the final peptide.

Part 3: Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage from the resin is typically purified by RP-HPLC to achieve high purity. [12][13] Typical HPLC Conditions:

ParameterValue
Column C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes)
Flow Rate 1.0 mL/min for analytical scale; scalable for preparative scale
Detection UV absorbance at 214 nm and 280 nm

Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing the pure product. The pure fractions are then pooled and lyophilized to obtain the final peptide as a fluffy white powder. [13][14]

Characterization by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the identity and purity of the synthesized peptide. [2][15]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of the purified peptide. The observed mass should correspond to the calculated theoretical mass of the peptide containing the AHPBA residue.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis is performed to confirm the peptide sequence. Fragmentation of the peptide backbone will produce a series of b- and y-ions. The mass difference between consecutive ions in the series will correspond to the mass of the amino acid residues, confirming the correct incorporation of AHPBA at the desired position. [3]

Conclusion: A Versatile Tool for Peptide Drug Discovery

The incorporation of this compound into peptides offers a powerful strategy for the development of novel therapeutics with enhanced biological activity and stability. The protocols and strategies outlined in these application notes provide a robust framework for the successful synthesis, purification, and characterization of AHPBA-containing peptides. By carefully considering the unique chemical properties of this non-proteinogenic amino acid and applying the appropriate synthetic methodologies, researchers can effectively harness its potential in their drug discovery and development endeavors.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Nishizawa, R., Saino, T., Takita, T., Suda, H., Aoyagi, T., & Umezawa, H. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of medicinal chemistry, 20(4), 510-515.
  • Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin. The Journal of antibiotics, 29(1), 100-101.
  • Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of antibiotics, 29(1), 97-99.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6123.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • Kiso, Y., Mimoto, T., Iinuma, S., Nagao, Y., & Fujii, N. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of organic chemistry, 66(14), 4833-4839.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • LUMS. (n.d.). (R-4-(Fmoc-amino)-3-phenylbutyric acid. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

Sources

Application Notes & Protocols: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Insights & Scientific Rationale

Introduction to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA)

This compound, hereafter referred to as AHPA, is a chiral, non-proteinogenic amino acid derivative.[1][2] Its specific stereochemistry is pivotal to its biological activity, serving as a critical structural motif in a class of potent enzyme inhibitors.[1] AHPA itself is a key precursor and active metabolite in the synthesis and in vivo processing of more complex molecules, most notably Bestatin (also known as Ubenimex).[3] Bestatin, chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a well-characterized competitive, reversible inhibitor of several metalloproteases.[4][5]

The core of its inhibitory action lies in the α-hydroxy-β-amino acid structure. The adjacent amino and hydroxyl groups can chelate the active site metal ion (typically Zn²⁺) of target enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis.[6][7] This structural feature makes AHPA and its derivatives, particularly Bestatin, powerful tools for studying and inhibiting a range of peptidases.

Primary Enzymatic Targets and Mechanism of Action

The primary targets for AHPA-based inhibitors like Bestatin are cell-surface zinc aminopeptidases.[8][9] These enzymes play crucial roles in various physiological and pathological processes, including protein degradation, signal transduction, and tumor cell invasion.[10][11]

Key Inhibited Enzymes:

  • Aminopeptidase N (APN/CD13): A membrane-bound metalloprotease involved in the final digestion of peptides. Bestatin is a potent inhibitor of APN.[12][13][14]

  • Leucine Aminopeptidase (LAP): A cytosolic enzyme that hydrolyzes N-terminal leucine residues from proteins and peptides.[6][8]

  • Aminopeptidase B (APB): Specifically cleaves N-terminal arginine and lysine residues.[8][12][15]

  • Leukotriene A4 (LTA4) Hydrolase: A bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[4][12]

The mechanism is one of competitive, slow-binding inhibition.[16] The inhibitor binds to the enzyme's active site, where its α-hydroxyl and amino groups coordinate with the catalytic zinc ion(s).[6][14] The phenylalanyl side chain of the AHPA core fits into the S1' hydrophobic pocket of the enzyme, providing specificity and stabilizing the enzyme-inhibitor complex.[6][15] This binding prevents the substrate from accessing the active site, thereby inhibiting catalysis.

It is important to note that while AHPA is the core pharmacophore, its derivatives often exhibit varied potency and selectivity. For instance, Bestatin is a poor inhibitor of Aminopeptidase A (AP-A) and shows moderate potency towards Aminopeptidase W (AP-W).[9] It demonstrates no significant inhibition against serine proteases like trypsin and chymotrypsin, or aspartic proteases like pepsin.[7]

Section 2: Experimental Design & Core Protocols

The following protocols are designed as robust, self-validating systems for characterizing the inhibitory activity of AHPA and its derivatives against a representative target, Aminopeptidase N.

Workflow for Assessing Enzyme Inhibition

This diagram outlines the logical flow from initial preparation to final data analysis for a typical enzyme inhibition assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) B Prepare Enzyme Stock (Aminopeptidase N) A->B C Prepare Substrate Stock (L-Leucine-p-nitroanilide) A->C D Prepare Inhibitor Stock (AHPA/Bestatin in DMSO/Buffer) A->D E Dispense Buffer, Enzyme, and Inhibitor to Microplate B->E G Initiate Reaction by Adding Substrate C->G D->E F Pre-incubate Enzyme with Inhibitor (15 min) E->F F->G H Incubate and Monitor Absorbance (405 nm) Kinetically G->H I Calculate Reaction Velocity (Rate of Absorbance Change) H->I J Plot % Inhibition vs. [Inhibitor] I->J L Perform Kinetic Analysis (Lineweaver-Burk/Dixon Plots) I->L K Determine IC50 Value (Non-linear Regression) J->K

Caption: General workflow for an enzyme inhibition assay.

Protocol: Determination of IC50 for Aminopeptidase N

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a compound like Bestatin against Aminopeptidase N (APN) using a chromogenic substrate.

Rationale: The substrate, L-Leucine-p-nitroanilide, is colorless. Upon cleavage by APN, it releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of color formation is directly proportional to enzyme activity. An inhibitor will decrease this rate.

Materials:

  • This compound derivative (e.g., Bestatin)

  • Aminopeptidase N (e.g., from porcine kidney)

  • L-Leucine-p-nitroanilide (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO (for inhibitor stock)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare a 1 U/mL stock solution of Aminopeptidase N in Assay Buffer. Dilute further to obtain a working concentration that yields a linear rate of reaction for at least 10 minutes (e.g., 0.05 U/mL).

    • Substrate Stock: Prepare a 20 mM stock of L-Leucine-p-nitroanilide in DMSO or ethanol. Dilute in Assay Buffer to a 2 mM working solution.

    • Inhibitor Stock: Prepare a 10 mM stock solution of Bestatin in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). A typical working concentration for Bestatin is 1 µM.[17]

  • Assay Setup (in a 96-well plate):

    • Test Wells: 170 µL Assay Buffer + 10 µL Inhibitor dilution + 10 µL Enzyme working solution.

    • Positive Control (100% Activity): 180 µL Assay Buffer + 10 µL Enzyme working solution.

    • Negative Control (Blank): 190 µL Assay Buffer (no enzyme).

  • Pre-incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.[18]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 2 mM Substrate working solution to all wells (Final Volume = 200 µL).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the Negative Control (blank) from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Section 3: Advanced Protocols & Mechanistic Studies

Protocol: Determining the Mode of Inhibition (Kᵢ)

To understand the mechanism of inhibition (e.g., competitive, non-competitive, mixed), a kinetic analysis is required to determine the inhibition constant (Kᵢ).

Rationale: This experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations. By analyzing the data using double reciprocal plots (Lineweaver-Burk) or direct plots (Dixon), the mode of inhibition and the Kᵢ can be determined. Bestatin is a known competitive inhibitor of many aminopeptidases.[4]

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. You will vary both the substrate concentration and the inhibitor concentration.

    • Inhibitor Concentrations: Choose 3-4 concentrations around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Substrate Concentrations: Choose 5-6 concentrations that bracket the known Kₘ value of the enzyme for the substrate (e.g., 0.25 x Kₘ to 5 x Kₘ).

  • Execution:

    • Follow the same pre-incubation and reaction initiation steps as in the IC50 protocol.

    • Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, create a plot of 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis).

    • The Kᵢ can be calculated from the slopes and intercepts of these lines. For competitive inhibition, the Kᵢ is determined from the change in the apparent Kₘ.

G cluster_pathway Reaction Pathway E E ES ES E->ES + S EI EI E->EI + I ES->E k_cat P E + P ES->P EI->E

Caption: Competitive inhibition model for AHPA derivatives.

Data Presentation: Comparative Inhibitory Activity

When screening multiple AHPA derivatives or testing against different enzymes, results should be summarized for clarity.

CompoundTarget EnzymeInhibition TypeKᵢ (nM)IC₅₀ (nM)
Bestatin Aminopeptidase NCompetitive-5[7]
Bestatin Leucine AminopeptidaseCompetitive-20
Bestatin Aminopeptidase BCompetitive-60
Bestatin Analog X Aminopeptidase NCompetitiveValueValue
Bestatin Analog Y Leucine AminopeptidaseMixedValueValue

Note: Kᵢ and IC₅₀ values are highly dependent on assay conditions (pH, temperature, substrate concentration). Values cited are for reference.

Section 4: Troubleshooting & Expert Considerations

  • Inhibitor Solubility: AHPA and its derivatives may have limited aqueous solubility. Prepare high-concentration stock solutions in an organic solvent like DMSO and ensure the final solvent concentration in the assay does not exceed 1-2%, as it may affect enzyme activity.[19]

  • Slow-Binding Inhibition: As Bestatin can be a slow-binding inhibitor, the pre-incubation step is critical.[16] Ensure sufficient time (e.g., 15 minutes or more) is allowed for the enzyme and inhibitor to reach equilibrium before adding the substrate. Failure to do so can lead to an underestimation of the inhibitor's potency.

  • Substrate Interference: At high concentrations, chromogenic or fluorogenic substrates can exhibit inner filter effects or cause substrate inhibition. Always perform substrate titration curves to determine the optimal concentration range (ideally at or below the Kₘ).

  • Enzyme Purity and Stability: Use a highly purified and stable source of the target enzyme. Enzyme activity can degrade over time, especially with freeze-thaw cycles. Aliquot enzyme stocks and store them at -80°C.

References

  • Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. PubMed. Available from: [Link]

  • Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis. PubMed. Available from: [Link]

  • Scientific applications for Bestatin. AdooQ BioScience. Available from: [Link]

  • Inhibition of tumor cell invasion by ubenimex (bestatin) in vitro. PubMed. Available from: [Link]

  • Ubenimex. Wikipedia. Available from: [Link]

  • The role of bestatin, an inhibitor of cell surface proteases, in the interaction of serum with untransformed cells in culture. PubMed. Available from: [Link]

  • The effects of bestatin, a microbial aminopeptidase inhibitor, on epidermal growth factor-induced DNA synthesis and cell division in primary cultured hepatocytes of rats. PubMed. Available from: [Link]

  • Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. PNAS. Available from: [Link]

  • Pepsin Inhibitor. BioAssay Systems. Available from: [Link]

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. Available from: [Link]

  • This compound. Shandong Huayang Pharmaceutical Co., Ltd. Available from: [Link]

  • Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs. PubMed. Available from: [Link]

  • Bestatin. UBPBio. Available from: [Link]

  • (2S, 3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, min 98%, 1 gram. G-Biosciences. Available from: [Link]

  • Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-.** PubChem. Available from: [Link]

  • Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. PubMed. Available from: [Link]

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. PubMed. Available from: [Link]

  • Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. PubMed. Available from: [Link]

  • Renin Inhibitor Screening Assay Kit. Creative BioMart. Available from: [Link]

  • Some kinetic characteristics of rePepN inhibition by bestatin. ResearchGate. Available from: [Link]

  • Inhibition of human plasma renin activity by pepstatin. PubMed. Available from: [Link]

  • Metallo-aminopeptidase inhibitors. PMC - PubMed Central - NIH. Available from: [Link]

Sources

HPLC method for chiral separation of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound, a critical chiral building block in pharmaceutical synthesis, notably for the production of the aminopeptidase inhibitor, Bestatin.[1][2] We will explore two primary strategies: the direct enantioseparation on a chiral stationary phase (CSP) and an indirect approach involving chiral derivatization followed by analysis on a standard achiral column. A detailed, step-by-step protocol for the direct separation method using a macrocyclic glycopeptide-based CSP is provided, offering high efficiency and eliminating the need for sample derivatization. This note is intended for researchers, scientists, and drug development professionals requiring precise enantiomeric purity determination of this and related compounds.

Introduction: The Significance of Chiral Purity

This compound (AHPA) is a non-proteinogenic amino acid derivative. Its specific stereochemistry is paramount to its biological function and its utility as a precursor in the synthesis of various bioactive molecules, including the anti-cancer agent Bestatin (also known as Ubenimex).[3][4] In drug development, enantiomers of a chiral compound can exhibit widely different pharmacological activities, efficacies, and toxicities.[5] Therefore, the ability to accurately separate and quantify the desired enantiomer from its stereoisomers is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.[6]

High-Performance Liquid Chromatography is the most powerful and versatile analytical technique for resolving enantiomers.[6] This guide provides a detailed framework for developing and implementing a reliable HPLC method for the chiral separation of AHPA.

Strategic Approaches to Chiral Separation of Amino Acids

There are two primary strategies for the chiral separation of amino acids by HPLC: direct and indirect methods. The choice of method depends on factors such as the availability of specific HPLC columns, sample complexity, and desired sensitivity.

Direct Enantioseparation using Chiral Stationary Phases (CSPs)

The direct approach is often preferred as it avoids additional sample preparation steps, thereby reducing analysis time and minimizing the potential for introducing impurities or analytical errors.[7] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For underivatized amino acids like AHPA, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly successful for resolving native amino acids.[7][8] They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds.[7] The Astec™ CHIROBIOTIC™ T column, which utilizes teicoplanin as the chiral selector, is a prime example of a CSP that excels in this application.[7][9]

  • Crown-Ether CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers.[10] They function based on a host-guest complexation mechanism.

  • Ligand Exchange Chromatography (LEC): This technique employs a CSP bonded with a single enantiomer of an amino acid (e.g., L-phenylalanine). The mobile phase contains a metal ion, typically copper (II), which forms diastereomeric complexes with the analyte enantiomers, leading to their separation.[11][12]

Indirect Enantioseparation via Chiral Derivatization

The indirect method involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[13] These diastereomers, having different physicochemical properties, can then be separated on a conventional, less expensive achiral stationary phase, such as a C18 reversed-phase column.[5][13]

Advantages of this approach include:

  • Cost-Effectiveness: Standard achiral columns are generally more affordable and have a longer lifespan than specialized CSPs.[13]

  • Method Flexibility: Conventional reversed-phase methods are robust and widely available in analytical laboratories.[13]

  • Enhanced Sensitivity: Many derivatizing agents contain a chromophore or fluorophore, which can significantly improve detection sensitivity.[13]

Common Chiral Derivatizing Agents for Amino Acids:

  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide is a popular choice that reacts with primary and secondary amines to yield strongly UV-absorbing derivatives.[5][13]

  • N-(trifluoroacetyl)-L-prolyl chloride (TPC): Used for the derivatization of amines and alcohols.[14]

  • o-Phthalaldehyde (OPA): In conjunction with a chiral thiol, OPA is used for pre-column derivatization to form fluorescent isoindole derivatives.[14]

The following workflow diagram illustrates the decision-making process and the two primary pathways for chiral separation.

Chiral_Separation_Workflow Analyte (2S,3R)-AHPA Sample Decision Choose Separation Strategy Analyte->Decision Direct Direct Separation Decision->Direct Preferred for underivatized analysis Indirect Indirect Separation Decision->Indirect Alternative with enhanced sensitivity CSP Select Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) Direct->CSP Derivatization React with Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) Indirect->Derivatization HPLC_Direct HPLC Analysis on CSP CSP->HPLC_Direct Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC_Indirect HPLC Analysis on Achiral Column (e.g., C18) Diastereomers->HPLC_Indirect Result Enantiomeric Purity Determination HPLC_Direct->Result HPLC_Indirect->Result

Caption: Workflow for Chiral HPLC Separation of AHPA.

Recommended Protocol: Direct Separation on a Teicoplanin-Based CSP

This protocol details the direct chiral separation of this compound without derivatization. This method is grounded in the well-documented success of teicoplanin-based CSPs for resolving underivatized amino acids.[7][9]

Materials and Equipment
  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec™ CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Reagents:

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or Acetic Acid/Ammonium Acetate for pH adjustment)

  • Sample: this compound standard and the corresponding racemate or other stereoisomers for method development.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., methanol) and an aqueous component with an acidic additive. A good starting point is Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v).

    • The concentration of the organic modifier is a critical parameter for optimizing enantioselectivity.[7] It is recommended to screen different percentages of methanol (e.g., from 50% to 95%).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the AHPA standard in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.

    • If necessary, use a small amount of methanol to aid dissolution before diluting with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Configuration and Method Parameters:

    • Install the Astec™ CHIROBIOTIC™ T column in the column oven.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Set the HPLC method parameters as outlined in the table below.

Data Acquisition and Analysis
  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the racemic or stereoisomeric mixture of AHPA to determine the retention times and resolution of the enantiomers.

  • Inject the (2S,3R)-AHPA standard to confirm the peak identity.

  • Integrate the peak areas of the enantiomers to calculate the enantiomeric purity or enantiomeric excess (% ee) of the sample.

Data Presentation: Chromatographic Parameters

The following table summarizes the recommended starting conditions and expected performance for the chiral separation of AHPA.

ParameterRecommended ConditionRationale & Notes
HPLC Column Astec™ CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µmTeicoplanin CSP provides excellent selectivity for underivatized amino acids.[7][9]
Mobile Phase Methanol / Water / Formic Acid (80:20:0.1, v/v/v)A simple, effective mobile phase system. Enantioselectivity often increases with organic modifier concentration.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column. Adjust as needed for optimal resolution and analysis time.
Column Temperature 25 °CTemperature can influence selectivity; it is recommended to maintain a constant temperature for reproducibility.
Detection UV at 210 nm or 254 nmThe phenyl group provides UV absorbance. 210 nm is generally more sensitive for the peptide-like structure.
Injection Volume 10 µLAdjust based on sample concentration and detector sensitivity.
Expected Result Baseline resolution of enantiomers.The goal is to achieve a resolution (Rs) value > 1.5.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of this compound using HPLC. The direct separation method on a teicoplanin-based chiral stationary phase is highlighted as a robust and efficient approach, eliminating the need for derivatization. For applications requiring higher sensitivity or where specialized chiral columns are unavailable, the indirect method using chiral derivatization remains a viable and powerful alternative. The provided methodologies and explanations of the underlying principles will enable researchers, scientists, and drug development professionals to successfully implement and optimize their chiral separation workflows for this important pharmaceutical intermediate.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science (2006). Available at: [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex (2022). Available at: [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Available at: [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed (2002). Available at: [Link]

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. PubChem. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI (2020). Available at: [Link]

  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (2021). Available at: [Link]

  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. ChemBK. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

Sources

Synthesis of Bestatin using (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Bestatin from (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Introduction: The Significance of Bestatin

Bestatin, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural dipeptide first isolated from the culture filtrate of Streptomyces olivoreticuli.[1][2] It is a potent, competitive inhibitor of several aminopeptidases, including aminopeptidase B, aminopeptidase N, and leucine aminopeptidase.[1][3][4] This inhibitory activity makes Bestatin a valuable tool in biochemical research and a compound of significant interest for therapeutic applications. It functions as an immunomodulator, enhancing immune responses, and has been investigated for its anti-tumor properties, particularly in the treatment of certain leukemias.[4][5][6]

The unique structure of Bestatin, particularly the non-proteinogenic amino acid this compound (AHPBA), is crucial for its biological activity.[7][8][9] This guide provides a detailed protocol for the chemical synthesis of Bestatin, starting from AHPBA and coupling it with L-leucine. The strategy hinges on fundamental principles of peptide chemistry, employing protecting groups and specific coupling agents to achieve a controlled and efficient synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Bestatin involves the formation of a single amide (peptide) bond between two amino acid components: AHPBA and L-leucine.[10] A direct reaction between these two molecules is impractical, as the multiple reactive functional groups—amino, hydroxyl, and carboxylic acids—would lead to a mixture of undesired products.[11]

Therefore, a robust synthetic strategy requires the use of protecting groups to temporarily mask the reactive sites that are not involved in the desired amide bond formation.[12][13][14] The core strategy involves three main phases:

  • Protection: The amino group of AHPBA and the carboxylic acid group of L-leucine are selectively protected.

  • Coupling: The unprotected carboxylic acid of AHPBA is activated and reacted with the free amino group of L-leucine to form the peptide bond.

  • Deprotection: The protecting groups are removed to yield the final Bestatin product.

G cluster_0 Overall Synthetic Workflow AHPBA (2S,3R)-3-Amino-2-hydroxy -4-phenylbutyric acid (AHPBA) Prot_AHPBA N-Boc-AHPBA AHPBA->Prot_AHPBA 1. N-Protection (Boc Anhydride) L_Leu L-Leucine Prot_Leu L-Leucine Methyl Ester L_Leu->Prot_Leu 2. C-Protection (Esterification) Coupled Protected Bestatin Dipeptide Prot_AHPBA->Coupled 3. Peptide Coupling (DCC/HOBt) Prot_Leu->Coupled 3. Peptide Coupling (DCC/HOBt) Bestatin Bestatin Coupled->Bestatin 4. Deprotection (Saponification & Acidolysis)

Caption: High-level overview of the Bestatin synthesis workflow.

Detailed Experimental Protocols

This section details the step-by-step methodology for the synthesis of Bestatin. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the process.

Step 1: N-Terminal Protection of this compound (AHPBA)

Rationale: The primary amino group of AHPBA is highly nucleophilic and must be protected to prevent self-polymerization and ensure it does not compete with the L-leucine amino group during the coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic or neutral conditions of peptide coupling but can be readily removed under mild acidic conditions, ensuring the stability of the final peptide bond.[12][13]

Caption: N-Boc protection of the AHPBA starting material.

Protocol:

  • Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the suspension to 0 °C in an ice bath with gentle stirring.

  • Add sodium hydroxide (NaOH, 1.1 eq) to the mixture and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1N HCl solution, causing the product to precipitate.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Boc-(2S,3R)-AHPBA.

Step 2: C-Terminal Protection of L-Leucine

Rationale: To facilitate the peptide coupling, the carboxylic acid of L-leucine is protected as a methyl ester. This prevents it from reacting with the activated AHPBA intermediate and improves its solubility in organic solvents used for the coupling reaction. The ester is formed via a classic Fischer esterification using thionyl chloride and methanol.

Protocol:

  • Suspend L-leucine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to -10 °C using an ice-salt bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the solution and evaporate the solvent under reduced pressure to obtain a white solid.

  • Recrystallize the solid from a methanol/ether mixture to yield pure L-leucine methyl ester hydrochloride. This salt is neutralized in situ during the subsequent coupling step.

Step 3: Amide Bond Formation via Peptide Coupling

Rationale: This is the crucial step where the peptide bond is formed. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid of N-Boc-AHPBA by forming a highly reactive O-acylisourea intermediate.[15] However, this intermediate can be prone to racemization. To mitigate this risk, 1-Hydroxybenzotriazole (HOBt) is added. HOBt traps the activated intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amino group of the L-leucine methyl ester to form the desired amide bond.[16]

G cluster_1 DCC/HOBt Coupling Mechanism BocAHPBA N-Boc-AHPBA (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) BocAHPBA->Acylisourea DCC DCC DCC->Acylisourea ActiveEster HOBt Active Ester (Racemization Suppressed) Acylisourea->ActiveEster DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) Acylisourea->DCU HOBt HOBt HOBt->ActiveEster Peptide Protected Dipeptide ActiveEster->Peptide LeuEster L-Leucine Methyl Ester (Amine Nucleophile) LeuEster->Peptide

Caption: Mechanism of amide bond formation using DCC and HOBt.

Protocol:

  • Dissolve N-Boc-(2S,3R)-AHPBA (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) dissolved in DCM to the mixture and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • In a separate flask, suspend L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM and add a tertiary amine base, such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA), to neutralize the salt and free the amine. Stir for 15 minutes.

  • Add the neutralized L-leucine methyl ester solution to the activated AHPBA mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

  • Purify the product using silica gel column chromatography.

Step 4: Final Deprotection to Yield Bestatin

Rationale: The final stage requires the removal of both the methyl ester and the N-Boc protecting groups. This is achieved in a two-step sequence. First, the methyl ester is hydrolyzed to a carboxylic acid via saponification using a base like lithium hydroxide (LiOH). Second, the Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA).[17][18] Performing the deprotections in this order is crucial.

Protocol - Saponification (Ester Hydrolysis):

  • Dissolve the purified, protected dipeptide (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute with water and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 3 with 1N HCl and extract the product with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄ and evaporate the solvent to yield the N-Boc-Bestatin.

Protocol - Acidolysis (Boc Removal):

  • Dissolve the N-Boc-Bestatin (1.0 eq) in DCM at 0 °C.

  • Add an equal volume of Trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the TFA and DCM under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as a white solid.

  • Collect the solid by filtration, wash with cold ether, and dry under high vacuum to afford the final product, Bestatin.

Quantitative Data Summary

The following table provides representative data for the synthesis, assuming efficient execution of the protocols. Actual yields may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsMolar Ratio (vs. SM)Expected Yield (%)Purity (%)
1 (2S,3R)-AHPBABoc₂O, NaOH1.290-95>98
2 L-LeucineSOCl₂, MeOH1.295-99>99
3 N-Boc-AHPBADCC, HOBt, Leu-OMe1.180-88>95 (post-column)
4a Protected DipeptideLiOH1.590-96>98
4b N-Boc-BestatinTFAExcess92-98>99 (post-trituration)

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Bestatin – Aminopeptidase Inhibitor. (n.d.). APExBIO.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
  • Peptide synthesis. (n.d.). University of Calgary.
  • Kato, K., et al. (1982). Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. PubMed.
  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PubMed Central.
  • A facile synthesis of bestatin. (1982). PubMed.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Bestatin hydrochloride, aminopeptidase inhibitor. (n.d.). Abcam.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Ishibuchi, S., et al. (1992). Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin. Taylor & Francis Online.
  • Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin. (n.d.). Taylor & Francis Online.
  • A FACILE SYNTHESIS OF BESTATIN. (n.d.). J-Stage.
  • Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. (n.d.). RSC Publishing.
  • Bestatin | 58970-76-6. (n.d.). ChemicalBook.
  • Bestatin | Aminopeptidases. (n.d.). Tocris Bioscience.
  • Bestatin (NK 421, NSC 265489, CAS Number: 58970-76-6). (n.d.). Cayman Chemical.
  • US4189604A - Bestatin. (n.d.). Google Patents.
  • The synthetic route of Bestatin. (n.d.). ResearchGate.
  • 3-Amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). PubChem.
  • May, B. C. H., & Abell, A. D. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2515-2524.
  • Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. (n.d.). PubChem.
  • Bestatin (Ubenimex): Applications in Life Science Research. (n.d.). AG Scientific.
  • (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. (n.d.). Chem-Impex.
  • This compound HYDROCHLORIDE. (n.d.). ChemicalBook.
  • (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid. (n.d.). ChemBK.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

Sources

Application Notes & Protocols: Leveraging (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid in High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a non-proteinogenic amino acid that has emerged as a cornerstone in modern asymmetric synthesis. Its rigid stereochemical configuration, possessing both hydroxyl and amino functionalities on adjacent chiral centers, makes it an invaluable chiral building block for constructing complex, enantiomerically pure molecules.[1][2] This guide provides an in-depth exploration of AHPA's utility, focusing on its application in the synthesis of potent enzyme inhibitors and stereochemically defined β-lactams. We present detailed, field-proven protocols, mechanistic insights, and the underlying principles that govern its stereodirecting influence, offering researchers a practical framework for leveraging this versatile synthon in drug discovery and development.

Introduction: The Unique Stereochemical Architecture of AHPA

This compound is a derivative of phenylalanine distinguished by the presence of a hydroxyl group at the α-carbon and an amino group at the β-carbon. This specific arrangement of functional groups across two defined stereocenters—(2S,3R)—is critical to its function in synthesis.[3] This architecture allows AHPA to serve not merely as a starting material but as a "chiral template," guiding the formation of new stereocenters with high fidelity.

Its primary applications stem from its role as a key intermediate in the synthesis of bioactive peptides, enzyme inhibitors, and other pharmaceutical compounds where precise stereochemistry is paramount for biological activity and safety.[1] The most notable example is its incorporation into Bestatin ((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine), a potent, natural inhibitor of several aminopeptidases.[4][5] The (2S,3R) configuration of the AHPA core is essential for the inhibitory activity of Bestatin and its analogues.[3][6]

The presence of three distinct functional groups—a carboxylic acid, a secondary alcohol, and a primary amine—provides synthetic chemists with multiple handles for selective protection, activation, and coupling reactions, making it a versatile tool for complex molecular engineering.[1]

Core Application I: Synthesis of Bestatin and Peptidomimetic Enzyme Inhibitors

The most prominent application of AHPA is in the synthesis of Bestatin and its derivatives. Bestatin is a powerful inhibitor of metalloproteases like aminopeptidase N (CD13) and leukotriene A4 hydrolase, and it is studied for applications in immunology and oncology.[4][5][7] The synthesis of these dipeptide mimetics relies on the precise stereochemistry of AHPA to achieve potent enzyme inhibition.

Mechanistic Rationale

The inhibitory power of Bestatin arises from the AHPA moiety's ability to mimic the tetrahedral transition state of peptide bond hydrolysis. The α-hydroxyl group coordinates to the active site metal ion (typically Zn²⁺) of the metalloprotease, while the adjacent stereocenters correctly position the rest of the molecule within the enzyme's binding pockets. Using an AHPA precursor with the wrong stereochemistry drastically reduces or eliminates this inhibitory activity.

Workflow for Solid-Phase Synthesis of a Bestatin Derivative

The following diagram outlines a generalized workflow for the solid-phase synthesis of a Bestatin derivative, a strategy that allows for the efficient construction of a library of analogues for structure-activity relationship (SAR) studies.[8]

G resin Wang Resin aa1 Couple First Amino Acid (e.g., Fmoc-Leu-OH) resin->aa1 1. Loading deprotect1 Fmoc Deprotection (20% Piperidine/DMF) aa1->deprotect1 2. Activation ahpa Couple Boc-(2S,3R)-AHPA (HATU, DIEA) deprotect1->ahpa 3. Peptide Coupling cleave Cleavage & Global Deprotection (TFA/TIS/H2O Cocktail) ahpa->cleave 4. Final Step product Purified Bestatin Derivative ((2S,3R)-AHPA-Leu-OH) cleave->product 5. Purification (HPLC)

Caption: Workflow for solid-phase synthesis of a Bestatin derivative.

Protocol 1: Solid-Phase Synthesis of Bestatin

This protocol is adapted from established solid-phase peptide synthesis (SPPS) methodologies.[8] It utilizes Wang resin to yield the final product with a C-terminal carboxylic acid.

Materials and Reagents:

  • Wang Resin

  • Fmoc-L-Leucine (Fmoc-Leu-OH)

  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA)[3]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solvents: Dichloromethane (DCM), DMF, Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell Wang resin in DMF for 30 minutes in the SPPS vessel.

  • First Amino Acid Coupling (Leucine):

    • In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Drain the resin and add the activated amino acid solution. Agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Boc-AHPA Coupling:

    • Pre-activate Boc-AHPA (3 eq.) with HATU (2.9 eq.) and DIEA (6 eq.) in DMF. Causality Note: The hydroxyl group on AHPA does not typically require protection for HATU-mediated coupling, but reaction times may need to be extended to ensure complete acylation.

    • Add the activated Boc-AHPA solution to the deprotected resin-bound leucine. Agitate for 4-6 hours or overnight.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under a vacuum.

    • Add the cold cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2 hours at room temperature. Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

    • Filter the resin and collect the filtrate. Wash the resin with additional fresh cleavage cocktail.

  • Product Precipitation and Purification:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether.

    • Purify the crude Bestatin by reverse-phase HPLC.

Core Application II: Stereocontrolled Synthesis of β-Lactams

The β-lactam ring is a core structural motif in a vast array of antibiotics (e.g., penicillins, cephalosporins) and other bioactive molecules.[9] Asymmetric synthesis of substituted β-lactams is of great interest, and chiral precursors like AHPA can be used to control the stereochemistry of the final product. AHPA can be used as a chiral building block to construct enantiopure 3-amino-4-substituted-azetidin-2-ones.

Mechanistic Rationale: Intramolecular Cyclization

A common strategy involves synthesizing a linear precursor from AHPA and then inducing an intramolecular cyclization to form the four-membered ring. The pre-existing stereocenters at C2 and C3 of the AHPA backbone directly dictate the stereochemistry of the resulting β-lactam, typically via an Sₙ2 reaction where the stereochemistry at the reacting center is inverted.

The diagram below illustrates the conceptual relationship between the AHPA precursor and the resulting β-lactam.

G cluster_0 Linear Precursor Derived from (2S,3R)-AHPA cluster_1 Stereochemical Control precursor 1. Activate Carboxyl Group (e.g., form acid chloride) 2. Activate Hydroxyl Group (e.g., mesylation -> Leaving Group) cyclization Intramolecular Nucleophilic Acyl Substitution (SN2-type) precursor->cyclization Base product Formation of trans-β-Lactam with controlled stereochemistry cyclization->product rationale Rationale: The nitrogen of the protected amino group acts as the nucleophile. It attacks the activated carboxyl carbon. The stereochemistry at C3 and C4 of the β-lactam is directly inherited from the (2S,3R) centers of the AHPA starting material.

Caption: Conceptual workflow for stereocontrolled β-lactam synthesis.

Protocol 2: Synthesis of a Chiral 3-Amino-β-Lactam Precursor

This protocol outlines the synthesis of a key intermediate, (3S,4R)-1-benzyl-3-(boc-amino)-4-phenylazetidin-2-one, starting from Boc-(2S,3R)-AHPA. This demonstrates the conversion of the open-chain amino acid into a cyclic β-lactam structure.

Materials and Reagents:

  • Boc-(2S,3R)-AHPA

  • Benzylamine

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Potassium tert-butoxide (t-BuOK)

  • Solvents: THF (Tetrahydrofuran), DCM

Procedure:

  • Amide Formation:

    • Dissolve Boc-AHPA (1 eq.), benzylamine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C and add EDC (1.2 eq.).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the linear amide.

  • Hydroxyl Group Activation:

    • Dissolve the amide from the previous step in anhydrous THF and cool to 0 °C.

    • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Causality Note: MsCl converts the hydroxyl group into a good leaving group (mesylate), preparing it for intramolecular displacement.

    • Stir at 0 °C for 2 hours.

  • Intramolecular Cyclization (β-Lactam Formation):

    • Cool the reaction mixture containing the mesylate to -78 °C.

    • Add a solution of potassium tert-butoxide (1.5 eq.) in THF dropwise. Causality Note: The strong, non-nucleophilic base deprotonates the amide nitrogen, generating an anion that acts as the intramolecular nucleophile to displace the mesylate and form the four-membered ring.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired β-lactam.

Data Summary

The following table summarizes expected outcomes for syntheses utilizing AHPA, based on literature precedents. Actual yields may vary based on experimental conditions and scale.

Synthesis TargetKey ReagentsStereochemical OutcomeTypical Yield (%)Reference(s)
Bestatin AnalogueSolid-Phase (HATU), Boc-AHPADiastereomerically Pure60-70 (crude)[8]
Chiral β-LactamBoc-AHPA, MsCl, t-BuOK>95% de (trans)50-65 (over 3 steps)[9]

Conclusion

This compound is more than a simple chiral starting material; it is a powerful tool for exerting precise stereochemical control over complex synthetic targets. Its defined stereocenters and versatile functional groups enable the construction of high-value molecules like the protease inhibitor Bestatin and enantiopure β-lactams. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies, facilitating the development of next-generation therapeutics and complex molecular probes.

References

  • Xu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Available at: [Link]

  • Soloshonok, V. A., & Ueki, H. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]

  • D'Souza, A., & D'Souza, D. M. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The synthetic route of Bestatin. [Diagram]. Available at: [Link]

  • Koksch, B., et al. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Astral Scientific. (n.d.). Scientific applications for Bestatin. Available at: [Link]

  • McGowan, S., et al. (2014). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Ubenimex. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2002). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. Available at: [Link]

  • Chemexper. (n.d.). (2s,3s)-3-amino-2-hydroxy-4-phenylbutyric acid suppliers USA. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, M. V. R., & Cativiela, C. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]

  • Kaur, N., & Kumar, V. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry. Available at: [Link]

  • SSRG International Journals. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. Available at: [Link]

  • Aberhart, D. J., & Lin, L. J. (1973). Studies on the biosynthesis of beta-lactam antibiotics. I. Synthesis of(2RS,3S)-(4,4,4-2H3)valine. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2012). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Available at: [Link]

  • Bisogno, F. R., & Lavandera, I. (2012). Enzymatic strategies for asymmetric synthesis. Chemistry & Biology. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Compound Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen countless promising compounds fail not because of their intrinsic properties, but because of suboptimal experimental design and execution. This guide is engineered to bridge that gap. It is not merely a list of steps but a comprehensive framework built on scientific causality, ensuring that your results are robust, reproducible, and, most importantly, meaningful. We will move from the foundational principles of compound handling to the nuanced interpretation of downstream assays, creating a self-validating system for your research.

Part 1: The Foundation - Compound Preparation and Handling

The journey of a compound from a vial to a cell is fraught with potential pitfalls. A compound that isn't properly dissolved, stored, or controlled can invalidate an entire experiment before it even begins.

The Art of Solubilization: Choosing the Right Vehicle

Most novel chemical entities are hydrophobic and will not readily dissolve in aqueous cell culture media.[1] The choice of solvent, or "vehicle," is therefore the first critical decision.

  • Dimethyl Sulfoxide (DMSO) : DMSO is the most common solvent used in cell-based assays due to its exceptional ability to dissolve a wide range of compounds.[2] However, it is not inert. At higher concentrations, DMSO can induce cellular differentiation, affect signaling pathways, and cause toxicity.

    • Causality : It is imperative to ensure the final concentration of the vehicle in the culture medium is consistent across all wells (except for the negative control) and is low enough to not cause effects on its own. Most cell lines tolerate a final DMSO concentration of up to 0.5%, but 0.1% is widely considered safe for almost all cell types.[3] A vehicle toxicity test is always recommended to determine the tolerance of your specific cell line.

  • Alternative Solvents : If a compound is insoluble in DMSO or if the cell type is exquisitely sensitive, other solvents like ethanol or specialized formulations with cyclodextrins may be considered.[1][4] However, these also come with their own potential for cellular effects; for example, ethanol has been shown to stimulate the proliferation of MCF-7 breast cancer cells.[5]

Protocol 1: Preparing a 10 mM Stock Solution in DMSO
  • Calculation : Determine the mass of the compound required.

    • Mass (mg) = 10 mM * Volume (L) * Molecular Weight (g/mol)

  • Weighing : Accurately weigh the compound powder. For small quantities that may appear as a thin film in the vial, it is recommended to dissolve the entire contents directly in a calculated volume of solvent.[6]

  • Dissolution : Add the appropriate volume of sterile, high-purity DMSO to the compound in a sterile tube.[2]

  • Solubilization : Vortex gently until the compound is fully dissolved. If necessary, brief sonication or warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at higher temperatures.[2][6]

  • Storage : Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[2] Store at -20°C or -80°C in a desiccated environment.

Part 2: The Blueprint for Success - Rigorous Experimental Design

A well-designed experiment is a self-validating one. The inclusion of proper controls is not optional; it is the core of scientific integrity.

The Trinity of Controls

Every treatment plate must include a set of controls to ensure that any observed effect is directly attributable to the compound of interest.

  • Negative (Untreated) Control : These are cells incubated in culture medium alone. This group represents the baseline health, growth rate, and morphology of the cell population and is the benchmark against which all other conditions are measured.[7]

  • Vehicle Control : These cells are treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated cells. This is arguably the most critical control, as it isolates the effect of the compound from any potential biological effects of the solvent itself.[8][9][10]

  • Positive Control : This involves treating cells with a known compound that is expected to produce a specific, measurable effect (e.g., a known apoptosis inducer like Staurosporine). This control validates that the assay system is working correctly and that the cells are responsive.

Workflow for Experimental Plate Setup

G cluster_prep Preparation NC Negative Control (Cells + Medium) VC Vehicle Control (Cells + Medium + DMSO) PC Positive Control (Cells + Known Drug) T1 Test Compound (Low Conc.) T2 Test Compound (Mid Conc.) T3 Test Compound (High Conc.) Cells Prepare Cell Suspension Cells->NC Seed Cells Compound Prepare Compound Dilutions Compound->T1 Add Treatment Compound->T2 Compound->T3

Caption: Logical workflow for setting up a controlled experiment.

Dose-Response: Finding the Effective Concentration

Treating cells with a single concentration yields limited information. A dose-response experiment, testing a range of concentrations, is essential for determining key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Initial Broad Screen : If the compound's activity is unknown, start with a wide concentration range using half-log or 10-fold dilutions (e.g., 100 µM to 1 nM).[11][12] This helps identify the approximate range of sensitivity.[13][14]

  • Focused Dose-Response : Once the active range is identified, perform a more detailed experiment with narrower, often 2-fold or 3-fold, dilutions around the expected IC50 value to generate a precise dose-response curve.[14]

Time is of the Essence: Determining Treatment Duration

The optimal incubation time depends on the compound's mechanism of action and the biological question being asked.

  • Short-term (minutes to hours) : Suitable for studying rapid signaling events like protein phosphorylation.

  • Mid-term (24-72 hours) : Commonly used for assessing effects on cell proliferation, viability, or apoptosis.[15]

  • Long-term (days to weeks) : Necessary for developing drug-resistant cell lines or studying slower processes.[16]

Part 3: Assessing the Outcome - Key Endpoint Assays

After treatment, the cellular response must be quantified. The choice of assay depends entirely on the biological question: Are you measuring cell death, inhibition of growth, or a specific mechanistic change?

Assay 1: Cell Viability and Cytotoxicity (The MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

  • Principle of Causality : Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria. These enzymes reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of living cells.[19][20] The insoluble formazan is then dissolved, and the absorbance is measured spectrophotometrically.

Protocol 2: MTT Cell Viability Assay
  • Cell Plating : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment : Remove the old medium and add fresh medium containing the vehicle control or the test compound at various concentrations. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubation : Incubate the plate for 4 hours at 37°C in a CO2 incubator.[21]

  • Solubilization : Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[19]

  • Measurement : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[18][19] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

TreatmentConcentration (µM)Absorbance (570nm) Rep 1Absorbance (570nm) Rep 2Absorbance (570nm) Rep 3Average Absorbance% Viability
Vehicle Control01.2541.2881.2711.271100.0%
Compound X0.11.1981.2211.2051.20895.0%
Compound X10.8550.8990.8760.87769.0%
Compound X100.5120.4980.5330.51440.4%
Compound X1000.1550.1610.1580.15812.4%
Assay 2: Detecting Apoptosis (The Annexin V / Propidium Iodide Assay)

This flow cytometry-based assay is a gold standard for distinguishing between healthy, apoptotic (programmed cell death), and necrotic cells.[22]

  • Principle of Causality : In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[23] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[24][25] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells that have lost membrane integrity.[23][25] This dual staining allows for precise differentiation.

Protocol 3: Annexin V/PI Staining for Flow Cytometry
  • Cell Treatment : Treat cells grown in 6-well plates with the compound for the desired time.

  • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the corresponding well.

  • Washing : Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[22]

  • Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining : Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis : Analyze the cells immediately by flow cytometry. Do not wash the cells after staining.[22]

Interpreting Annexin V/PI Results

G xaxis Annexin V-FITC → origin xaxis->origin yaxis Propidium Iodide → yaxis->origin Q1 Q1: Necrotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Assay 3: Mechanism of Action (Western Blotting)

To understand how a compound works, researchers often investigate its effect on specific cellular signaling pathways. Western blotting is a powerful technique to detect changes in the expression or phosphorylation state of target proteins.[26]

  • Principle of Causality : After treatment, cells are lysed to release their proteins. These proteins are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the protein of interest (e.g., phosphorylated Akt) and then with secondary antibodies conjugated to an enzyme (like HRP) or a fluorophore for detection.[27] A change in the band intensity corresponding to the target protein indicates an effect of the compound.

Protocol 4: Cell Lysate Preparation for Western Blot
  • Treatment and Wash : After compound treatment, aspirate the media and wash the cells once with ice-cold 1X PBS.

  • Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[26]

  • Incubation : Incubate the lysate on ice for 15-30 minutes.

  • Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Quantification : Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Sample Preparation : Mix a calculated volume of lysate with SDS-PAGE sample buffer, and boil at 95-100°C for 5 minutes to denature the proteins.[28][29] The samples are now ready for gel electrophoresis.

Hypothetical Signaling Pathway Analysis

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Compound X Compound->PI3K inhibits

Caption: Diagram of a compound inhibiting the PI3K/Akt pathway.

Conclusion

This guide provides a robust framework for conducting in vitro compound treatment experiments. By focusing on the causality behind each step—from meticulous compound preparation and rigorous experimental design to the selection of appropriate endpoint assays—researchers can significantly enhance the quality and reliability of their data. Adherence to these principles of scientific integrity ensures that the generated results are not just numbers, but meaningful insights that can drive drug development and fundamental research forward.

References
  • MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells . Current Protocols in Chemical Biology - Sorger Lab. [Link]

  • The Annexin V Apoptosis Assay . University of Massachusetts Chan Medical School. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol . ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay . Alfa Cytology. [Link]

  • 6 Steps for Successful in vitro Drug Treatment . Bitesize Bio. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method . PMC. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery . Kosheeka. [Link]

  • Annexin V Apoptosis Assay . Creative Bioarray. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI . Biologi. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells . PMC - NIH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay . NorthEast BioLab. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening . PMC - NIH. [Link]

  • Controlling your High Content Assays . Araceli Biosciences. [Link]

  • I don't understand what the vehicle control is for . Reddit. [Link]

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells . PubMed. [Link]

  • How do you dissolve chemicals in the culture medium? . ResearchGate. [Link]

  • DMSO stock preparation . Protocols.io. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays . PMC - NIH. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? . ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research . Anticancer Research. [Link]

  • How to choose concentration range of drug for cancer-cell proliferation assay? . ResearchGate. [Link]

  • Cell cultures in drug development: Applications, challenges and limitations . PMC - NIH. [Link]

  • How to enhance drug solubility for in vitro assays? . ResearchGate. [Link]

  • How do I make a stock solution of a substance in DMSO? . ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . PMC - NIH. [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? . Reddit. [Link]

  • DMSO usage in cell culture . LifeTein. [Link]

  • Cell culture . Wikipedia. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media . PMC. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures . JoVE. [Link]

  • Method to make cell cultures act more like normal cells discovered . Drug Target Review. [Link]

Sources

Application Notes & Protocols: A Scalable Approach to the Asymmetric Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA), a non-proteinogenic amino acid, is a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. Its significance is underscored by its role as a key precursor to Bestatin, an immunomodulator with applications in cancer therapy.[1][2] The biological efficacy of molecules derived from AHPBA is critically dependent on the precise stereochemical configuration at the C2 (S) and C3 (R) positions.[3] Consequently, the development of robust, stereoselective, and scalable synthetic routes to this compound is of paramount importance in medicinal chemistry and drug development.[4][5]

This guide provides an in-depth examination of a large-scale-adaptable synthesis of (2S,3R)-AHPBA, focusing on an asymmetric hydrogenation strategy. We will delve into the mechanistic underpinnings of this approach, offer a detailed experimental protocol, and discuss critical considerations for process optimization and scale-up.

Synthetic Strategies: An Overview

Several synthetic methodologies have been developed to achieve the desired stereochemistry of AHPBA. These can be broadly categorized as:

  • Diastereoselective Reduction: This approach often involves the reduction of an α-amino-β-keto ester. The stereochemical outcome is directed by the existing chiral center at the α-position, often in conjunction with a chiral reducing agent or catalyst.[3]

  • Chiral Auxiliary-Mediated Synthesis: In this classic strategy, a chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.

  • Asymmetric Hydrogenation: This powerful technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively reduce a prochiral substrate. This method is particularly attractive for large-scale synthesis due to its high efficiency and atom economy.[6][7]

This application note will focus on the asymmetric hydrogenation of a β-keto ester precursor, a method proven to be highly effective for producing (2S,3R)-AHPBA with excellent stereocontrol.[6]

Featured Method: Asymmetric Hydrogenation of Methyl 2-chloro-3-oxo-4-phenylbutanoate

The selected methodology centers on the asymmetric hydrogenation of a prochiral keto-ester using a Ruthenium-(R)-BINAP complex as the catalyst. This reaction is the cornerstone of the synthesis, as it establishes the two crucial stereocenters in a single, highly controlled step.

Mechanistic Rationale: The Power of Chiral Catalysis

The efficacy of this synthetic route hinges on the catalytic asymmetric hydrogenation step. The catalyst, a complex of Ruthenium and the chiral diphosphine ligand (R)-BINAP, creates a chiral environment around the metal center. When the substrate, methyl 2-chloro-3-oxo-4-phenylbutanoate, coordinates to the Ruthenium, the bulky phenyl groups on the BINAP ligand sterically hinder one face of the ketone. This forces the hydrogen molecule to add from the less hindered face, leading to the preferential formation of one diastereomer—in this case, the desired (2S,3R) configuration.[6][7] The choice of the (R)-BINAP enantiomer is critical for obtaining the desired product stereochemistry.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (2S,3R)-AHPBA via Asymmetric Hydrogenation A Methyl 2-chloro-3-oxo-4-phenylbutanoate B Asymmetric Hydrogenation Ru-(R)-BINAP, H2 A->B Catalyst & Pressure C Methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutanoate B->C D Azide Substitution NaN3 C->D SN2 Inversion at C2 E Methyl (2R,3R)-2-azido-3-hydroxy-4-phenylbutanoate D->E F Hydrogenolysis Pd/C, H2 E->F Reduction of Azide G Methyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate F->G H Hydrolysis NaOH, then HCl G->H Ester Cleavage I This compound H->I

Caption: Workflow for the synthesis of (2S,3R)-AHPBA.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended for execution by trained chemists.[6]

Part 1: Asymmetric Hydrogenation

  • Vessel Preparation: In an inert atmosphere glovebox, charge a high-pressure reactor with methyl 2-chloro-3-oxo-4-phenylbutanoate (1.0 eq) and a solution of the Ru-(R)-BINAP catalyst (0.005-0.01 eq) in an appropriate solvent such as methanol.

  • Reaction Execution: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 3 MPa and heat to 50°C.[6]

  • Monitoring: Maintain the reaction under these conditions for approximately 30 hours.[6] The reaction progress can be monitored by HPLC to determine the conversion and diastereomeric ratio.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to obtain the crude methyl (2S,3R)-chloro-(3R)-hydroxy-4-phenylbutyrate.

Part 2: Subsequent Transformations

  • Azide Substitution: Dissolve the crude product from Part 1 in a suitable solvent like DMF. Add sodium azide (NaN3, 1.5 eq) and heat the mixture. This SN2 reaction proceeds with inversion of configuration at the C2 position.

  • Hydrogenolysis: After the azide substitution is complete, the resulting azido-ester is subjected to hydrogenolysis. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] This step reduces the azide group to the primary amine.

  • Hydrolysis: The final step is the saponification of the methyl ester. Treat the amino ester with an aqueous base, such as sodium hydroxide, followed by careful neutralization with an acid (e.g., HCl) to precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product with high purity.[6]

Data Summary

The following table summarizes typical results for the key asymmetric hydrogenation step as reported in the literature.

ParameterTypical ValueReference
Yield ~95%[6]
Diastereomeric Ratio (syn/anti) 87/13[6]
Optical Purity (syn, %ee) 81% ee[6]
Optical Purity (anti, %ee) 95% ee[6]

Process Optimization and Scale-Up Considerations

Transitioning from laboratory scale to large-scale production requires careful optimization of several parameters:

  • Catalyst Loading: Minimizing the amount of the expensive Ruthenium catalyst is crucial for cost-effectiveness. A thorough study of catalyst loading versus reaction time and stereoselectivity should be performed.

  • Solvent Selection: The choice of solvent can impact reaction rate, solubility of intermediates, and ease of product isolation.

  • Hydrogen Pressure and Temperature: These parameters directly influence the reaction kinetics and should be optimized to achieve a reasonable reaction time without compromising selectivity or safety.

  • Purification: On a large scale, purification by crystallization is highly preferred over chromatography. Developing a robust crystallization procedure is key to obtaining a high-purity product efficiently.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment and following established safety protocols.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment must be worn.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. It should be handled with care, preferably as a wet paste.

References

  • BenchChem. (2025). Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid.
  • Nishizawa, R., et al. (1983). A facile synthesis of bestatin. The Journal of Antibiotics, 36(6), 695-9. [Link]

  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11. [Link]

  • Kumar, B., et al. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances. [Link]

  • Kumar, B., et al. (2014). Common Precursor Strategy for the Synthesis of Bestatin, Amprenavir intermediate and Syn-4-hydroxy-5-phenyl-γ. RSC Advances.
  • Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid: A Core Component of Protease Inhibitors. SSRG International Journal of Applied Chemistry. [Link]

  • Kumar, B., et al. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Publishing. [Link]

  • Mimoto, T., et al. (1992). PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. Chemical and Pharmaceutical Bulletin, 40(8), 2251-2253. [Link]

  • Raddy, M. V. R., et al. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2449-2458. [Link]

  • Yasuno, Y., et al. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

  • Saito, S., et al. (1998). Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. Chemical and Pharmaceutical Bulletin, 46(10), 1619-1621. [Link]

  • ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. [Link]

  • Ardena. (n.d.). Streamlining Early Drug Development: Efficient Synthesis of Highly Potent Compounds. [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a vital chiral building block, most notably as a key component of the natural aminopeptidase inhibitor Bestatin (Ubenimex).[1] Its accurate quantification in pharmaceutical and biological matrices is critical for drug development and metabolic studies. However, the inherent physicochemical properties of AHPBA—high polarity from its amino, hydroxyl, and carboxylic acid functionalities, and consequently low volatility—pose significant analytical challenges for standard chromatographic techniques.[2][3] Direct analysis by Gas Chromatography (GC) is not feasible, and Liquid Chromatography (LC) often suffers from poor retention and peak shape on conventional reversed-phase columns.

This application note provides two robust, validated protocols for the derivatization of AHPBA, enabling sensitive and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a comprehensive silylation method to enhance volatility for GC-MS analysis and an amine-specific tagging method to improve chromatographic retention and ionization efficiency for LC-MS/MS. The causality behind experimental choices, detailed step-by-step workflows, and troubleshooting guidance are provided to ensure successful implementation by researchers, scientists, and drug development professionals.

The Analytical Challenge of AHPBA

The AHPBA molecule contains three polar functional groups: a primary amine (-NH2), a secondary alcohol (-OH), and a carboxylic acid (-COOH). This trifunctional, polar nature leads to:

  • Low Volatility: Preventing direct analysis by GC, which requires analytes to be thermally stable and volatile.

  • Poor Chromatographic Retention: Leading to elution near the solvent front in typical reversed-phase LC methods, where matrix interferences are most pronounced.

  • Suboptimal Ionization: The zwitterionic nature of AHPBA can suppress ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

  • Stereochemical Complexity: AHPBA has two stereocenters, making chiral separations necessary if stereoisomeric purity is a concern. While direct chiral HPLC is possible, it often requires specialized columns and mobile phases.[4]

Derivatization addresses these challenges by chemically modifying the polar functional groups to create a new molecule with analytical properties more amenable to separation and detection.[3]

Principle of Derivatization: Tailoring AHPBA for Analysis

The choice of derivatization strategy is dictated by the intended analytical platform.

  • For GC-MS Analysis: The primary goal is to increase volatility. This is achieved by replacing the active hydrogens on all three polar groups (-OH, -NH2, -COOH) with nonpolar moieties. Silylation, which introduces trimethylsilyl (TMS) groups, is a highly effective and common technique for this purpose.[2][5] The resulting derivative is significantly more volatile and thermally stable.

  • For LC-MS/MS Analysis: The objective is to enhance retention on reversed-phase columns and improve ionization efficiency. Derivatizing the primary amine with a hydrophobic, easily ionizable tag achieves both goals simultaneously. This modification increases the molecule's affinity for the C18 stationary phase and provides a readily protonated site for sensitive detection in positive-ion ESI-MS.[6][7]

Protocol 1: Quantitative Analysis by GC-MS via Silylation

This protocol employs N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a potent silylating agent that effectively derivatizes all active hydrogens on the AHPBA molecule.[2] The resulting tris-TMS-AHPBA derivative is ideal for GC-MS analysis.

Rationale and Key Considerations
  • Reagent Choice: MSTFA is chosen for its high reactivity and the volatile, non-interfering nature of its byproducts.[2]

  • Anhydrous Conditions: Silylation reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization and poor reproducibility.[3] All solvents, glassware, and samples must be scrupulously dried.

  • Temperature Control: Heating the reaction accelerates the derivatization process, ensuring all three functional groups react completely. A temperature of 70-80°C is optimal for balancing reaction speed with derivative stability.

Experimental Workflow & Derivatization Reaction

GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 AHPBA Standard or Sample Aliquot s2 Evaporate to Complete Dryness (N2 stream or lyophilizer) s1->s2 Ensure anhydrous state d1 Add Pyridine (catalyst) & MSTFA (reagent) s2->d1 d2 Heat at 75°C for 45 minutes d1->d2 Vortex to mix a1 Cool to Room Temp. d2->a1 a2 Inject aliquot into GC-MS a1->a2

Caption: Workflow for AHPBA derivatization and GC-MS analysis.

Caption: Silylation of AHPBA using MSTFA.

Step-by-Step Protocol
  • Sample Preparation: Aliquot 10-100 µL of sample or standard solution into a 2 mL GC vial with an insert.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator. This step is critical.

  • Reagent Addition: Add 25 µL of anhydrous pyridine (acts as a catalyst and solvent) and 75 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 75°C for 45 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Expected Results & Data

The molecular weight of AHPBA is 195.21 g/mol .[8] Silylation replaces three active hydrogens with three TMS groups (mass of Si(CH₃)₃ = 73.19 g/mol ; mass of H = 1.01 g/mol ). The resulting tris-TMS-AHPBA derivative will have a molecular weight of approximately 411.7 g/mol .

ParameterSettingRationale
GC Column 30m x 0.25mm, 0.25µm DB-5ms or equivalentA nonpolar column provides good separation for the derivatized nonpolar analyte.[2]
Injection Mode Splitless, 250°CMaximizes sensitivity for trace analysis.
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minProvides good separation from solvent and matrix components.
MS Mode Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM)EI provides characteristic fragmentation patterns. SIM mode enhances sensitivity.
Characteristic Ions (SIM) m/z 73 (TMS), 179, 218, 396 (M-15)m/z 396 (loss of a methyl group) is an excellent choice for quantification.

Protocol 2: Ultrasensitive Analysis by LC-MS/MS via Amine Tagging

This protocol uses the Waters AccQ•Tag™ Ultra reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC), which rapidly and efficiently derivatizes the primary amine of AHPBA.[9] The resulting derivative exhibits excellent stability, enhanced reversed-phase retention, and a common, high-intensity fragment ion, making it ideal for LC-MS/MS analysis.[6][7]

Rationale and Key Considerations
  • Reagent Chemistry: AQC reacts with primary amines in a single, rapid step to yield highly stable, fluorescent adducts.[10][11]

  • pH Control: The derivatization reaction is pH-dependent and requires a buffered alkaline environment (pH 8.2-10.1) for completion.[9] The AccQ•Tag Borate Buffer is specifically designed for this purpose.

  • Heating Step: A brief heating step at 55°C ensures the reaction goes to completion and stabilizes any minor side-products.[10]

  • MRM Development: A key advantage of AQC derivatization is that all derivatized amino acids produce a common, high-intensity product ion at m/z 171.0, corresponding to the 6-aminoquinoline tag.[6][7] This simplifies the development of Multiple Reaction Monitoring (MRM) methods.

Experimental Workflow & Derivatization Reaction

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 AHPBA Standard or Sample Aliquot (10 µL) s2 Add 70 µL Borate Buffer s1->s2 Ensure pH 8.5 d1 Add 20 µL reconstituted AccQ•Tag Reagent s2->d1 d2 Vortex immediately (10 sec) d1->d2 d3 Heat at 55°C for 10 minutes d2->d3 a1 Cool to Room Temp. d3->a1 a2 Inject aliquot into LC-MS/MS a1->a2

Caption: Workflow for AHPBA derivatization and LC-MS/MS analysis.

Caption: Derivatization of AHPBA with AccQ•Tag reagent (AQC).

Step-by-Step Protocol
  • Reagent Preparation: Reconstitute one vial of AccQ•Tag Reagent Powder with 1.0 mL of AccQ•Tag Reagent Diluent (acetonitrile). Vortex for 10 seconds and heat at 55°C for up to 10 minutes until fully dissolved.

  • Sample Buffering: In a microcentrifuge tube or autosampler vial, mix 10 µL of sample or standard with 70 µL of AccQ•Tag Borate Buffer.

  • Derivatization: Add 20 µL of the reconstituted AccQ•Tag Reagent to the buffered sample. Vortex immediately for 10 seconds.

  • Heating: Let the vial stand for 1 minute at room temperature, then place it in a heating block at 55°C for 10 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the LC-MS/MS system.

Expected Results & Data

The AQC tag adds a mass of 170.06 Da to the parent molecule. The derivatized AHPBA will have a precursor ion [M+H]⁺ at m/z 366.2. The most abundant and characteristic product ion for quantification is m/z 171.1, corresponding to the protonated 6-aminoquinoline tag.[7]

ParameterSettingRationale
LC Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalentC18 chemistry provides excellent retention for the hydrophobic AQC-derivatized analyte.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.
Gradient 5% B to 40% B over 8 minutesA shallow gradient ensures robust separation from matrix components.
MS Source Electrospray Ionization, Positive Mode (ESI+)The AQC tag is readily protonated for high sensitivity in positive mode.[12]
MRM Transition Q1: 366.2 → Q3: 171.1This transition is highly specific and sensitive for all AQC-derivatized amino acids.[6]

Method Comparison and Selection Guide

FeatureGC-MS via SilylationLC-MS/MS via Amine Tagging
Principle Increases volatilityIncreases hydrophobicity & ionization
Target Groups -COOH, -OH, -NH₂-NH₂ (primary)
Pros Provides full molecular derivatization; Good for structural elucidation via EI fragmentation.Extremely high sensitivity (low ng/mL LLOQ possible);[12] Robust and high-throughput; Simplified MRM development.[7]
Cons Highly moisture sensitive; Less suitable for complex biological matrices without extensive cleanup; Can be less sensitive than LC-MS/MS.Does not derivatize hydroxyl or carboxyl groups; Requires specialized reagent kit.
Best For Purity analysis of standards; Reference method development; When LC-MS/MS is unavailable.Bioanalysis in complex matrices (plasma, urine);[6] Pharmacokinetic studies; High-sensitivity quantification.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low/No Peak (GC-MS) 1. Incomplete derivatization due to moisture. 2. Derivative degradation in injector.1. Ensure all reagents, solvents, and glassware are anhydrous. Dry sample completely. 2. Use a fresh, deactivated injector liner. Check for active sites in the GC system.
Poor Peak Shape (GC-MS) Active sites in the GC system (liner, column).Use a deactivated liner; condition the column; perform system maintenance.
Low/No Peak (LC-MS/MS) 1. Incorrect pH for derivatization. 2. Reagent degradation.1. Ensure proper buffering; check pH of the final sample mix before adding reagent.[9] 2. Use freshly prepared AccQ•Tag reagent; store reconstituted reagent properly.
Variable Results Inconsistent sample/reagent pipetting; Matrix effects.Use calibrated pipettes; Include a stable isotope-labeled internal standard to correct for variability and matrix effects.[13]

Conclusion

The successful analysis of this compound hinges on overcoming its inherent challenges of polarity and low volatility. Chemical derivatization is an essential and powerful tool to tailor the molecule for modern chromatographic platforms. The silylation protocol for GC-MS provides a comprehensive method for structural confirmation and purity assessment, while the AQC-tagging protocol for LC-MS/MS offers unparalleled sensitivity and robustness for quantitative bioanalysis. By selecting the appropriate derivatization strategy and carefully controlling experimental parameters, researchers can achieve reliable, accurate, and sensitive quantification of AHPBA to advance pharmaceutical and biomedical research.

References

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. RSC Advances. Available at: [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation Technical Document. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

  • Waters Corporation. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab. Waters Corporation Protocol. Available at: [Link]

  • Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. WUR eDepot. Available at: [Link]

  • Perjési, P., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. PubMed Central. Available at: [Link]

  • Jo, K., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Wang, C., et al. (2007). Development of a liquid chromatography/tandem mass spectrometry assay for the determination of bestatin in rat plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis. Available at: [Link]

  • Bérard, A., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem Compound Summary. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Kaspar, H., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. Available at: [Link]

  • Panin, N. V., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. Available at: [Link]

  • Al-Majdoub, Z. M., et al. (2021). A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. MDPI. Available at: [Link]

Sources

The Strategic deployment of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chiral Building Block

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2] Its unique stereochemistry, featuring a β-amino acid with a hydroxyl group at the α-position, makes it a valuable chiral building block for the synthesis of complex bioactive molecules.[1] This structural motif is particularly adept at mimicking the transition state of peptide hydrolysis, rendering AHPA a cornerstone in the design of potent enzyme inhibitors.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of AHPA in drug discovery pipelines. We will delve into the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Core Applications in Drug Discovery: From Enzyme Inhibition to Chiral Scaffolding

The primary application of this compound lies in its role as a key pharmacophore in the development of metalloprotease inhibitors. Its structure is central to the biological activity of Bestatin (also known as Ubenimex), a natural dipeptide antibiotic that has been extensively studied for its anticancer and immunomodulatory properties.[4][5]

Development of Aminopeptidase Inhibitors

Bestatin and its synthetic analogs, which incorporate the AHPA scaffold, are potent inhibitors of various aminopeptidases, including aminopeptidase N (CD13) and leukotriene A4 hydrolase.[4][5] These enzymes play crucial roles in tumor cell invasion, angiogenesis, and the modulation of the immune response.[5] The AHPA moiety in these inhibitors is believed to chelate the active site metal ion (typically zinc) of the target enzyme, leading to potent and specific inhibition.

The therapeutic potential of AHPA-derived compounds extends to:

  • Oncology: By inhibiting aminopeptidase N, these compounds can suppress tumor growth, metastasis, and angiogenesis.[5]

  • Immunomodulation: Bestatin has been shown to enhance the proliferation of bone marrow cells and act as an immune restorative agent.[4]

  • Analgesia: Derivatives of AHPA can inhibit enkephalinases, enzymes that degrade endogenous opioid peptides (enkephalins). This inhibition leads to an increase in enkephalin levels, resulting in pain relief.[6][7]

  • Infectious Diseases: The aminopeptidase PfA-M1 in the malaria parasite Plasmodium falciparum is a validated drug target, and Bestatin-based inhibitors have shown potent antimalarial activity.[3]

A Versatile Chiral Building Block in Peptide Synthesis

Beyond its direct role in bioactivity, the Boc-protected form of AHPA, (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, is a valuable reagent in solid-phase peptide synthesis.[1][8][9] The Boc protecting group allows for the controlled incorporation of the AHPA unit into a growing peptide chain, enabling the synthesis of novel peptides and peptidomimetics with tailored biological activities. This approach is instrumental in creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying scientific principles.

Protocol 1: Synthesis of a Bestatin Analog via Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of a simple Bestatin analog, (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid (Bestatin itself), using a Boc-protected AHPA derivative.

Materials:

  • Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

  • L-Leucine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Preparation: Swell Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve L-Leucine, HATU, and DIEA in DMF.

    • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Fmoc Deprotection (if using Fmoc-protected Leucine):

    • Treat the resin with a 20% solution of piperidine in DMF for 30 minutes.

    • Wash the resin extensively with DMF.

  • Coupling of (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid:

    • Dissolve (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, HATU, and DIEA in DMF.

    • Add this solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Causality of Choices:

  • Wang Resin: Chosen for its ability to yield a C-terminal carboxylic acid upon cleavage.[3]

  • HATU/DIEA: A highly efficient coupling reagent combination for peptide synthesis, minimizing racemization.[3]

  • TFA/TIS/Water Cocktail: A standard and effective cleavage mixture that removes the peptide from the resin and cleaves most common protecting groups, with TIS acting as a scavenger to prevent side reactions.[3]

Protocol 2: In Vitro Aminopeptidase N (CD13) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a synthesized Bestatin analog on human recombinant aminopeptidase N.

Materials:

  • Human recombinant aminopeptidase N (CD13)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC)

  • Synthesized Bestatin analog (test compound)

  • Bestatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and Bestatin in DMSO.

    • Prepare serial dilutions of the compounds in Assay Buffer.

    • Prepare a stock solution of Ala-AMC in DMSO and dilute to the working concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the serially diluted test compound or control to the respective wells.

    • Add 20 µL of the human recombinant aminopeptidase N solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the Ala-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Causality of Choices:

  • Fluorometric Assay: Provides high sensitivity and a continuous readout of enzyme activity.

  • Ala-AMC Substrate: A commonly used and commercially available fluorogenic substrate for aminopeptidase N.

  • Pre-incubation with Inhibitor: Allows the inhibitor to bind to the enzyme before the addition of the substrate, ensuring accurate measurement of inhibition.

Visualization of the Drug Discovery Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a Bestatin analog.

Bestatin_Analog_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Resin Wang Resin Coupling1 Couple L-Leucine Resin->Coupling1 Deprotection Fmoc Deprotection Coupling1->Deprotection Coupling2 Couple Boc-AHPA Deprotection->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Purification HPLC Purification Cleavage->Purification Assay_Setup Setup APN Assay Purification->Assay_Setup Test Compound Data_Acquisition Measure Fluorescence Assay_Setup->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Coupling2 Design New Analogs

Caption: Workflow for the synthesis and evaluation of Bestatin analogs.

Data Presentation: Biological Activities of Bestatin and its Analogs

The following table summarizes the inhibitory activities of Bestatin and selected analogs against different aminopeptidases.

CompoundTarget EnzymeIC50 (nM)Therapeutic Area
BestatinAminopeptidase N (CD13)~20Oncology, Immunology
BestatinLeukotriene A4 Hydrolase~100Inflammation
Bestatin Analog 1Aminopeptidase N (CD13)5Oncology
Bestatin Analog 2P. falciparum PfA-M115Malaria

Note: IC50 values are approximate and can vary depending on assay conditions. The data presented here is for illustrative purposes and should be referenced from specific literature for precise values.

Data Interpretation and Troubleshooting

  • High IC50 Values: If the synthesized analog shows weak inhibition, consider modifying the P1' residue (the amino acid coupled to AHPA) to better fit the S1' pocket of the target enzyme.[3]

  • Low Yield during Synthesis: Incomplete coupling reactions are a common issue. Ensure the use of fresh coupling reagents and adequate reaction times. Double coupling can be employed if necessary.

  • Poor Solubility of the Final Compound: The physicochemical properties of the analog can be modulated by altering the side chains of the constituent amino acids.

  • Inconsistent Assay Results: Ensure accurate pipetting and consistent incubation times. Check the activity of the enzyme and the stability of the substrate.

Conclusion

This compound is a powerful and versatile tool in the modern drug discovery arsenal. Its unique structural features make it an ideal starting point for the design of potent and selective enzyme inhibitors with therapeutic potential across a range of diseases. By understanding the underlying principles of its application and employing robust experimental protocols, researchers can effectively leverage AHPA to accelerate the development of novel therapeutics.

References

  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (C007B-193623). Chem-Space. [Link]

  • Drinkwater, N., et al. (2017). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. ACS infectious diseases, 3(12), 929-940. [Link]

  • de la Ossa, D., et al. (1998). Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase. British journal of pharmacology, 125(1), 113–118. [Link]

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. This resource is tailored for researchers, scientists, and professionals in drug development, offering targeted guidance to overcome common hurdles in the synthesis of this crucial chiral intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Bestatin.[1][2] Achieving high yield and diastereoselectivity is paramount for the efficiency and cost-effectiveness of the overall synthetic route.

This guide provides a structured approach to troubleshooting, with detailed explanations of the underlying chemical principles, step-by-step protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

Several strategies exist, with the most prominent being:

  • Sharpless Asymmetric Aminohydroxylation (AA): This method involves the syn-selective addition of an amino and a hydroxyl group across a carbon-carbon double bond, typically starting from an α,β-unsaturated ester like ethyl cinnamate.[3][4] It utilizes an osmium catalyst and a chiral ligand to control the stereochemistry.[5]

  • Aldol Reactions: Diastereoselective aldol reactions of glycine enolates or their equivalents with benzaldehyde are a common approach to construct the carbon skeleton with the desired stereocenters.[6][7]

  • Enzymatic Resolution: This method can be used to separate a racemic or diastereomeric mixture of the target molecule or a precursor, providing access to the desired stereoisomer.

  • From Chiral Precursors: Synthesis can also commence from a chiral starting material, such as an amino acid, to set one or both of the stereocenters.[8]

Q2: I'm observing a low overall yield. What are the primary areas I should investigate?

Low yield in this multi-step synthesis can often be attributed to one or more of the following factors:

  • Incomplete Reactions: Failure to drive individual steps to completion will naturally lead to a lower overall yield.

  • Side Reactions: The formation of undesired byproducts consumes starting materials and complicates purification.

  • Poor Diastereoselectivity: Lack of control over the stereochemistry results in the formation of other stereoisomers, reducing the yield of the desired (2S,3R) product.

  • Epimerization: The stereocenters, particularly the α-carbon, can be susceptible to epimerization under non-optimal pH or temperature conditions.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as extraction, crystallization, or chromatography.

Q3: My product's diastereomeric excess (d.e.) is low. What could be the cause?

Low diastereomeric excess is a common challenge and can stem from:

  • Suboptimal Chiral Catalyst or Ligand: In asymmetric reactions like the Sharpless AA, the choice and quality of the chiral ligand are critical for inducing high stereoselectivity.[3]

  • Incorrect Reaction Temperature: Temperature can significantly influence the transition states of the diastereoselective step. Deviations from the optimized temperature can lead to a loss of stereocontrol.

  • Presence of Impurities: Certain impurities in the starting materials or solvents can interfere with the catalyst or directing groups, leading to reduced diastereoselectivity.

  • Epimerization: As mentioned, epimerization of either the α or β stereocenter during the reaction or workup will erode the diastereomeric excess.

Troubleshooting Guide: Low Yield and Diastereoselectivity

This section provides a more in-depth look at specific problems and their solutions, organized by the likely stage of the synthesis where the issue occurs.

Issue 1: Low Conversion in the Key Stereocenter-Forming Step (e.g., Sharpless Asymmetric Aminohydroxylation)

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material (e.g., ethyl cinnamate).

  • The isolated yield of the amino alcohol product is low, even after accounting for purification losses.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inactivity The osmium catalyst (e.g., K₂OsO₂(OH)₄) may have been deactivated by impurities or improper handling.Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Consider using a new batch of catalyst.
Ligand Degradation The chiral ligand (e.g., (DHQ)₂PHAL) can degrade over time, especially if exposed to light or air.Store chiral ligands under inert gas in the dark and at low temperatures. Use a freshly opened or purified batch.
Incorrect Stoichiometry of Reagents The ratio of substrate to catalyst, ligand, and nitrogen source (e.g., a chloramine-T derivative) is crucial for efficient catalysis.[3]Carefully re-verify the molar equivalents of all reagents. A slight excess of the nitrogen source may be beneficial.
Presence of Water or Protic Impurities While the Sharpless AA is often performed in an aqueous medium, excessive or uncontrolled amounts of water or other protic impurities can interfere with the catalytic cycle.Use anhydrous solvents where specified and ensure starting materials are dry. If using a biphasic system, maintain the correct solvent ratios.

Experimental Protocol: Monitoring Reaction Completion

A robust method for tracking reaction progress is essential to differentiate between a slow reaction and a complete stall.

  • Sample Preparation: At regular intervals (e.g., every 1-2 hours), carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a solution of sodium sulfite) and a small amount of an appropriate organic solvent for extraction (e.g., ethyl acetate).

  • TLC Analysis: Spot the organic layer of the quenched sample on a TLC plate alongside a spot of the starting material.

  • Interpretation: Develop the TLC plate in a suitable solvent system. A decrease in the intensity of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding.

Issue 2: Formation of Multiple Stereoisomers (Low Diastereoselectivity)

Symptoms:

  • ¹H NMR of the crude product shows multiple sets of peaks for the α- and β-protons.

  • Chiral HPLC analysis reveals the presence of more than just the desired (2S,3R) and its enantiomer.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incorrect Chiral Ligand For a specific substrate, one enantiomer of the chiral ligand will favor the formation of the desired product, while the other will produce its enantiomer. Using the wrong ligand will result in the incorrect product stereochemistry.Double-check that the correct cinchona alkaloid derivative (DHQ vs. DHQD) is being used to obtain the desired (2S,3R) stereochemistry.
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a higher temperature than specified can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in lower selectivity.Strictly control the reaction temperature using a cryostat or a well-maintained ice bath.
Epimerization during Workup or Purification The α-proton can be acidic and susceptible to removal under basic conditions, leading to epimerization. Similarly, acidic conditions can sometimes promote epimerization.Maintain a neutral or slightly acidic pH during aqueous workup. Avoid prolonged exposure to strong acids or bases. Consider using buffered solutions.

Workflow for Investigating Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_ligand Verify Chiral Ligand Identity and Purity start->check_ligand check_temp Review and Confirm Reaction Temperature Control start->check_temp check_workup Analyze Workup and Purification pH start->check_workup optimize_temp Optimize Reaction Temperature check_ligand->optimize_temp If ligand is correct check_temp->optimize_temp If temperature deviated epimerization_study Conduct Epimerization Study on Pure Product check_workup->epimerization_study If pH was neutral modify_workup Modify Workup to Maintain Neutral pH check_workup->modify_workup If pH was non-neutral epimerization_study->modify_workup If epimerization occurs end Diastereoselectivity Improved optimize_temp->end modify_workup->end

Sources

Optimizing reaction conditions for peptide coupling with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming peptide bonds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your synthesized peptides.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your peptide coupling experiments. Each problem is followed by a step-by-step guide to identify the cause and implement a solution.

Issue 1: Low Coupling Yield or Incomplete Reaction

A common frustration in peptide synthesis is a low yield of the desired peptide, often indicated by the presence of unreacted starting materials.[1][2] This can be particularly prevalent when dealing with sterically hindered amino acids or "difficult" sequences.[3][4]

Potential Causes and Solutions:

  • Suboptimal Coupling Reagent: Standard coupling reagents may be insufficient for challenging couplings.

    • Solution: Switch to a more potent coupling reagent. Onium salt-based reagents (uronium/phosphonium) like HATU, HBTU, or COMU are generally more effective than carbodiimides (DCC, EDC) for sterically hindered or electronically deactivated amino acids.[3][5] For instance, HATU is known to excel in minimizing side reactions, while DIC is noted for its efficiency.[6]

  • Insufficient Reagent Equivalents: Using too little of the amino acid or coupling reagent can result in an incomplete reaction.

    • Solution: Increase the equivalents of the amino acid and coupling reagents to drive the reaction towards completion.[3] A double or even triple coupling, where the reaction is repeated with fresh reagents, can also improve yields.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering further reactions.[7] This is more common with hydrophobic sequences.

    • Solution:

      • Solvent Choice: Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to your current solvent.[7]

      • Disruptive Additives: Incorporate chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents into the reaction mixture.[7]

      • Microwave Synthesis: Utilize microwave irradiation to increase the kinetic energy of the system and disrupt hydrogen bonding that leads to aggregation.[7][8]

      • Pseudoprolines: Incorporate pseudoproline dipeptides into your sequence, which act as "kink-inducers" to disrupt secondary structure formation and aggregation.[7][9]

  • Inadequate Reaction Monitoring: Without proper monitoring, it's difficult to know if a reaction has gone to completion.

    • Solution: Perform a qualitative test to check for the presence of free primary amines on the resin after the coupling step. The Kaiser test is a common method; a blue or purple color indicates an incomplete reaction.[3] For N-terminal proline, which gives a false negative with the Kaiser test, the isatin or chloranil test can be used.[10]

Experimental Protocol: The Kaiser Test for Monitoring Coupling Completion

This protocol allows for the qualitative determination of free primary amines on the solid support.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Place a small sample of washed and dried resin beads (approximately 5-10 mg) into a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the beads.

  • Heat the test tube in a heating block or water bath at 100-120 °C for 5 minutes.[3]

Interpretation:

  • Blue/Purple Beads: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.[3]

  • Yellow/Colorless Beads: Negative result, indicating a complete coupling reaction.[3]

Issue 2: Racemization Detected in the Final Peptide

Racemization, the conversion of a chiral amino acid to a mixture of L- and D-isomers, is a critical issue that can compromise the biological activity of the final peptide.[11][12] Histidine and cysteine are particularly susceptible to racemization.[7]

Potential Causes and Solutions:

  • Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents, especially carbodiimides used alone, are prone to causing racemization.

    • Solution: Always use carbodiimide coupling reagents with a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are highly effective.[4][5][7][13] HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization.[4] Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.[4]

  • Excessive Base: The presence of a strong base can promote racemization.[12][13]

    • Solution: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).[4][5] Also, use the minimum amount of base necessary to facilitate the reaction.[13]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of racemization.[14]

    • Solution: If racemization is a concern, perform the coupling reaction at a lower temperature, such as 0°C.[5][13] If heating is necessary to overcome a difficult coupling, optimize for the shortest possible reaction time.[4]

  • Solvent Polarity: The choice of solvent can influence the extent of racemization.

    • Solution: If possible, use a less polar solvent, as this can help to reduce racemization.[11][13]

Diagram: Decision Workflow for Minimizing Racemization

Racemization_Troubleshooting start Racemization Detected reagent_check Review Coupling Reagent and Additives start->reagent_check base_check Evaluate Base reagent_check->base_check solution1 Use Carbodiimide with HOAt or OxymaPure reagent_check->solution1 Using Carbodiimide? solution2 Switch to Phosphonium Reagent (e.g., PyBOP) reagent_check->solution2 High-risk amino acid? temp_check Assess Reaction Temperature base_check->temp_check solution3 Use Weaker Base (NMM or Collidine) base_check->solution3 Using strong base? solvent_check Consider Solvent Polarity temp_check->solvent_check solution4 Lower Reaction Temperature (e.g., 0°C) temp_check->solution4 Elevated temperature? solution5 Use a Less Polar Solvent solvent_check->solution5 Using polar solvent?

Caption: A workflow to troubleshoot and minimize racemization.

Issue 3: Common Side Reactions and Their Mitigation

Several side reactions can occur during peptide synthesis, leading to impurities that are often difficult to remove.[7][15]

Table: Common Side Reactions and Prevention Strategies

Side ReactionDescriptionPrevention Strategies
Diketopiperazine Formation Intramolecular cyclization of a dipeptide-resin, leading to chain termination. More prevalent with Proline as one of the first two residues.[7]Use 2-chlorotrityl chloride resin, which sterically hinders this reaction. Couple the second and third amino acids as a pre-formed dipeptide.[7]
Aspartimide Formation Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-coupled peptides.[7]Add HOBt to the piperidine deprotection solution in Fmoc-based synthesis. Use the β-cyclohexyl ester of aspartic acid in Boc-based synthesis.[7]
N-Acylurea Formation A rearrangement of the O-acylisourea intermediate formed with carbodiimide reagents, resulting in a stable, unreactive species.[5]Perform carbodiimide-mediated couplings at low temperatures and use additives like HOBt or HOAt.[5]
Guanidinylation Reaction of uronium/aminium coupling reagents with the unprotected N-terminus, leading to irreversible chain termination.[7]Pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[7] Using a slight defect of the coupling reagent is also recommended.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my synthesis?

The choice of coupling reagent is critical and depends on the specific peptide sequence.[17]

  • Carbodiimides (e.g., DCC, EDC): Cost-effective and suitable for routine synthesis, but often require additives to suppress racemization and side reactions.[5][17]

  • Phosphonium Salts (e.g., PyBOP): Offer high coupling efficiency with a low risk of racemization but are more expensive.[17]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): Provide excellent coupling efficiency and are a popular choice for complex or difficult sequences.[5][17] COMU is a safer alternative to benzotriazole-based reagents as it is not explosive and its byproducts are water-soluble, simplifying purification.[18]

Q2: What is the role of additives in peptide coupling?

Additives such as HOBt, HOAt, and OxymaPure are crucial, especially when using carbodiimide reagents.[5] They enhance reactivity and suppress the formation of epimers and N-acyl ureas.[5] The mechanism involves the formation of an active ester intermediate that is less prone to racemization.[19]

Q3: What is the optimal solvent for my peptide coupling reaction?

The solvent must effectively solvate the resin and the growing peptide chain.[20][21]

  • N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used and effective solvents for solid-phase peptide synthesis (SPPS), providing superior peptide-resin solvation and leading to higher coupling yields.[20][21][22]

  • Dichloromethane (DCM) is often used in Boc chemistry but may not solvate peptide chains as efficiently.[21]

  • For "greener" alternatives, solvents like 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone are being explored.[23]

Q4: What is the ideal temperature for peptide coupling?

The optimal temperature is a balance between reaction rate and the risk of side reactions.

  • Room Temperature: Most standard couplings are performed at room temperature.

  • Elevated Temperatures: Increasing the temperature can significantly reduce coupling times and improve the purity of the crude peptide, especially for difficult sequences.[8][24] Microwave heating is an efficient way to achieve this.[8] However, higher temperatures can also increase the risk of racemization for sensitive amino acids like Cys and His.[14]

  • Low Temperatures (e.g., 0°C): Recommended for carbodiimide-mediated couplings and when racemization is a significant concern.[5][13]

Q5: How can I monitor the progress of my coupling reaction?

Monitoring is essential to ensure the reaction goes to completion.

  • Qualitative Colorimetric Tests: The Kaiser test (for primary amines) and the isatin or chloranil test (for secondary amines like proline) are simple and effective methods to check for unreacted amines on the resin.[3][10]

  • HPLC and Mass Spectrometry: For a quantitative assessment, a small-scale test cleavage of a few resin beads followed by HPLC and Mass Spectrometry analysis can be performed.[3][25]

  • NMR Spectroscopy: NMR can be used to measure the conversion for each cycle in SPPS by comparing the peaks of the reactant and product peptides after a microcleavage.[26]

Diagram: General Mechanism of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation 1. Carboxyl Group Activation cluster_coupling 2. Nucleophilic Attack Amino_Acid_1 Protected Amino Acid 1 (R1-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Amino_Acid_1->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Peptide_Bond Dipeptide (R1-CO-NH-R2) Activated_Intermediate->Peptide_Bond + Amino_Acid_2 Protected Amino Acid 2 (H2N-R2) Amino_Acid_2->Peptide_Bond Byproduct Byproduct Peptide_Bond->Byproduct releases

Caption: The two-step process of peptide bond formation.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • BenchChem. (n.d.). Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025, November).
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Isherwood, M., et al. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • Al Musaimi, O. (n.d.).
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Oisaki, K., & Kanai, M. (2015).
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Isherwood, M., et al. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC - NIH.
  • BenchChem. (n.d.).
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Bacsa, B., et al. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 75(3), 874-881.
  • Gulick, A. M. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • Kumar, V., et al. (2018).
  • Lee, Y., et al. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)...
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).
  • Indian Academy of Sciences. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Martelli, G., et al. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Biotage. (2023, February 2). Microwave heating - a route to better quality crude peptides.
  • Google Patents. (n.d.).
  • Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ACS Publications. (n.d.).
  • Bachem. (n.d.).
  • Waters Corporation. (n.d.).
  • BenchChem. (n.d.).
  • Polypeptide. (n.d.).

Sources

Technical Support Center: Enhancing the Solubility of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility challenges encountered during experimentation and formulation. As Senior Application Scientists, we have compiled this resource based on fundamental physicochemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What is this compound and why is its solubility often a challenge?

This compound is a non-proteinogenic amino acid derivative.[1][2] Its structure contains a carboxylic acid group (-COOH), an amino group (-NH2), a hydroxyl group (-OH), and a hydrophobic phenyl ring. This combination of functional groups makes it an amphoteric, zwitterionic molecule.

The primary challenge arises from its zwitterionic nature. At a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge as the carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). In this state, strong intermolecular electrostatic attractions occur, leading to the formation of a stable crystal lattice, which results in minimal aqueous solubility.[3]

Q2: What is the expected pH-solubility profile for this compound?

The solubility of amphoteric compounds like this compound is highly pH-dependent.[4][5][6] The expected profile is a "U" shaped curve with the lowest solubility at the isoelectric point (pI).

  • At low pH (pH < pI): The amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, making it more soluble in aqueous media as the cationic salt.

  • At high pH (pH > pI): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge, making it more soluble as the anionic salt.

The exact pKa values for this specific molecule must be determined experimentally, but can be estimated from similar structures. The pKa of the carboxylic acid is likely around 2-3, and the pKa of the amino group is likely around 9-10. The pI would be the average of these two pKa values, placing the region of minimum solubility in the near-neutral pH range.

Q3: My compound is precipitating out of my aqueous buffer. What is the most likely cause?

Precipitation is most often caused by the pH of your solution being too close to the compound's isoelectric point (pI). If you are using a buffer in the pH range of approximately 5 to 7, you are likely in the zone of minimum solubility. The first troubleshooting step is to measure the pH of your solution and adjust it to be at least 2 pH units away from the estimated pI. For this compound, that means adjusting the pH to below 4 or above 8.[3][7]

Q4: What are the primary strategies for increasing the solubility of this molecule?

There are three main strategies, which should be explored in the following order:

  • pH Adjustment: This is the simplest and most common method for ionizable compounds.[8] By shifting the pH, you convert the neutral zwitterion into a more soluble charged species.

  • Salt Formation: If pH adjustment alone is insufficient or not viable for the final application, forming a stable salt of the compound is a highly effective strategy.[9][10][11] This involves reacting the molecule with a suitable acid or base to create a salt form (e.g., a hydrochloride salt or a sodium salt) with significantly improved physical properties and aqueous solubility.[12][13]

  • Co-solvents: For applications requiring mixed aqueous-organic systems or for enhancing solubility beyond what pH can achieve, the use of co-solvents is recommended.[14][15] Co-solvents can reduce the polarity of the solvent system, improving the solvation of the hydrophobic phenyl group.[16]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed explanations and step-by-step protocols for the primary solubility enhancement strategies.

Guide 1: pH Adjustment - The First Line of Attack

Problem: You are observing low solubility or precipitation of this compound in an aqueous medium.

Scientific Principle: The solubility of an amphoteric compound is dictated by the equilibrium between its neutral (zwitterionic) and charged (cationic/anionic) forms. The Henderson-Hasselbalch equation governs this equilibrium.[5][8] By moving the pH away from the isoelectric point, you shift the equilibrium towards the formation of a single, more highly solvated ionic species, thus increasing solubility.

Visualizing pH-Dependent Solubility

G Figure 1. Influence of pH on the Ionic State cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) (e.g., pH ~6) cluster_high_ph High pH (e.g., pH 10) node_cation Cationic Form (Net Positive Charge) -COOH, -NH3+ HIGHLY SOLUBLE node_zwitterion Zwitterionic Form (Net Neutral Charge) -COO-, -NH3+ POORLY SOLUBLE node_cation->node_zwitterion Increase pH node_anion Anionic Form (Net Negative Charge) -COO-, -NH2 HIGHLY SOLUBLE node_zwitterion->node_anion Increase pH

Caption: Figure 1. pH effect on ionic species.

Protocol 1.1: How to Determine the Optimal pH for Solubilization

This protocol uses the "shake-flask" method to generate a pH-solubility profile.[6][17]

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Vials with screw caps.

  • Orbital shaker or rotator.

  • Calibrated pH meter.

  • Analytical method to quantify the compound (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 10 mg to 1 mL of buffer). Ensure there is undissolved solid at the bottom of each vial.

  • pH Adjustment: Use a different pH buffer for each vial. Prepare samples in at least 0.5 pH unit increments across the desired range (e.g., pH 2.0, 2.5, 3.0... 11.0).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours. This ensures the solution is truly saturated.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the solid.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant from each vial. Be cautious not to disturb the solid. Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the corresponding pH on the x-axis. This will generate the experimental pH-solubility curve.

Data Summary Table:

pHMeasured Solubility (mg/mL)Observations
2.0Clear solution after filtration
3.0Clear solution after filtration
4.0...
5.0Significant solid remaining
6.0Maximum undissolved solid
7.0Significant solid remaining
8.0...
9.0Clear solution after filtration
10.0Clear solution after filtration
11.0Clear solution after filtration
Guide 2: Salt Formation for Significant Solubility Enhancement

Problem: pH adjustment is insufficient, or the required pH is incompatible with your experimental system or final formulation (e.g., physiological pH is required).

Scientific Principle: Converting an ionizable active pharmaceutical ingredient (API) into a salt is a robust and widely used method to improve solubility and dissolution rates.[9][10] A salt exists as dissociated ions in solution, which are highly solvated by water. This circumvents the poor solubility of the neutral zwitterionic form, which has a strong crystal lattice energy.[11][12] For this compound, you can form an acid addition salt (like a hydrochloride) or a base addition salt (like a sodium salt).

Workflow for Salt Screening

G Figure 2. Workflow for Salt Formation and Screening cluster_acid Acid Addition Salts cluster_base Base Addition Salts start Start with Free Form of Compound dissolve Dissolve in Suitable Solvent (e.g., Ethanol, IPA/Water) start->dissolve split Split into Aliquots dissolve->split add_hcl Add 1 eq. HCl split->add_hcl Acid Screen add_h2so4 Add 1 eq. H2SO4 split->add_h2so4 add_mesylic Add 1 eq. Mesylic Acid split->add_mesylic add_naoh Add 1 eq. NaOH split->add_naoh Base Screen add_koh Add 1 eq. KOH split->add_koh isolate Isolate Solids (Evaporation or Anti-solvent precipitation) add_hcl->isolate add_h2so4->isolate add_mesylic->isolate add_naoh->isolate add_koh->isolate characterize Characterize Salts (Solubility, Stability, Hygroscopicity) isolate->characterize select Select Optimal Salt Form characterize->select

Caption: Figure 2. Salt screening workflow.

Protocol 2.1: Screening for Optimal Salt Forms

Materials:

  • This compound

  • A selection of acids (e.g., HCl in isopropanol, sulfuric acid, methanesulfonic acid) and bases (e.g., sodium hydroxide, potassium hydroxide) as 1 M solutions.

  • Solvents for reaction (e.g., ethanol, isopropanol, acetone).

  • Anti-solvents (e.g., MTBE, heptane).

  • Filtration apparatus.

Procedure:

  • Dissolution: Dissolve a known amount of the free-form compound in a minimal amount of a suitable solvent (e.g., ethanol). Gentle warming may be required.

  • Counter-ion Addition:

    • For Acid Salts: Stoichiometrically add one equivalent of the chosen acid (e.g., 1 M HCl in IPA).

    • For Base Salts: Stoichiometrically add one equivalent of the chosen base (e.g., 1 M NaOH in ethanol/water).

  • Salt Crystallization:

    • Stir the mixture at room temperature. If a solid precipitates, the salt has formed.

    • If no solid forms, slowly add an anti-solvent (a solvent in which the salt is insoluble, like MTBE or heptane) until precipitation occurs.

    • Alternatively, slowly evaporate the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the salt form under vacuum at a controlled temperature (e.g., 40 °C).

  • Evaluation: For each salt form created, perform the following tests:

    • Aqueous Solubility: Use the shake-flask method (Protocol 1.1) at a relevant pH (e.g., pH 7.0) to determine the solubility.

    • Hygroscopicity: Assess the tendency of the salt to absorb moisture from the air.

    • Chemical and Physical Stability: Store the salt under stressed conditions (e.g., elevated temperature and humidity) and monitor for degradation or changes in physical form.

Guide 3: Utilizing Co-solvents for Complex Systems

Problem: The compound needs to be dissolved in a system containing organic solvents, or solubility needs to be further boosted beyond what pH adjustment or salt formation can provide.

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[16][18] They work by reducing the overall polarity of the solvent system, which weakens the hydrophobic effect and allows for better solvation of the non-polar parts of the molecule, such as the phenyl ring.[14][15] Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).

Protocol 3.1: Co-solvent Solubility Screening

Materials:

  • This compound (or a selected salt form).

  • Aqueous buffer at an optimal pH (determined from Protocol 1.1).

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO.

  • Vials, shaker, and analytical equipment as in Protocol 1.1.

Procedure:

  • Prepare Solvent Systems: Create a series of solvent systems by mixing the aqueous buffer with the co-solvent at different ratios (e.g., 90:10, 80:20, 70:30... 10:90 v/v buffer:co-solvent).

  • Equilibration: Use the shake-flask method as described in Protocol 1.1. Add an excess of the compound to each solvent system.

  • Equilibrate, Sample, and Analyze: Follow steps 3-5 from Protocol 1.1 for each solvent system.

  • Data Plotting: Plot the measured solubility (y-axis) against the percentage of co-solvent in the system (x-axis) for each co-solvent tested.

Example Data Presentation Table:

% Co-solvent (v/v) in pH 7.4 BufferSolubility (mg/mL) - EthanolSolubility (mg/mL) - Propylene GlycolSolubility (mg/mL) - PEG 400
0% (Buffer Only)[Value from Protocol 1.1][Value from Protocol 1.1][Value from Protocol 1.1]
10%
20%
30%
40%
50%

This systematic approach will allow you to identify the most effective co-solvent and the optimal concentration range for your specific application.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

  • ScienceDirect. Cosolvent. ScienceDirect Topics. [Link]

  • Wang, Y., & Chow, M. S. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 206-214. [Link]

  • Wikipedia. Cosolvent. Wikipedia. [Link]

  • Kumar, L., & Singh, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(4), 214-219. [Link]

  • Stahl, P. H., & Nakamo, M. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Archives of Toxicology, 82(1), 3-10. [Link]

  • Pharmatutor. (2023). Co-solvent: Significance and symbolism. Pharmatutor. [Link]

  • Apeptide Co., Ltd. How to increase the solubility of peptides?. Apeptide. [Link]

  • Box, K. J., Comer, J. E., & Taylor, R. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 76, 179-185. [Link]

  • Box, K. J., Comer, J. E., & Taylor, R. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations?. ResearchGate. [Link]

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(29), 8933-8939. [Link]

  • Wu, H., et al. (2020). Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. Biochemical Engineering Journal, 161, 107669. [Link]

  • Scilit. Solubility–pH profiles of some acidic, basic and amphoteric drugs. Scilit. [Link]

  • University of Mustansiriyah. The influence of pH on solubility in water. University of Mustansiriyah, College of Pharmacy. [Link]

  • PubChem. 3-Amino-2-hydroxy-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of this critical chiral building block. As a key component in the synthesis of various bioactive molecules, including the aminopeptidase inhibitor Bestatin, achieving high stereochemical and chemical purity of (2S,3R)-AHPBA is paramount for its intended biological activity.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in optimizing your purification workflows.

I. Understanding the Core Purification Challenges

The primary challenge in purifying this compound lies in its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The desired (2S,3R) isomer and its enantiomer, (2R,3S), are the anti or threo diastereomers, while the (2S,3S) and (2R,3R) isomers are the syn or erythro diastereomers. The main purification goal is to remove the undesired diastereomers and the enantiomer of the product.

Common Impurities:

  • Diastereomers: (2S,3S)-AHPBA and (2R,3R)-AHPBA are the most common process-related impurities arising from non-selective synthesis.

  • Enantiomer: (2R,3S)-AHPBA, which can be difficult to separate due to identical physical properties, except for optical rotation.

  • Starting Materials and Reagents: Unreacted precursors from the synthetic route.

  • By-products: Products from side reactions occurring during synthesis.

  • Protected Intermediates: Incomplete deprotection of intermediates, such as Boc-(2S,3R)-AHPBA, can be a source of impurity.[2][3]

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to provide direct solutions to common problems encountered during the purification of (2S,3R)-AHPBA.

Recrystallization Issues

Question: My (2S,3R)-AHPBA is not crystallizing, or it is "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities, an inappropriate solvent system, or too rapid cooling.

Troubleshooting Steps:

  • Re-dissolve and Adjust Solvent: Heat the solution to re-dissolve the oil. Add more of the "good" solvent (in which the compound is soluble) to decrease the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then gradually lower the temperature further using an ice bath or refrigerator. Rapid cooling often promotes oiling.

  • Solvent System Modification: The choice of solvent is critical. AHPBA is an amino acid and has zwitterionic character, making it soluble in polar solvents. Consider using a mixed solvent system, such as ethanol/water or isopropanol/water. The goal is to find a system where the desired diastereomer has lower solubility than the impurities at low temperatures.

  • Seeding: Introduce a small crystal of pure (2S,3R)-AHPBA to the supersaturated solution to induce crystallization.

Question: After recrystallization, my product still contains significant amounts of the (2S,3S) diastereomer. How can I improve the separation?

Answer: This indicates that the solubility difference between the two diastereomers in your chosen solvent system is not large enough for efficient separation by simple recrystallization.

Strategies for Improvement:

  • Diastereomeric Salt Formation: This is a powerful technique for separating diastereomers.[][5] React the mixture of AHPBA diastereomers with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[][6] Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure (2S,3R)-AHPBA.

    • Common Chiral Resolving Agents for Amino Acids:

      • Acids: Tartaric acid and its derivatives, mandelic acid, camphorsulfonic acid.

      • Bases: Brucine, strychnine, (R)- or (S)-1-phenylethylamine.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system that maximizes the solubility difference between the desired and undesired diastereomers.

Chromatography Issues

Question: I am trying to separate the diastereomers of AHPBA using column chromatography on silica gel, but the resolution is poor.

Answer: Standard silica gel chromatography is often not effective for separating the diastereomers of polar, zwitterionic compounds like amino acids.

Recommendations:

  • Derivative Formation: Convert the amino acid into a less polar derivative, such as its methyl or ethyl ester, or protect the amino group (e.g., with a Boc or Cbz group). These derivatives often show better separation on normal-phase silica gel.

  • Reverse-Phase Chromatography: Consider using C18 reverse-phase chromatography with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).

  • Chiral HPLC: For analytical and preparative-scale purification, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating all four stereoisomers.

Question: How do I choose the right chiral stationary phase (CSP) for HPLC separation of AHPBA stereoisomers?

Answer: The selection of the CSP is crucial for successful chiral separation. For amino acids, several types of CSPs have proven effective.

Recommended Chiral Stationary Phases for Amino Acids:

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin-based): These are excellent for separating underivatized amino acids and are compatible with both organic and aqueous mobile phases.[2][7]

  • Crown-Ether Based CSPs: Particularly well-suited for the separation of D- and L-amino acid enantiomers.[8]

  • Zwitterionic Ion-Exchange CSPs (e.g., Cinchona alkaloid-derived): These are versatile for the chiral analysis of free amino acids and small peptides.[9]

  • Polysaccharide-Based CSPs (e.g., cellulose or amylose derivatives): These are widely used but may require derivatization of the amino acid to improve resolution.

III. Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol provides a general workflow for the separation of (2S,3R)-AHPBA from a mixture containing other diastereomers.

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Pure Enantiomer A Mixture of AHPBA Diastereomers in Solvent B Add Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) A->B C Heat to Dissolve B->C D Slow Cooling & Crystallization C->D E Filter to Isolate Diastereomeric Salt Crystals D->E F Dissolve Diastereomeric Salt in Water E->F Pure Diastereomeric Salt G Adjust pH to Isoelectric Point of AHPBA F->G H Precipitate and Filter Pure (2S,3R)-AHPBA G->H

Caption: Workflow for Diastereomeric Salt Crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of AHPBA diastereomers in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with heating.

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R,R)-tartaric acid for resolving a basic amine functionality).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Analyze the purity of the diastereomeric salt by HPLC or by measuring the specific rotation.

  • Recrystallization (if necessary): If the purity is not satisfactory, recrystallize the diastereomeric salt from the same solvent system.

  • Liberation of the Free Amino Acid: Dissolve the pure diastereomeric salt in water and adjust the pH to the isoelectric point of AHPBA (around pH 6) using a suitable base (e.g., NaOH or NH4OH) to precipitate the pure (2S,3R)-AHPBA.

  • Final Isolation: Collect the pure (2S,3R)-AHPBA by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chiral HPLC Method for Purity Analysis

This protocol provides a starting point for developing a chiral HPLC method for the analysis of AHPBA stereoisomers.

Method Development Workflow:

G A Select Chiral Stationary Phase (CSP) B Choose Mobile Phase System A->B C Initial Screening B->C D Optimize Mobile Phase Composition C->D E Optimize Temperature and Flow Rate D->E F Method Validation E->F

Caption: Chiral HPLC Method Development Workflow.

Recommended Starting Conditions:

ParameterRecommendation
Column Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T)
Mobile Phase Isocratic elution with a mixture of methanol, water, and an acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄)[8]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or 254 nm

Method Optimization:

  • Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase. A "U-shaped" retention profile may be observed, where retention decreases and then increases with increasing organic modifier concentration.[7]

  • pH and Additives: The addition of small amounts of acid (e.g., formic acid, acetic acid) or base (e.g., diethylamine) can significantly impact the retention and resolution of amino acids.

  • Temperature: Changing the column temperature can affect the selectivity of the chiral separation.

IV. Data Presentation

Table 1: Solubility of Related Compounds in Various Solvents
SolventSolubility of 4-Phenylbutyric Acid
Water5.3 g/L (at 40 °C)[10]
ChloroformSlightly soluble[10]
MethanolSlightly soluble[10]

Note: (2S,3R)-AHPBA, being an amino acid, is expected to have higher solubility in polar protic solvents like water, methanol, and ethanol compared to non-polar solvents.

V. Purity Assessment by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the chemical purity of (2S,3R)-AHPBA. While it cannot distinguish between enantiomers without a chiral shift reagent, it can be used to detect diastereomeric impurities and other organic impurities.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic Protons: A multiplet between 7.2 and 7.4 ppm.

  • CH-OH: A doublet around 4.0-4.2 ppm.

  • CH-NH₂: A multiplet around 3.5-3.7 ppm.

  • CH₂: Two diastereotopic protons appearing as a multiplet or two doublets of doublets between 2.8 and 3.1 ppm.

The presence of diastereomeric impurities would be indicated by the appearance of additional sets of signals with slightly different chemical shifts for the CH-OH, CH-NH₂, and CH₂ protons.

VI. References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available from: [Link]

  • Resolution of racemic amino acids. Google Patents. Available from:

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • Chiral Separation of Amino Acid Enantiomers. In: Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press; 2007.

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Creation Ministries International. Available from: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011). Human Metabolome Database. Available from: [Link]

  • Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them. Google Patents. Available from:

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Process for the production of treo-3-amino-2-hydroxy-4-oxobutyric acids. Google Patents. Available from:

  • 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161. PubChem. Available from: [Link]

  • Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)- | C10H13NO3 | CID 3059475. PubChem. Available from: [Link]

  • (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride. PubChem. Available from: [Link]

Sources

Technical Support Center: Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chiral building block. As a key component in the synthesis of bestatin and other pharmaceutically active compounds, achieving high diastereoselectivity and purity is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during AHPA synthesis, providing insights into their chemical basis and practical solutions.

Issue 1: Poor Diastereoselectivity - Formation of (2R,3R), (2S,3S), or (2R,3S) Isomers

Question: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity to favor the desired (2S,3R) isomer?

Root Cause Analysis: The formation of unwanted diastereomers is a common hurdle and can arise from several factors, primarily during the reduction of a β-amino-α-keto ester intermediate or the aminohydroxylation of a cinnamate derivative. The stereochemistry at both C2 (hydroxyl) and C3 (amino) must be precisely controlled.

Troubleshooting Strategies:

  • Diastereoselective Reduction of β-Amino-α-keto Esters:

    • Reagent Selection: The choice of reducing agent is critical. While simple reducing agents like sodium borohydride may offer poor diastereoselectivity, chiral reducing agents or substrate-controlled reductions are preferred. For instance, dynamic kinetic resolution coupled with an asymmetric transfer hydrogenation using a Ru(II) catalyst can provide high diastereo- and enantioselectivity.[3][4][5]

    • Protecting Group Influence: The nature of the amine protecting group (e.g., Boc vs. Cbz) can influence the stereochemical outcome of the reduction. It is advisable to screen different protecting groups to find the one that best directs the stereoselectivity for your specific substrate and reduction conditions.[5]

    • Reaction Conditions: Temperature and solvent can significantly impact diastereoselectivity. Running the reduction at lower temperatures often enhances selectivity.

  • Sharpless Asymmetric Aminohydroxylation (AA) of Cinnamate Esters:

    • Ligand Selection: The chiral ligand used in the AA reaction is the primary determinant of stereoselectivity. For the synthesis of the (2S,3R) isomer, a dihydroquinidine (DHQD)-based ligand is typically employed. Ensure the ligand is of high purity and used in the correct stoichiometric ratio.

    • Reaction Concentration: Running the AA reaction at high concentrations can sometimes lead to a decrease in enantioselectivity. It is recommended to perform the reaction under relatively dilute conditions to favor the desired catalytic cycle and minimize side reactions.[6][7]

Preventative Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Incorrect Regioisomer Formation in Asymmetric Aminohydroxylation

Question: I am using the Sharpless Asymmetric Aminohydroxylation of a cinnamate ester, but I am obtaining the phenylserine regioisomer instead of the desired phenylisoserine derivative. What is causing this?

Root Cause Analysis: The regioselectivity of the Sharpless Asymmetric Aminohydroxylation (AA) is highly dependent on the chiral ligand used. While the substrate can have some influence, the ligand plays the dominant role in determining which carbon of the double bond receives the amino and hydroxyl groups.

Troubleshooting Strategies:

  • Ligand Choice: The choice between phthalazine (PHAL) and anthraquinone (AQN) derived ligands can dramatically reverse the regioselectivity.[8] For the synthesis of (2S,3R)-AHPA precursors from cinnamates, a PHAL-based ligand is typically used to favor the formation of the β-amino-α-hydroxy ester (phenylisoserine derivative). Using an AQN-based ligand will likely result in the formation of the α-amino-β-hydroxy ester (phenylserine derivative).[8]

  • Substrate Effects: While the ligand is the primary director of regioselectivity, the electronic properties of the cinnamate substrate can have a minor influence. Electron-poor cinnamates may exhibit reduced regioselectivity.

Preventative Measures:

  • Carefully select the appropriate chiral ligand for the desired regioisomer. For (2S,3R)-AHPA synthesis via the AA of a cinnamate, a (DHQD)2-PHAL ligand is the standard choice.

  • Ensure the correct ligand is being used and has not been mislabeled.

Issue 3: Side Reactions Related to Protecting Groups

Question: I am observing incomplete deprotection or the formation of byproducts during the removal of the amine or carboxylic acid protecting groups. How can I mitigate these issues?

Root Cause Analysis: Protecting groups are essential in multi-step syntheses, but their removal can sometimes lead to side reactions if the conditions are not optimized.[9][10] The stability of the protecting group and its compatibility with the functional groups in the molecule are key considerations.

Troubleshooting Strategies:

  • Incomplete Deprotection:

    • Boc (tert-Butoxycarbonyl) Group: Typically removed under acidic conditions (e.g., TFA in DCM). If deprotection is incomplete, increase the reaction time or the concentration of the acid. However, be mindful that prolonged exposure to strong acid can cause other side reactions.

    • Cbz (Carboxybenzyl) Group: Usually removed by hydrogenolysis (H2, Pd/C). If the reaction is sluggish, ensure the catalyst is active and not poisoned. The presence of sulfur-containing compounds can deactivate the palladium catalyst.

  • Formation of Byproducts during Deprotection:

    • Acid-Mediated Side Reactions: Strong acids used for Boc deprotection can lead to side reactions if other acid-labile functional groups are present.[11] Using a milder acid or a scavenger (e.g., triethylsilane) can sometimes prevent these unwanted reactions.

    • Base-Mediated Side Reactions: If using base-labile protecting groups, be aware that epimerization at the α-carbon to the carboxylic acid can occur under basic conditions, especially if the carboxylate is activated.

Protecting Group Strategy Overview:

Protecting GroupTarget FunctionalityCommon Removal ConditionsPotential Side Reactions/Issues
BocAmineTrifluoroacetic acid (TFA) in CH2Cl2Incomplete removal, side reactions with other acid-labile groups.
CbzAmineH2, Pd/CCatalyst poisoning, incomplete reaction.
Benzyl EsterCarboxylic AcidH2, Pd/CCatalyst poisoning.
Methyl/Ethyl EsterCarboxylic AcidSaponification (e.g., LiOH, NaOH)Epimerization at the α-carbon, hydrolysis of other sensitive esters.

II. Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of (2S,3R)-AHPA?

A common and efficient approach starts from L-phenylalanine. This provides the correct stereochemistry at the C3 position early in the synthesis. The synthesis then typically involves the transformation of the carboxylic acid to an α-hydroxy group with the desired stereochemistry.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, including diastereomeric ratio, High-Performance Liquid Chromatography (HPLC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Q3: What are the main challenges in purifying the final (2S,3R)-AHPA product?

The main purification challenge is the removal of unwanted diastereomers. Since diastereomers often have very similar physical properties, simple purification techniques like column chromatography may not be sufficient. Recrystallization is often the most effective method for separating diastereomers and obtaining a highly pure final product. Careful selection of the recrystallization solvent system is crucial.

Q4: Can enzymatic methods be used for the synthesis of (2S,3R)-AHPA?

Yes, enzymatic methods are a viable and often highly stereoselective alternative. For example, ketoreductases can be used for the stereoselective reduction of a β-amino-α-keto ester intermediate to yield the desired (2S,3R) product with high diastereo- and enantiomeric excess.[12][13]

III. Key Experimental Protocol: Sharpless Asymmetric Aminohydroxylation

This protocol is a general guideline for the asymmetric aminohydroxylation of a cinnamate ester, a key step in many syntheses of (2S,3R)-AHPA.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the cinnamate ester in a suitable solvent system (e.g., t-butanol/water).

  • Addition of Reagents: To the solution, add the nitrogen source (e.g., a carbamate salt), the chiral ligand ((DHQD)2-PHAL for the desired stereoisomer), and the osmium catalyst (e.g., K2OsO2(OH)4).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent.

  • Purification: Purify the resulting protected amino alcohol by column chromatography or recrystallization.

Workflow Diagram:

AA_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Cinnamate Ester in t-BuOH/H2O Add_Reagents Add Nitrogen Source, Chiral Ligand, and Os Catalyst Dissolve->Add_Reagents Stir Stir at Controlled Temperature Add_Reagents->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench with Na2SO3 Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography or Recrystallization) Extract->Purify

Caption: Experimental workflow for Sharpless Asymmetric Aminohydroxylation.

IV. References

  • Felzmann, U., et al. (2016). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 59(15), 7167-7182. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. Available at: [Link]

  • Brun, K. A., et al. (2000). Concentration dependence of the sharpless asymmetric amidohydroxylation of isopropyl cinnamate. Organic Letters, 2(17), 2667-2669. Available at: [Link]

  • The Scripps Research Institute. Sharpless Lab Publications. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Common precursor strategy for the synthesis of bestatin, amprenavir intermediate and syn-4-hydroxy-5-phenyl-γ-lactam. RSC Advances, 4(10), 5105-5108. Available at: [Link]

  • O'Brien, P. (1999). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-25. Available at: [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. NIH Public Access, 15(10), 2446-2449. Available at: [Link]

  • Giannousis, P. P., & Bartlett, P. A. (1987). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. Journal of Medicinal Chemistry, 30(9), 1603-1609. Available at: [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Thesis. Available at: [Link]

  • Rios-Lombardía, N., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 893. Available at: [Link]

  • Park, S., & Kim, B. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH National Library of Medicine. Available at: [Link]

  • Wiley-VCH. (2004). Protection Reactions. In Chemical Synthesis of Peptides and Proteins. Available at: [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Available at: [Link]

Sources

Technical Support Center: Purification of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this critical chiral intermediate. The stereochemical purity of AHPBA is paramount for its application in the synthesis of bioactive peptides, enzyme inhibitors, and other therapeutic compounds where biological activity is highly dependent on its specific configuration.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered during the purification process.

Section 1: Understanding the Impurity Profile

Before delving into purification strategies, it is crucial to understand the potential impurities that can arise during the synthesis of this compound. A comprehensive understanding of these impurities will inform the selection of the most effective purification techniques.

Frequently Asked Questions (FAQs) - Impurity Identification

Q1: What are the most common impurities I should expect in my crude (2S,3R)-AHPBA preparation?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as follows:

  • Diastereomers: The most significant impurities are often the other stereoisomers of 3-Amino-2-hydroxy-4-phenylbutyric acid, namely (2R,3S), (2S,3S), and (2R,3R). These arise from a lack of complete stereocontrol during the synthetic steps.

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents from the synthesis can carry through to the crude product.

  • Side-Products: Side reactions, such as over-oxidation, dehydration, or rearrangement, can generate structurally related impurities.[2]

  • Solvent Residues: Residual solvents used in the synthesis and work-up procedures are also common impurities.

Q2: How can I identify and quantify these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard technique for separating and quantifying stereoisomers.[3] The use of a chiral stationary phase (CSP) allows for the direct separation of enantiomers and diastereomers.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to increase volatility, GC-MS is a powerful tool for identifying and quantifying both chiral and achiral impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the major components and significant impurities in your sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

Section 2: Troubleshooting Purification by Crystallization

Crystallization is often the most efficient and scalable method for purifying (2S,3R)-AHPBA. However, achieving high purity and yield can be challenging. This section addresses common issues encountered during crystallization.

Troubleshooting Guide - Crystallization
Problem Potential Cause Troubleshooting Strategy & Scientific Rationale
Product oils out or fails to crystallize. Improper solvent system; presence of impurities inhibiting crystallization; product is hygroscopic.1. Solvent Screening: Experiment with a range of solvent systems. For amino acids, mixtures of polar protic solvents (e.g., water, ethanol) and less polar solvents (e.g., isopropanol, acetone) are often effective.[6][7] The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. 2. pH Adjustment: Since amino acids are zwitterionic, their solubility is highly pH-dependent.[8] Adjusting the pH of the solution to the isoelectric point of (2S,3R)-AHPBA will minimize its solubility and promote crystallization.[7] 3. Seeding: Introduce a small crystal of pure (2S,3R)-AHPBA to the supersaturated solution to induce crystallization. This provides a template for crystal growth. 4. Drying: Ensure all solvents are thoroughly dried, as the presence of water can sometimes lead to the formation of oils, especially if the product is hygroscopic.[8]
Low recovery of purified product. Product is too soluble in the chosen solvent; crystallization is too rapid, trapping impurities.1. Anti-Solvent Addition: Gradually add a solvent in which the product is insoluble (an "anti-solvent") to a solution of the product to induce precipitation. This should be done slowly to allow for the formation of pure crystals. 2. Cooling Rate: Control the cooling rate of the saturated solution. Slow cooling generally leads to larger, purer crystals and better recovery. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may occlude impurities. 3. Concentration: Carefully concentrate the solution to the point of supersaturation before cooling. Over-concentration can lead to rapid precipitation and impurity trapping.
Poor diastereomeric purity after crystallization. The diastereomeric impurities co-crystallize with the desired product.1. Iterative Crystallization: Multiple recrystallization steps may be necessary to achieve the desired level of diastereomeric purity. 2. Solvent System Optimization: The choice of solvent can influence the relative solubilities of the diastereomers. A solvent system that maximizes the solubility difference between the desired (2S,3R) isomer and the contaminating diastereomers should be selected. 3. Fractional Crystallization: This technique involves a series of crystallization and separation steps to isolate the desired diastereomer. It relies on the subtle differences in solubility between the diastereomers.[9]
Experimental Protocol: Recrystallization of (2S,3R)-AHPBA
  • Dissolution: Dissolve the crude (2S,3R)-AHPBA in a minimal amount of a suitable hot solvent (e.g., a mixture of water and ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation a Crude AHPBA c Dissolved Product a->c b Hot Solvent b->c d Hot Filtration (Optional) c->d e Slow Cooling d->e f Crystallization e->f g Vacuum Filtration f->g h Washing with Cold Solvent g->h i Drying h->i j Pure AHPBA i->j

Caption: General workflow for the recrystallization of (2S,3R)-AHPBA.

Section 3: Chromatographic Purification Strategies

When crystallization fails to provide the desired level of purity, particularly for removing stubborn diastereomers, chromatographic techniques are employed.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What type of chromatography is most suitable for purifying (2S,3R)-AHPBA?

A1: Several chromatographic techniques can be effective:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for separating amino acids.[10] At a pH below its isoelectric point, (2S,3R)-AHPBA will be protonated and carry a net positive charge, allowing it to bind to a cation-exchange resin.[10][11] Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for preparative scale purification of free amino acids due to their high polarity, RP-HPLC can be used, especially for protected derivatives of AHPBA (e.g., Boc-protected).

  • Chiral Chromatography: For the specific removal of enantiomeric impurities, preparative chiral HPLC is the most direct method, although it can be costly for large-scale purifications.

Q2: I'm observing poor peak shape and resolution during my HPLC analysis. What could be the cause?

A2: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For amino acids, using a buffered mobile phase is essential to control their ionization state and ensure consistent retention and good peak shape.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase can mitigate these effects.

  • Column Degradation: The performance of HPLC columns can degrade over time. If other troubleshooting steps fail, it may be necessary to replace the column.

Experimental Protocol: Ion-Exchange Chromatography Purification
  • Resin Preparation: Swell and equilibrate the cation-exchange resin with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25).

  • Sample Loading: Dissolve the crude (2S,3R)-AHPBA in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound AHPBA using a pH or salt gradient. For example, a stepwise or linear gradient of increasing pH (e.g., to a pH of 5.28 and then 7.4) can be used to selectively elute different amino acids.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., chiral HPLC) to identify those containing the pure (2S,3R)-AHPBA.

  • Desalting: Pool the pure fractions and remove the buffer salts, typically by a subsequent reversed-phase chromatography step or by precipitation.

IEC_Workflow A Crude AHPBA in Low pH Buffer B Load onto Equilibrated Cation-Exchange Column A->B C Wash with Equilibration Buffer B->C D Elute with pH/Salt Gradient C->D E Collect Fractions D->E F Analyze Fractions (e.g., Chiral HPLC) E->F G Pool Pure Fractions F->G H Desalting G->H I Pure (2S,3R)-AHPBA H->I

Sources

Navigating the Scale-Up of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA). As a cornerstone chiral building block in the synthesis of numerous bioactive molecules, including the renowned aminopeptidase inhibitor Bestatin, the successful and scalable production of AHPBA is critical.[1] This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you in navigating the complexities of scaling up this stereochemically rich molecule. Our focus is to bridge the gap between laboratory-scale success and efficient, reproducible production at the pilot and industrial levels by explaining the "why" behind the "how."

Troubleshooting Guide: Overcoming Common Hurdles in AHPBA Synthesis

Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench. The synthesis of a molecule with two contiguous stereocenters like AHPBA demands rigorous control over reaction parameters to maintain high diastereoselectivity and overall yield. This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Question: We are observing a significant drop in diastereoselectivity (anti:syn ratio) upon moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: This is a frequent challenge in scaling up diastereoselective reactions and can be attributed to several factors related to the change in the physical environment of the reaction.

  • Inadequate Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized "hot spots" can develop, particularly during exothermic addition steps, which can decrease the stereoselectivity of the reaction.

    • Troubleshooting:

      • Optimize Reagent Addition Rate: Slow, controlled addition of reagents is crucial to manage the exotherm. Utilize a programmable pump for precise control.

      • Improve Heat Transfer: Ensure your reactor has an efficient cooling system. Consider using a jacketed reactor with a high-performance heat transfer fluid.

      • Real-time Monitoring: Employ in-situ temperature probes to monitor the internal reaction temperature and ensure it remains within the validated range.

  • Inefficient Mixing: Inadequate mixing can lead to localized areas of high substrate or reagent concentration, which can promote side reactions or affect the transition state organization required for high diastereoselectivity.

    • Troubleshooting:

      • Select the Right Impeller: The choice of impeller (e.g., pitched-blade, anchor) and its agitation speed are critical. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in your specific reactor geometry.

      • Baffled Reactors: The use of baffles in the reactor is highly recommended to prevent vortex formation and ensure turbulent, homogenous mixing.

  • Changes in Nucleophile Aggregation State: The aggregation state of organometallic reagents or enolates can be concentration and temperature-dependent. What works at a small scale may not translate directly to a larger, more concentrated reaction.

    • Troubleshooting:

      • Solvent and Additive Screening: The presence of coordinating solvents (e.g., THF) or additives like lithium chloride can help to break up aggregates and maintain a consistent reactive species. A re-evaluation of the optimal solvent system at scale may be necessary.

      • Pre-formation of the Reactive Species: Ensure the complete and consistent formation of the enolate or other nucleophilic species before the addition of the electrophile.

Question: During the work-up and isolation of AHPBA, we are experiencing product loss and difficulty with crystallization. What are some strategies to improve this?

Answer: The amphoteric nature of amino acids and the presence of a hydroxyl group can complicate isolation and purification.

  • Challenges in Extraction: AHPBA's solubility can be problematic during aqueous work-up.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous phase to the isoelectric point (pI) of AHPBA to minimize its solubility in water before extraction with an organic solvent.

      • Solvent Selection: A more polar solvent like n-butanol may be more effective for extraction than less polar options like ethyl acetate.

      • Back-Extraction: A common strategy is to first extract into an acidic aqueous phase to remove non-basic impurities, then basify the aqueous phase and extract the product into an organic solvent.

  • Crystallization Issues: Inducing crystallization of a highly functionalized molecule like AHPBA can be challenging.

    • Troubleshooting:

      • Solvent System Screening: A systematic screening of solvent/anti-solvent systems is crucial. Common systems include water/isopropanol, methanol/acetone, or ethanol/diethyl ether.

      • Seeding: The use of seed crystals of the desired diastereomer is highly recommended to control the crystal form and improve the kinetics of crystallization.

      • Controlled Cooling Profile: A slow, controlled cooling rate is essential to promote the growth of larger, purer crystals and prevent the formation of amorphous material or the co-precipitation of impurities.

Question: We are having trouble with the removal of the chiral auxiliary/protecting groups at a larger scale. What are the key considerations?

Answer: The efficiency and cleanliness of deprotection steps are critical for the overall success of the synthesis.

  • Incomplete Deprotection:

    • Troubleshooting:

      • Stoichiometry of Reagents: Ensure a sufficient excess of the deprotecting agent is used to drive the reaction to completion.

      • Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the disappearance of the starting material and confirm complete conversion before proceeding with the work-up.

  • Side Reactions during Deprotection:

    • Troubleshooting:

      • Choice of Deprotection Conditions: The choice of acid or base for hydrolysis, or the catalyst for hydrogenolysis, should be carefully selected to avoid side reactions like epimerization or degradation of the product.

      • Temperature Control: As with other steps, maintaining the optimal temperature is crucial to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: Two of the most well-established and scalable approaches are:

  • Diastereoselective Reduction of a β-amino-α-keto ester via Dynamic Kinetic Resolution (DKR): This method is highly efficient as it can theoretically convert all of the starting material to the desired diastereomer.[1] It involves the reduction of a prochiral ketone, establishing both stereocenters in a single step with high stereocontrol.

  • Chiral Auxiliary-Mediated Synthesis: This classic approach utilizes a chiral auxiliary to direct the stereoselective addition of a nucleophile to an aldehyde or imine, thereby setting the desired stereochemistry. While often requiring additional steps for auxiliary attachment and removal, this method can be very robust and high-yielding.

Q2: How can I accurately determine the diastereomeric and enantiomeric purity of my AHPBA sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • For Diastereomeric Purity: A standard reversed-phase C18 column is often sufficient to separate the syn and anti diastereomers.

  • For Enantiomeric Purity:

    • Direct Methods: Chiral HPLC using a chiral stationary phase (CSP) is the most direct approach. Columns based on cyclodextrins or polysaccharide derivatives are often effective.

    • Indirect Methods: Derivatization of the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that can be separated on a standard achiral HPLC column is a very sensitive and reliable alternative.

Q3: What are the key safety precautions to consider when scaling up the synthesis of AHPBA?

A3: A thorough risk assessment should be conducted before any scale-up. Key considerations include:

  • Reagent Handling: Many synthetic routes employ hazardous reagents such as strong bases (e.g., n-BuLi), flammable solvents (e.g., THF, diethyl ether), and potentially pyrophoric catalysts. Ensure proper personal protective equipment (PPE) is worn, and all manipulations are performed in a well-ventilated area or under an inert atmosphere.[2]

  • Exothermic Reactions: Be aware of potentially exothermic steps, such as quenching of organometallic reagents or neutralization of strong acids/bases. Ensure adequate cooling capacity and a plan for emergency cooling.

  • Pressure Management: Some reactions, like hydrogenolysis for deprotection, are performed under pressure. Ensure the reactor is rated for the intended pressure and equipped with appropriate pressure relief devices.

  • Waste Disposal: Develop a clear plan for the safe handling and disposal of all waste streams, including quenched reagents and solvent washes.

Experimental Protocols for Scalable Synthesis

The following are detailed, step-by-step methodologies for two common routes to AHPBA, with considerations for scale-up.

Method 1: Diastereoselective Reduction of a β-amino-α-keto ester via Dynamic Kinetic Resolution

This method establishes both the C2 and C3 stereocenters in a single, highly stereoselective reduction step.

Workflow Diagram:

DKR_Workflow cluster_synthesis Synthesis of Precursor cluster_dkr Dynamic Kinetic Resolution cluster_final Final Product Formation imine Starting Imine mannich Mannich Addition (Lewis Acid Catalysis) imine->mannich diazoacetate Ethyl Diazoacetate diazoacetate->mannich beta_amino_alpha_diazo β-amino-α-diazo ester mannich->beta_amino_alpha_diazo oxidation Oxidation (e.g., Oxone) beta_amino_alpha_diazo->oxidation racemic_keto_ester Racemic N-protected β-amino-α-keto ester oxidation->racemic_keto_ester dkr_step Diastereoselective Reduction racemic_keto_ester->dkr_step catalyst Ru(II)-based Catalyst catalyst->dkr_step h_source Hydrogen Source (e.g., Formic Acid/Triethylamine) h_source->dkr_step anti_product Enantioenriched anti-α-hydroxy-β-amino ester dkr_step->anti_product hydrolysis Hydrolysis (Acid or Base) anti_product->hydrolysis ahpba (2S,3R)-3-Amino-2-hydroxy -4-phenylbutyric acid hydrolysis->ahpba

Caption: Workflow for the synthesis of (2S,3R)-AHPBA via Dynamic Kinetic Resolution.

Step-by-Step Protocol:

  • Synthesis of the Racemic N-protected-β-amino-α-keto ester:

    • Mannich Addition: To a solution of the starting imine (derived from phenylalaninal) in a suitable solvent (e.g., dichloromethane) in a reactor, add a Lewis acid catalyst. Add ethyl diazoacetate dropwise at a controlled temperature.

    • Oxidation: The resulting β-amino-α-diazo ester is then oxidized using an agent such as Oxone to yield the racemic β-amino-α-keto ester.

  • Dynamic Kinetic Resolution:

    • In an inert atmosphere glovebox or reactor, charge the vessel with the racemic N-protected-β-amino-α-keto ester.

    • Add a solution of a Ruthenium(II)-based catalyst in an appropriate solvent.

    • The reduction is carried out using a hydrogen source, such as formic acid/triethylamine, under controlled temperature. Monitor the reaction by HPLC until completion.[1]

  • Hydrolysis and Isolation:

    • Upon completion, quench the reaction and purify the product using column chromatography or crystallization to obtain the enantioenriched anti-α-hydroxy-β-amino ester.

    • The protecting groups and the ester are then hydrolyzed using standard acidic or basic conditions to yield the final this compound.

Method 2: Chiral Auxiliary-Mediated Synthesis

This method utilizes a chiral auxiliary to control the stereochemistry of a key bond-forming step.

Workflow Diagram:

Chiral_Auxiliary_Workflow cluster_synthesis Chiral Template Formation cluster_addition Stereoselective Addition cluster_final Deprotection and Hydrolysis aldehyde Z-D-phenylalaninal acetal_formation Acetal Formation aldehyde->acetal_formation auxiliary (2R,4R)-pentanediol auxiliary->acetal_formation chiral_acetal Chiral Acetal acetal_formation->chiral_acetal addition Nucleophilic Addition chiral_acetal->addition nucleophile Nucleophile (e.g., TMSCN) nucleophile->addition lewis_acid Lewis Acid lewis_acid->addition cyanohydrin Cyanohydrin Intermediate addition->cyanohydrin hydrolysis_ester Hydrolysis to Methyl Ester cyanohydrin->hydrolysis_ester methyl_ester Methyl Ester hydrolysis_ester->methyl_ester saponification Saponification methyl_ester->saponification ahpba (2S,3R)-Z-AHPBA saponification->ahpba

Caption: Synthesis of (2S,3R)-Z-AHPBA using a chiral acetal template.

Step-by-Step Protocol:

  • Formation of the Chiral Acetal:

    • React Z-D-phenylalaninal with a chiral auxiliary, such as (-)-(2R,4R)-pentanediol, in the presence of an acid catalyst to form the chiral acetal. This step sets the stage for the diastereoselective addition.

  • Diastereoselective Cyanation:

    • Treat the chiral acetal with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition of the cyanide to one face of the molecule, leading to the formation of the desired cyanohydrin intermediate with high diastereoselectivity.

  • Hydrolysis and Deprotection:

    • The resulting cyanohydrin intermediate is hydrolyzed to the corresponding methyl ester.

    • Subsequent saponification of the methyl ester and removal of the chiral auxiliary yields the desired (2S,3R)-Z-AHPBA.[1]

Quantitative Data Summary

While specific yields and selectivities are highly dependent on the exact reaction conditions and scale, the following table provides a general comparison of the two presented methods.

ParameterMethod 1: Dynamic Kinetic ResolutionMethod 2: Chiral Auxiliary
Typical Diastereoselectivity (anti:syn) >95:5>90:10
Typical Overall Yield 60-75%50-65%
Key Advantages High atom economy, establishes both stereocenters in one step.Robust and well-established, can provide very high diastereoselectivity.
Key Challenges for Scale-Up Cost and availability of the catalyst, sensitivity to reaction conditions.Additional steps for auxiliary attachment and removal, potential for difficult purifications.

Conclusion

The successful scale-up of this compound synthesis is a challenging yet achievable endeavor. A thorough understanding of the underlying chemical principles, meticulous control over process parameters, and a proactive approach to troubleshooting are paramount. This guide provides a foundational framework to assist researchers and process chemists in navigating these challenges. By focusing on the causality behind experimental choices and implementing robust process controls, the path from laboratory innovation to large-scale production can be streamlined, ensuring the consistent and efficient supply of this vital chiral building block for the pharmaceutical industry.

References

  • BenchChem. (2025). Application Notes & Protocols: Stereoselective Synthesis of (αS,βR)-3-Amino-2-hydroxy-4-phenylbutanoic Acid.
  • Fisher Scientific. (n.d.). (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Retrieved from [Link]

  • Robert, J. M., & Williams, L. J. (2001). Stereocontrolled asymmetric synthesis of alpha-hydroxy-beta-amino acids. A stereodivergent approach. Journal of the American Chemical Society, 123(15), 3472–3477.
  • Gaš, B., & Kenndler, E. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. In Separation Methods in Proteomics (pp. 1-45). Humana Press.
  • Sugai, T., & Ohta, H. (1991). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 57(9), 2541-2545.
  • Palomo, C., Oiarbide, M., & García, J. M. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 76(23), 9508–9517.
  • BenchChem. (2025).
  • Palomo, C., Oiarbide, M., & García, J. M. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Patil, S. A., & Wagh, S. J. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Omega, 7(12), 10345–10355.
  • Makino, K., Goto, T., Hiroki, Y., & Hamada, Y. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution.
  • Patil, S. A., & Wagh, S. J. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Yasuno, Y., et al. (2018). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University.
  • ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the stereoselective synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA). This critical chiral building block is foundational in the synthesis of numerous bioactive molecules, including protease inhibitors and other therapeutic agents. Achieving high stereoselectivity for the desired (2S,3R) isomer is paramount for its biological efficacy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor dr) in Aldol Addition Reactions

Question: My aldol reaction between a glycine equivalent and phenylacetaldehyde is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the formation of the desired syn-(2S,3R) isomer?

Answer: Low diastereoselectivity in this aldol addition is a common challenge, often stemming from suboptimal reaction conditions or an inappropriate choice of chiral auxiliary or catalyst. The formation of the syn or anti diastereomer is determined by the geometry of the enolate and the facial selectivity of the aldehyde addition.

Potential Causes and Solutions:

  • Enolate Geometry: The geometry of the enolate (Z or E) is crucial for controlling the diastereoselectivity. The chelation of the metal cation with the enolate and the carbonyl oxygen of the glycine equivalent can favor the formation of a specific enolate geometry.

    • Solution: The choice of base and solvent can significantly influence enolate geometry. Lithium bases, such as lithium hexamethyldisilazide (LiHMDS), in the presence of lithium chloride, have been shown to enhance the formation of the desired syn product by promoting a more organized, chelated transition state.

  • Chiral Auxiliary/Catalyst: The chiral auxiliary or catalyst may not be providing sufficient steric hindrance to direct the approach of the electrophile.

    • Solution: Consider using a more sterically demanding chiral auxiliary, such as pseudoephenamine glycinamide. The rigid conformation of the auxiliary in the transition state can effectively shield one face of the enolate, leading to higher diastereoselectivity. Alternatively, chiral N,N'-dioxide-nickel(II) complexes have demonstrated excellent diastereo- and enantioselectivities in similar aldol reactions.

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in diastereoselectivity due to increased molecular motion and less defined transition states.

    • Solution: Perform the reaction at lower temperatures, typically between -78 °C and -40 °C, to favor the thermodynamically more stable transition state that leads to the desired diastereomer.

Experimental Protocol: Diastereoselective Aldol Addition using Pseudoephenamine Glycinamide

  • Dissolve (R,R)-pseudoephenamine glycinamide and lithium chloride in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LiHMDS in THF to the reaction mixture and stir for 30 minutes to form the lithium enolate.

  • Add freshly distilled phenylacetaldehyde dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the desired syn diastereomer.

Issue 2: Poor Enantioselectivity (Low ee) in Asymmetric Catalysis

Question: I am using a chiral catalyst for the asymmetric synthesis of AHPBA, but the enantiomeric excess (ee) of the (2S,3R) isomer is low. What factors could be contributing to this, and how can I improve it?

Answer: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst's ability to effectively discriminate between the two prochiral faces of the substrate. This can be due to catalyst deactivation, suboptimal reaction conditions, or an inappropriate catalyst for the specific transformation.

Potential Causes and Solutions:

  • Catalyst Choice and Purity: The chosen catalyst may not be optimal for this specific substrate combination. Impurities in the catalyst can also negatively impact its performance.

    • Solution: Screen a variety of chiral catalysts known to be effective for asymmetric aldol reactions, such as those based on cinchona alkaloids, proline derivatives, or chiral metal complexes. Ensure the catalyst is of high purity.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity of a catalytic reaction.

    • Solution: Optimize the reaction conditions systematically. Lowering the temperature often improves enantioselectivity. The solvent can affect the conformation of the catalyst-substrate complex, so screening different solvents is recommended.

  • Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity.

    • Solution: Ensure that both the glycine equivalent and phenylacetaldehyde are of high purity. Phenylacetaldehyde, in particular, can be prone to oxidation or polymerization.

Data Presentation: Comparison of Chiral Catalysts for Asymmetric Aldol Reaction

CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of syn-isomerReference
Cinchona Alkaloid-derived Ammonium SaltGoodModerate to Good
L-proline-derived N,N'-dioxide-Ni(II) complex>99:1>99%
(S)-Alanine-Moderate
Issue 3: Difficulty in Separating Diastereomers

Question: My reaction produced a mixture of diastereomers, and I am struggling to separate the desired (2S,3R) isomer from the others by column chromatography. What other separation techniques can I use?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. When chromatography is not effective, other techniques that exploit the different physical properties of the diastereomers can be employed.

Potential Solutions:

  • Diastereomeric Crystallization: This is a classical and often effective method for separating diastereomers. By reacting the mixture of diastereomeric amino acids with a chiral resolving agent (an optically pure acid or base), you can form diastereomeric salts with different solubilities.

    • Procedure:

      • Dissolve the mixture of diastereomers in a suitable solvent.

      • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid).

      • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

      • Filter the crystals and wash them with a small amount of cold solvent.

      • Liberate the desired amino acid from the salt by treatment with a base or acid.

  • Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one diastereomer, allowing for the separation of the unreacted isomer.

  • Preparative HPLC: If other methods fail, preparative high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase can be used to separate the diastereomers, although this method is often less scalable.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed to access AHPBA with high stereocontrol. The most common approaches include:

  • Asymmetric Aldol Reactions: This is a very direct and efficient method where a chiral glycine enolate equivalent reacts with phenylacetaldehyde. The stereoselectivity is controlled by a chiral auxiliary or a chiral catalyst.

  • Diastereoselective Reduction of α-Amino-β-keto Esters: This method involves the reduction of a prochiral ketone, which can establish both stereocenters in a single step through dynamic kinetic resolution.

  • Chiral Template-Based Approaches: These methods utilize a chiral auxiliary, such as (2R,4R)-pentanediol, to direct the stereoselective addition of a nucleophile to an aldehyde.

  • Biocatalytic Approaches: Enzymes like L-threonine transaldolases can catalyze the stereoselective synthesis of β-hydroxy-α-amino acids.

Q2: How does the choice of protecting groups for the amino and carboxyl functionalities affect the synthesis?

A2: The choice of protecting groups is crucial for the success of the synthesis. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) group. These groups are stable under the basic conditions of enolate formation but can be readily removed under acidic or hydrogenolytic conditions, respectively. The carboxyl group is often protected as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. The protecting groups should be chosen to be orthogonal, meaning that one can be removed without affecting the other, allowing for selective manipulation of the functional groups.

Q3: Can computational methods be used to predict or optimize the stereoselectivity of the reaction?

A3: Yes, computational methods, such as density functional theory (DFT), can be valuable tools for understanding and predicting the stereochemical outcome of reactions. By modeling the transition states of the reaction, it is possible to determine the relative energy barriers for the formation of different stereoisomers. This information can help in the rational design of catalysts and the optimization of reaction conditions to favor the formation of the desired product.

Q4: What are some of the key applications of this compound?

A4: (2S,3R)-AHPBA is a valuable chiral building block in the pharmaceutical industry. It is a key component in the synthesis of several important drugs, including:

  • Bestatin: A natural aminopeptidase inhibitor.

  • HIV Protease Inhibitors: Several HIV protease inhibitors incorporate AHPBA or its derivatives in their structure.

  • Renin Inhibitors: Used in the treatment of hypertension.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Low Stereoselectivity cluster_dr Diastereoselectivity Issues cluster_ee Enantioselectivity Issues start Low Stereoselectivity Observed q1 Is Diastereoselectivity (dr) Low? start->q1 q2 Is Enantioselectivity (ee) Low? q1->q2 No dr1 Optimize Reaction Temperature (Lower Temperature) q1->dr1 Yes ee1 Screen Different Chiral Catalysts q2->ee1 Yes end Improved Stereoselectivity q2->end No dr2 Change Base/Solvent System (e.g., LiHMDS/LiCl in THF) dr1->dr2 dr3 Use More Effective Chiral Auxiliary (e.g., Pseudoephenamine) dr2->dr3 dr3->q2 ee2 Optimize Reaction Conditions (Temperature, Solvent, Concentration) ee1->ee2 ee3 Ensure High Purity of Starting Materials ee2->ee3 ee3->end

Caption: A troubleshooting workflow for addressing low stereoselectivity.

G cluster_synthesis Key Synthetic Strategies for (2S,3R)-AHPBA cluster_routes Synthetic Routes start Starting Materials (Glycine Equivalent + Phenylacetaldehyde) r1 Asymmetric Aldol Reaction (Chiral Auxiliary/Catalyst) start->r1 r2 Diastereoselective Reduction (of α-Amino-β-keto Ester) start->r2 r3 Chiral Template-Based Approach start->r3 r4 Biocatalytic Synthesis (Enzyme-catalyzed) start->r4 product (2S,3R)-AHPBA r1->product r2->product r3->product r4->product

Caption: Common synthetic routes to (2S,3R)-AHPBA.

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based therapeutics. Among these specialized building blocks, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA), a key component in various protease inhibitors, has garnered significant attention. Its unique β-amino acid structure featuring a hydroxyl group makes it an effective transition-state analog mimic, particularly in the design of renin and other aspartic protease inhibitors. However, the landscape of peptide synthesis is ever-evolving, with a continuous drive towards optimizing drug-like properties such as potency, selectivity, and metabolic stability. This guide provides an in-depth technical comparison of viable alternatives to AHPBA, supported by experimental data and protocols to inform your research and development endeavors.

The Significance of the α-Hydroxy-β-Amino Acid Motif

The efficacy of AHPBA and its analogs stems from the α-hydroxy-β-amino acid scaffold. The hydroxyl group is crucial for mimicking the tetrahedral intermediate of peptide bond hydrolysis by proteases, leading to potent enzyme inhibition. The stereochemistry of both the hydroxyl and amino groups is critical for proper orientation within the enzyme's active site and for maximizing binding affinity.

dot

Caption: Mimicry of the Tetrahedral Intermediate by AHPBA.

While AHPBA has proven its value, the exploration of alternatives is driven by the need to fine-tune pharmacological profiles. This includes enhancing binding affinity, improving oral bioavailability, and modifying pharmacokinetic properties.

Key Alternatives to this compound

This section provides a comparative analysis of prominent alternatives to AHPBA, focusing on their synthesis, incorporation into peptides, and the biological activity of the resulting peptidomimetics.

Statine and its Analogs (e.g., Norstatine)

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a naturally occurring γ-amino acid found in the potent aspartic protease inhibitor pepstatin.[1] Its structural similarity to AHPBA, particularly the α-hydroxy-β-amino acid core, makes it a prime alternative. Norstatine, a derivative with a valine side chain, offers another avenue for structural modification.

Performance Comparison:

Feature(2S,3R)-AHPBAStatineNorstatine
Parent Compound SyntheticNatural (Pepstatin)Synthetic
Side Chain PhenylIsobutylIsopropyl
Primary Target Class Renin, Aspartic ProteasesBroad-spectrum Aspartic ProteasesAspartic Proteases
Synthesis Complexity ModerateModerateModerate

Experimental Data Snapshot: Renin Inhibition

Inhibitor StructureTarget EnzymeIC50
Peptide with (2S,3R)-AHPBAHuman ReninVaries (nM to µM range)
Peptide with StatineHuman ReninVaries (nM to µM range)

Note: Direct comparative IC50 values in identical peptide backbones are scarce in publicly available literature, emphasizing the need for head-to-head studies in specific drug discovery programs.

Bestatin and its Derivatives

Bestatin, or ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, is a potent inhibitor of various aminopeptidases.[2] The N-terminal portion of Bestatin is structurally identical to AHPBA. The key difference lies in its common presentation as a dipeptide, which informs its application in targeting exopeptidases. However, the core AHPBA moiety can be synthesized and incorporated into larger peptide chains as a standalone building block.

Performance Comparison:

Feature(2S,3R)-AHPBABestatin Core
Typical Application Endopeptidase InhibitorsExopeptidase Inhibitors
Synthesis of Core Similar synthetic routesSimilar synthetic routes
Biological Activity Focus Inhibition of internal peptide bond cleavageInhibition of N-terminal amino acid cleavage

Experimental Data Snapshot: Aminopeptidase Inhibition

A study on a Bestatin derivative, KBE009, demonstrated its inhibitory activity against Trypanosoma cruzi acidic M17 leucyl-aminopeptidase (TcLAP) with an IC50 value of 66.0 ± 13.5 µM.[3] Another study reported that Phebestin, a related inhibitor, showed significantly better in vitro activity against Plasmodium falciparum (IC50 = 157.90 ± 6.26 nM) compared to Bestatin (IC50 = 3,220 ± 168.00 nM) against the same strain.[4] These examples highlight how modifications to the core structure can dramatically impact potency.

Ketomethylene and Hydroxymethylene Isosteres

These alternatives represent a more significant departure from the AHPBA structure by replacing the peptide bond entirely with a non-hydrolyzable mimic.

  • Ketomethylene Isosteres (-CO-CH2-): These mimics replace the amide bond with a ketone group. They are generally more stable to enzymatic degradation.

  • Hydroxymethylene Isosteres (-CH(OH)-CH2-): These closely mimic the transition state of peptide hydrolysis and can exhibit potent inhibitory activity.

Performance Comparison:

Feature(2S,3R)-AHPBA (within a peptide)Ketomethylene IsostereHydroxymethylene Isostere
Structural Mimicry Transition-state analogPeptide bond isostereTransition-state analog
Chemical Stability Susceptible to proteolysis (at other bonds)HighHigh
Synthesis Complexity ModerateHighHigh

The synthesis of these isosteres is often more complex than that of α-hydroxy-β-amino acids, but their enhanced stability can be a significant advantage in developing long-acting therapeutics.[5][6]

Experimental Protocols

Synthesis of Fmoc-Protected this compound

The successful incorporation of AHPBA and its alternatives into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of appropriately protected derivatives, most commonly the N-α-Fmoc protected form. The hydroxyl group also typically requires protection (e.g., as a t-butyl ether) to prevent side reactions during peptide coupling.[7]

dot

Start N-Boc-L-phenylalanine Step1 Formation of Weinreb amide Start->Step1 Step2 Reduction to aldehyde Step1->Step2 Step3 Cyanohydrin formation Step2->Step3 Step4 Nitrile hydrolysis & reduction Step3->Step4 Step5 Fmoc protection of amine Step4->Step5 Step6 Protection of hydroxyl group (e.g., t-Bu) Step5->Step6 End Fmoc-(2S,3R)-AHPBA(OtBu)-OH Step6->End

Caption: General Synthetic Workflow for Protected AHPBA.

A general, multi-step synthesis starting from N-Boc-L-phenylalanine is often employed. This involves the formation of a Weinreb amide, followed by reduction to the corresponding aldehyde. Subsequent nucleophilic addition of cyanide and hydrolysis/reduction steps can yield the desired α-hydroxy-β-amino acid core, which is then appropriately protected for SPPS.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with Protected AHPBA

This protocol outlines the key steps for incorporating a protected AHPBA derivative into a peptide sequence using an automated microwave peptide synthesizer.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-(2S,3R)-AHPBA(OtBu)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) (3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA) (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and allow it to react. Microwave heating can be used to accelerate the coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling step, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Causality Behind Experimental Choices

  • Orthogonal Protecting Groups: The use of Fmoc for the α-amino group and acid-labile protecting groups (like t-butyl for the hydroxyl and other side chains) is a cornerstone of modern SPPS. This "orthogonal" strategy allows for the selective removal of the Fmoc group at each step without prematurely cleaving the peptide from the resin or removing other protecting groups.

  • Coupling Reagents: Reagents like HBTU and HATU are used to activate the carboxylic acid of the incoming amino acid, forming a highly reactive species that readily couples with the free amine on the growing peptide chain. This ensures high coupling efficiency, which is critical for the synthesis of long peptides.

  • Microwave-Assisted Synthesis: The application of microwave energy can significantly reduce reaction times for both the deprotection and coupling steps, leading to faster overall synthesis and potentially reducing side reactions like racemization.

Conclusion and Future Outlook

While this compound remains a valuable and widely used building block in peptide synthesis, a thorough understanding of its alternatives is crucial for the modern drug discovery professional. Statine and its analogs offer subtle modifications to the side chain, allowing for the fine-tuning of binding interactions. Bestatin and its derivatives provide a platform for targeting aminopeptidases. For applications requiring enhanced metabolic stability, ketomethylene and hydroxymethylene isosteres present robust, albeit synthetically more challenging, options.

The choice of which building block to use will ultimately depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions. As synthetic methodologies continue to advance, we can expect the palette of available non-proteinogenic amino acids to expand, further empowering the design of novel and effective peptide-based therapeutics.

References

  • Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. (2002). Current Medicinal Chemistry. [Link]

  • An evaluation of peptide-bond isosteres. (2011). Angewandte Chemie International Edition. [Link]

  • An Evaluation of Peptide-Bond Isosteres. (2011). Angewandte Chemie International Edition in English. [Link]

  • Preparation of α-Hydroxy-β-Fmoc Amino Acids from N-Boc Amino Acids. (2006). The Journal of Organic Chemistry. [Link]

  • Synthesis of Cbz-Protected Ketomethylene Dipeptide Isosteres. (1999). Methods in Molecular Medicine. [Link]

  • Synthesis of 2-isoxazoline and α-hydroxy ketomethylene dipeptide isosteres. (1996). Bioorganic & Medicinal Chemistry. [Link]

  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (2006). Expert Opinion on Drug Discovery. [Link]

  • Role of peptidomimetics for new drug discovery. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of cbz-protected ketomethylene dipeptide isosteres. (1999). Methods in Molecular Medicine. [Link]

  • Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. (1985). The Journal of Biological Chemistry. [Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. (2022). International Journal of Molecular Sciences. [Link]

  • IC 50 (µM) of LYP3 and Bestatin. (2012). ResearchGate. [Link]

  • Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin. (2021). Microbiology Spectrum. [Link]

  • KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. (2021). Molecules. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank. [Link]

  • Ubenimex. (n.d.). Wikipedia. [Link]

  • New and Efficient Coupling Method for the Synthesis of Peptides Bearing the Norstatine Residue and Their Analogs. (1994). The Journal of Organic Chemistry. [Link]

  • [Synthesis of small peptides containing hydroxy-amino-acid, and its effects on progesterone production]. (1991). Yao Xue Xue Bao. [Link]

  • A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. (2011). Amino Acids. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

  • Ketomethylene and hydroxyethylene isosteres. (n.d.). ResearchGate. [Link]

  • Solid-phase combinatorial library of norstatine-type isosters by the nitroaldol reaction. (2003). Journal of Combinatorial Chemistry. [Link]

  • Statine. (n.d.). Wikipedia. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). InTech. [Link]

  • Yield and purity of the synthesized peptides by the three protocols. 1:... (n.d.). ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2005). Methods in Molecular Biology. [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020). Organic Letters. [Link]

  • Effects of angiotensinase inhibitors on plasma protein binding and IC50 determinations of renin inhibitors. (1993). Clinical Chemistry. [Link]

  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. [Link]

  • SPPS Reagents Explained: A Complete Guide. (2024). YouTube. [Link]

  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. [Link]

  • What causes overcoupling in microwave assisted SPPS? (2024). ResearchGate. [Link]

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2015). Future Medicinal Chemistry. [Link]

  • Effects of Angiotensinase Inhibitors on Plasma Protein Binding and IC50 Determinations of Renin Inhibitors. (1993). ResearchGate. [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. [Link]

  • IC10 values for renin inhibition (a) and IC50 values for ACE inhibition... (n.d.). ResearchGate. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Renin-Angiotensin-Aldosterone System Inhibitors, Statins, and Beta-Blockers in Diabetic Patients With Critical Limb Ischemia and Foot Lesions. (2020). Journal of the Endocrine Society. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of Synthesized (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Modern Drug Design

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. A molecule and its non-superimposable mirror image, or enantiomer, can elicit dramatically different physiological responses. One may be a potent therapeutic, while the other could be inactive or, in the worst-case scenario, toxic. The chiral molecule (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) stands as a critical building block in the synthesis of several high-impact therapeutics, including inhibitors for enzymes like enkephalinase and HIV protease.[1] Its defined (2S,3R) configuration is essential for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

The synthesis of AHPBA can yield a mixture of up to four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Therefore, a robust, multi-faceted analytical strategy is not just a matter of quality control but a cornerstone of rational drug design and regulatory compliance. This guide provides an in-depth comparison of the principal analytical methodologies for unequivocally confirming the stereochemistry of synthesized AHPBA, grounded in the principles of scientific integrity and field-proven expertise. We will explore the causality behind experimental choices, describe self-validating protocols, and present the data in a clear, comparative format.

Comparative Analysis of Stereochemical Confirmation Techniques

The confirmation of a specific stereoisomer is a tiered process, moving from rapid, quantitative assessment of purity to the absolute, unequivocal determination of structure. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each offers distinct advantages and addresses a different facet of the stereochemical puzzle.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Expertise & Experience: HPLC is the quintessential technique for determining the stereochemical purity (both enantiomeric and diastereomeric excess) of a sample. Its power lies in its high resolving capability, sensitivity, and quantitative accuracy.[3] For a molecule like AHPBA with two chiral centers, the primary challenge is to separate all four potential stereoisomers. This is typically approached via two distinct strategies:

  • Direct Separation with Chiral Stationary Phases (CSPs): This is the most straightforward approach. The synthesized AHPBA is injected directly onto an HPLC column where the stationary phase is itself chiral.[3] The differential, transient diastereomeric interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for polar, underivatized amino acids like AHPBA, as they operate well in both aqueous and organic mobile phases.[4][5] The choice of this method is driven by its simplicity, as it avoids a separate derivatization step which could introduce artifacts.[4]

  • Indirect Separation via Chiral Derivatizing Agents (CDAs): This classic method involves reacting the AHPBA sample with a highly pure chiral derivatizing agent to form diastereomers.[3] These newly formed diastereomers have distinct physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18).[6] A widely used agent is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[3][6] The logic here is tactical: if a suitable CSP is not available or if detection sensitivity needs to be enhanced (many CDAs contain strong chromophores or fluorophores), this indirect method provides a robust and reliable alternative.[3]

Trustworthiness: The validity of an HPLC method is confirmed by analyzing an authentic reference standard of the desired (2S,3R)-AHPBA isomer. The retention time of the main peak in the synthesized sample must match that of the standard. Spiking the sample with small amounts of other potential stereoisomer standards can further confirm peak identity and the method's resolving power. Quantitative validation is achieved through the calculation of diastereomeric excess (%de) and enantiomeric excess (%ee) from the integrated peak areas of the separated isomers.

Workflow for HPLC-Based Stereochemical Analysis

Caption: General workflow for HPLC analysis of chiral compounds.

Experimental Protocols
Protocol 1: Indirect Method using Marfey's Reagent (FDAA)
  • Sample Preparation: Dissolve ~50 nmol of the synthesized AHPBA sample in 100 µL of 1 M sodium bicarbonate.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of FDAA in acetone. Incubate the mixture at 40°C for 1 hour, protected from light.[3]

  • Quenching: Cool the reaction to room temperature and add 100 µL of 2 M HCl to neutralize the solution.

  • Final Preparation: Evaporate the acetone under a stream of nitrogen and dilute the remaining aqueous sample with the mobile phase to a final volume of 1 mL for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[3]

Protocol 2: Direct Method using a Chiral Stationary Phase
  • Sample Preparation: Dissolve the synthesized AHPBA sample directly in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T (teicoplanin-based CSP) (e.g., 250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A common starting point is a mixture of ethanol and a volatile buffer, such as 0.1% ammonium acetate in water. The organic modifier concentration significantly impacts enantioselectivity.[4] A typical ratio might be 80:20 Ethanol:Buffer.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or via Mass Spectrometry (MS) for higher sensitivity and specificity.

Data Summary: Comparison of HPLC Methods
FeatureDirect Method (CSP)Indirect Method (CDA)
Principle Differential interaction with a chiral stationary phase.Separation of pre-formed diastereomers on an achiral column.
Pros - Simpler workflow (no derivatization).[4]- Avoids potential side reactions or racemization from derivatization.- High sensitivity with fluorescent CDAs.[3]- Can be used when a suitable CSP is unavailable.- Robust and widely applicable.
Cons - CSPs can be expensive.- Method development may require screening multiple CSPs and mobile phases.- Derivatization adds a step and complexity.[4]- CDA must be enantiomerically pure.- Potential for side reactions.
Best For Routine quality control, high-throughput screening.Trace-level analysis, method development without access to a broad range of CSPs.

NMR Spectroscopy: Confirming Relative Stereochemistry and Structure

Expertise & Experience: While HPLC excels at quantification, NMR spectroscopy provides invaluable structural information. For AHPBA, NMR is used to confirm the relative stereochemistry of the two chiral centers (C2 and C3). The relationship between the C2-hydroxyl and C3-amino groups can be either syn (on the same side in a Fischer projection, corresponding to 2S,3R and 2R,3S isomers) or anti (on opposite sides, corresponding to 2S,3S and 2R,3R isomers).

  • ¹H NMR Coupling Constants (J-values): The magnitude of the scalar coupling constant between the protons on C2 and C3 (JH2-H3) is diagnostic of their dihedral angle, per the Karplus relationship. A larger J-value typically indicates an anti relationship, while a smaller J-value suggests a syn relationship. This provides the first piece of evidence for the relative configuration.

  • 2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is the definitive NMR experiment for confirming relative stereochemistry.[7] An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. In a NOESY or ROESY experiment on AHPBA, a cross-peak between the protons on C2 and C3 would provide strong evidence for their syn orientation, as they are spatially proximate in this configuration.

  • NMR with Chiral Derivatizing Agents: To assess enantiomeric purity using NMR, one must again create a diastereomeric environment. Reacting the AHPBA sample with a chiral agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, creates diastereomers.[8] These diastereomers will exhibit separate, distinct signals in the NMR spectrum (especially in ¹⁹F NMR if a fluorinated agent is used), allowing for the direct integration and calculation of enantiomeric excess.[8]

Trustworthiness: Validation is achieved by comparing the observed coupling constants and NOE correlations with established data for the known (2S,3R) isomer or its diastereomers. For derivatized samples, the presence of a single set of signals corresponding to one diastereomer (formed from the reaction of a single enantiomer of AHPBA with the chiral agent) confirms high enantiomeric purity.

Logic for Using a Chiral Derivatizing Agent in NMR

CDA_NMR_Logic Racemic_Mix Racemic Mixture (e.g., (2S,3R) and (2R,3S)) CDA Add Pure Chiral Agent (e.g., (R)-Agent) Racemic_Mix->CDA Diastereomers Forms Diastereomeric Pair ((2S,3R)-(R)) and ((2R,3S)-(R)) CDA->Diastereomers NMR Analyze by NMR Diastereomers->NMR Spectra Distinct NMR Signals (Different Chemical Shifts) NMR->Spectra Quantify Integrate Peaks to Determine Enantiomeric Ratio Spectra->Quantify

Caption: Using a CDA to resolve enantiomers in NMR spectroscopy.

Experimental Protocols
Protocol 3: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of purified AHPBA in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical to ensure that the H2 and H3 protons are visible and not exchanged.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to identify the chemical shifts of the H2 and H3 protons.

    • Set up and run a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz is recommended).

    • Use a mixing time appropriate for a small molecule, typically in the range of 300-800 ms.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Look for a cross-peak correlating the H2 and H3 resonances. The presence of this peak indicates they are close in space, confirming a syn relative stereochemistry. The absence of this peak, especially when other nearby proton correlations are visible, suggests an anti relationship.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

Expertise & Experience: When an unequivocal, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides a complete three-dimensional map of the electron density of the molecule as it exists in a crystalline lattice, directly revealing the spatial arrangement of every atom.[9] The key prerequisite, and often the main experimental hurdle, is the growth of a diffraction-quality single crystal of the synthesized AHPBA or a suitable crystalline derivative.

Trustworthiness: The method is inherently self-validating. The successful solution and refinement of the crystal structure yield the precise bond lengths, angles, and, most importantly, the absolute configuration at each chiral center.[10] The absolute structure is typically confirmed by calculating the Flack parameter, which should refine to a value near zero for the correctly assigned enantiomer.[9]

Workflow for X-ray Crystallography

Caption: The workflow for absolute structure determination.

Experimental Protocol
Protocol 4: General Steps for X-ray Crystallography
  • Crystallization: Dissolve the highly purified AHPBA in a minimal amount of a suitable solvent or solvent system. Attempt crystallization using techniques like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling. This is often a trial-and-error process requiring screening of multiple conditions.

  • Crystal Selection and Mounting: Identify a well-formed, single crystal under a microscope and mount it on a suitable loop or fiber.

  • Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer and collect a full sphere of diffraction data.[9]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the resulting structural model against the experimental data to obtain the final structure. The absolute configuration is determined during this refinement.[9]

Final Comparison and Strategic Recommendations

The choice of analytical technique depends on the specific question being asked. For routine synthesis, HPLC provides the necessary quantitative data for purity assessment. For structural confirmation, NMR is indispensable. For the ultimate, definitive proof of absolute stereochemistry, X-ray crystallography is unmatched.

Summary Comparison of Analytical Techniques
ParameterChiral HPLCNMR SpectroscopyX-ray Crystallography
Primary Purpose Quantitative analysis of enantiomeric and diastereomeric purity (%ee, %de).Determination of relative stereochemistry (syn/anti) and structural confirmation.Unambiguous determination of absolute stereochemistry (R/S).
Sample Requirement Micrograms to low milligrams.Low to mid milligrams (1-10 mg).Requires a single, high-quality crystal.
Throughput High; suitable for screening.Medium; can be automated.Low; crystallization is often a bottleneck.
Confidence Level High for purity (with standards).High for relative stereochemistry.Absolute; the "gold standard".
Key Advantage Excellent for quantification.Provides rich structural detail.Provides definitive 3D structure.
Key Limitation Does not provide absolute configuration without a known standard.Cannot distinguish enantiomers without a chiral auxiliary.Requires a suitable single crystal.

As a Senior Application Scientist, my recommendation is a tiered approach. Use Chiral HPLC as the primary tool for routine analysis of reaction outcomes and for final batch release, where quantitative purity is the key metric. Employ NMR Spectroscopy , particularly 2D NOESY, to confirm that the synthesis has produced the desired syn diastereomer. Finally, for the initial validation of a new synthetic route or for regulatory submission, invest the effort to obtain a crystal structure via X-ray Crystallography to provide unequivocal proof of the (2S,3R) absolute configuration. This multi-pronged strategy ensures the highest level of scientific rigor and confidence in your synthesized material.

References

  • Ishii, C., & Hamase, K. (2024). Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. CHROMATOGRAPHY, 45(1), 11-19. [Link]

  • Funada, Y., et al. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: Hamase K. (eds) D-Amino Acid Research. Springer, Singapore. [Link]

  • Fasnawal, C., & Said, M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(1), 123. [Link]

  • Schäfer, M., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 561-567. [Link]

  • Li, Y., et al. (2021). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 146(18), 5661-5667. [Link]

  • Reddy, G. H., & Reddy, G. V. (1999). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2541-2548. [Link]

  • Tanimoto, T., et al. (1998). Practical Synthesis of (2S, 3S)-3-Amino-2-hydroxy-4-phenylbutyric Acid, a Key Component of HIV Protease Inhibitors. Chemical and Pharmaceutical Bulletin, 46(2), 351-353. [Link]

  • ResearchGate. (n.d.). Table 1 Crystal data and refinement for the complexes 1-4. [Link]

  • An, Y. J., et al. (2018). Crystal structure analysis of human serum albumin complexed with sodium 4-phenylbutyrate. Journal of Structural Biology, 202(1), 51-58. [Link]

  • Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube. [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]

  • Lee, K., & Lee, Y. (2009). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone. Bulletin of the Korean Chemical Society, 30(9), 2031-2034. [Link]

  • Be-friend, A., et al. (2022). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Crystals, 12(11), 1599. [Link]

Sources

A Comparative Guide to the Biological Efficacy of Aminopeptidase Inhibitors: Bestatin vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, the active component of Bestatin (also known as Ubenimex), against other prominent aminopeptidase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on inhibitor potency, selectivity, and mechanism of action, grounded in authoritative scientific literature.

Introduction: The Role of Aminopeptidases and Their Inhibition

Aminopeptidases are a crucial class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] This function is fundamental to a host of biological processes, including protein metabolism, signal transduction, and cellular regulation.[1] Given their integral role, the inhibition of aminopeptidases presents a significant therapeutic strategy for various diseases, including cancer, infectious diseases, and immune disorders.[2]

Among the most studied aminopeptidase inhibitors are natural small molecules like Bestatin and Amastatin. Bestatin, whose structure is N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, was first isolated from Streptomyces olivoreticuli.[3][4] Its core pharmacophore, this compound (AHPA), is critical for its inhibitory activity.[5][6] This guide will compare the biological efficacy of Bestatin with Amastatin, another well-characterized inhibitor, focusing on their mechanisms, inhibitory potency, and the experimental methodologies used to determine their efficacy.

Mechanism of Action: Competitive, Slow-Binding Inhibition

Bestatin and Amastatin function primarily as competitive, reversible inhibitors of metallo-aminopeptidases.[4][7] These enzymes typically contain a zinc ion within their active site, which is essential for catalysis. The inhibitory mechanism of these compounds involves the interaction of their α-hydroxy-β-amino acid moiety with the active site.

The process is often characterized as "slow-binding" or "tight-binding" inhibition.[8][9] This means the inhibitor initially forms a collision complex with the enzyme (EI), which then slowly isomerizes to a more stable, tightly bound complex (E*I). This two-step binding process contributes to their high potency. The (2S)-hydroxyl group on the inhibitor is crucial for stabilizing this enzyme-inhibitor complex.[7][8]

Aminopeptidase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitor Action Substrate Peptide Substrate Enzyme Aminopeptidase (Active Site) Substrate->Enzyme Binds to Active Site Product Cleaved Amino Acid + Shorter Peptide Enzyme->Product Catalyzes Cleavage Inhibitor Bestatin / Amastatin Blocked Aminopeptidase (Active Site Blocked) Inhibitor->Blocked Competitively Binds to Active Site NoProduct No Reaction Blocked->NoProduct Substrate_2 Peptide Substrate Substrate_2->Blocked Binding Prevented

Caption: General mechanism of competitive aminopeptidase inhibition.

Comparative Biological Efficacy

The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. Bestatin and Amastatin exhibit distinct inhibitory profiles against different aminopeptidases.

Bestatin is a broad-spectrum inhibitor, effectively targeting Aminopeptidase N (APN/CD13), Leucyl Aminopeptidase (LAP), and Aminopeptidase B.[10] Amastatin also inhibits a range of aminopeptidases, including APN and LAP, but notably does not inhibit Aminopeptidase B.[7][11] This difference in selectivity can be exploited to distinguish between the functions of different membrane-bound and cytosolic aminopeptidases.[8]

The binding kinetics also differ. While both can be slow-binding, the inhibition of microsomal aminopeptidase (APN) by Bestatin is a rapidly reversible process, whereas its inhibition by Amastatin is slow and tight.[9]

Table 1: Comparative Inhibitory Potency (Ki and IC50) of Bestatin and Amastatin

InhibitorTarget EnzymeOrganism/SourcePotency (Ki)Potency (IC50)Reference
Bestatin Aminopeptidase M (AP-M/APN)Porcine Kidney4.1 x 10⁻⁶ M-[8]
Microsomal Aminopeptidase-1.4 x 10⁻⁶ M-[9]
Cytosolic Leucine Aminopeptidase-5.8 x 10⁻¹⁰ M-[9]
Aeromonas AminopeptidaseAeromonas proteolytica1.8 x 10⁻⁸ M-[9]
Cytosol Aminopeptidase--0.5 nM[3]
Aminopeptidase N (APN)--5 nM[3]
Aminopeptidase B--1-10 µM[3]
Amastatin Aminopeptidase M (AP-M/APN)Porcine Kidney1.9 x 10⁻⁸ M-[8]
Microsomal Aminopeptidase-3.0 x 10⁻⁸ M-[9]
Cytosolic Leucine Aminopeptidase-2.5 x 10⁻¹⁰ M-[9]
Aeromonas AminopeptidaseAeromonas proteolytica6.0 x 10⁻¹⁰ M-[9]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate a more potent inhibitor. AP-M is equivalent to APN.

These data highlight that Amastatin is generally a more potent inhibitor than Bestatin, particularly against Aminopeptidase M/N. However, Bestatin's ability to inhibit a wider range of enzymes, including Aminopeptidase B, and its extensive investigation in clinical settings for cancer therapy give it a distinct profile.[2][12]

Experimental Protocol: Determining Inhibitor Potency (IC50)

A robust and self-validating experimental design is paramount for accurately determining inhibitor potency.[13] The following protocol describes a standard spectrophotometric enzyme inhibition assay.[14][15]

Causality Behind Experimental Choices:

  • Initial Velocity: Measurements are taken during the initial phase of the reaction where the rate is linear. This ensures the observed rate is proportional to enzyme activity and not limited by substrate depletion or product inhibition.[16]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together before adding the substrate. This is critical for slow-binding inhibitors like Bestatin and Amastatin, allowing the stable E*I complex to form, which ensures an accurate measurement of the inhibitor's full potency.[14]

  • Controls: Positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls are essential to validate the assay's performance and ensure that the observed inhibition is due to the test compound and not the solvent or other artifacts.[16][17]

IC50 Determination Workflow cluster_workflow Experimental Workflow for IC50 Determination A Step 1: Reagent Preparation B Step 2: Serial Dilution of Inhibitor A->B C Step 3: Assay Plate Setup B->C D Step 4: Pre-incubation (Enzyme + Inhibitor) C->D E Step 5: Initiate Reaction (Add Substrate) D->E F Step 6: Kinetic Measurement (Spectrophotometer) E->F G Step 7: Data Analysis F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Step-by-Step Protocol:

  • Prepare Buffers and Solutions [14]:

    • Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., Tris-HCl or Phosphate buffer at a specific pH).

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme. Dilute to the final working concentration in assay buffer just before use. The optimal concentration should provide a robust and linear signal over the measurement period.

    • Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., L-Leucine-p-nitroanilide for aminopeptidase).

    • Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor (e.g., Bestatin) in a suitable solvent like DMSO.

  • Assay Plate Preparation [15]:

    • Using a 96-well microplate, perform serial dilutions of the inhibitor stock to create a range of concentrations (typically 8-12 concentrations).

    • Include negative control wells (assay buffer + vehicle) and positive control wells (100% inhibition, no enzyme).

  • Pre-incubation with Inhibitor [14]:

    • Add the diluted enzyme solution to all wells (except the no-enzyme control).

    • Add the serially diluted inhibitor solutions to the appropriate wells.

    • Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature. This allows the inhibitor to bind to the enzyme.

  • Start the Enzymatic Reaction [14]:

    • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the Reaction [14]:

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis [17]:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Conclusion

This compound, as the core of Bestatin, is a potent and well-studied inhibitor of a broad range of aminopeptidases. While Amastatin demonstrates higher potency against specific enzymes like Aminopeptidase N, its narrower spectrum of activity makes it a more selective tool.[7][8] Bestatin's established role as an anti-tumor and immunomodulating agent, supported by clinical research, underscores its therapeutic relevance.[2][10][12] The choice between these inhibitors depends critically on the research objective: Amastatin may be preferred for studies requiring potent and selective inhibition of APN, whereas Bestatin is a valuable tool for broader inhibition of aminopeptidases or for applications mirroring its clinical use. The experimental protocols outlined herein provide a validated framework for researchers to conduct their own comparative efficacy studies with high scientific integrity.

References

  • Santa Cruz Biotechnology. Aminopeptidase Inhibitors.
  • Benchchem. Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Biosynth.
  • AG Scientific. Bestatin (Ubenimex)
  • Benchchem. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • PubMed. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes.
  • MedChemExpress. Bestatin (Ubenimex) | Aminopeptidase N/Leukotriene A4 Hydrolase Inhibitor.
  • APExBIO.
  • Monash University. AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE.
  • Wikipedia. Ubenimex.
  • Benchchem. Amastatin HCl: An In-depth Technical Guide to its Effect on Peptide Metabolism.
  • PMC - PubMed Central - NIH. Metallo-aminopeptidase inhibitors.
  • Patsnap Synapse.
  • Benchchem. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.
  • Toronto Physiotherapy. The ULTRA (Ubenimex) clinical trial for lymphedema failed as expected - but there's still hope.
  • PubMed.
  • PubMed.
  • MDPI.
  • Wikipedia.
  • Sigma-Aldrich. This compound hydrochloride.
  • BioSpace.
  • Toronto Physiotherapy. Ubenimex (bestatin) treats lymphedema in mice. Will the drug help you?.
  • Acibadem Health Point. Learn About the Clinical Trial of Ubenimex for Lymphedema.
  • WikiMili.
  • PubChem - NIH.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • ChemicalBook. This compound HYDROCHLORIDE | 128223-55-2.
  • Chem-Impex. N-[(2S,3R-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine.
  • NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • PubMed.
  • PubMed.

Sources

A Senior Application Scientist's Guide to Peptide Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the development of peptide-based therapeutics and diagnostics, ensuring specificity is paramount. Cross-reactivity, the unintended binding of an antibody or T-cell receptor to a non-target peptide, can lead to off-target effects, reduced efficacy, and potential safety concerns. This guide provides an in-depth, objective comparison of methodologies for analyzing the cross-reactivity of peptides, particularly those containing novel chemical entities. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical protocols to design and execute robust cross-reactivity assessments.

The Imperative of Cross-Reactivity Analysis in Peptide Drug Development

The immune system's ability to distinguish between self and non-self is not absolute. T-cell receptors (TCRs) and antibodies can recognize multiple, often structurally similar, peptide epitopes. This phenomenon, known as cross-reactivity, is a double-edged sword. While it allows the immune system to recognize a vast array of pathogens, it poses a significant challenge in drug development.[1][2] Unintended cross-reactivity of a therapeutic peptide with endogenous proteins can trigger autoimmune responses or other adverse events.[1] Therefore, a thorough cross-reactivity analysis is a critical component of the immunogenicity risk assessment for any new peptide-based therapeutic.[3][4][5][6]

The US Food and Drug Administration (FDA) recommends a comprehensive immunogenicity risk assessment for peptide drug products, especially when differences in impurity profiles are observed between a generic and a reference product.[3][7] This assessment often involves a combination of in silico, in vitro, and sometimes in vivo studies to predict and measure the potential for an immune response.

A Multi-Faceted Approach to Cross-Reactivity Assessment

A comprehensive cross-reactivity analysis employs a tiered approach, starting with computational predictions and progressing to highly sensitive in vitro assays. This strategy allows for early identification of potential risks and informs the design of more complex and resource-intensive experiments.

In Silico Screening: The First Line of Defense

Before embarking on wet-lab experiments, computational tools can provide a valuable initial assessment of cross-reactivity risk. These methods leverage vast databases of known allergenic proteins and T-cell epitopes to identify potential sequence similarities.

Key In Silico Approaches:

  • Sequence Alignment: Tools like BLAST (Basic Local Alignment Search Tool) can identify homologous sequences between the therapeutic peptide and known proteins, particularly allergens.[8][9] However, it's crucial to recognize that even a single amino acid difference can abrogate or induce cross-reactivity, and alignment scores alone are not definitive predictors.[8]

  • Epitope Prediction: Algorithms can predict potential T-cell epitopes by modeling peptide binding to Major Histocompatibility Complex (MHC) molecules.[10][11][12] Tools like MatchTope go a step further by analyzing the electrostatic potentials of peptide-MHC complexes to predict similarity and potential cross-reactivity.[10]

  • Structural Modeling: For peptides with a defined three-dimensional structure, computational tools like Cross-React can predict cross-reactivity by identifying similar surface patches and amino acid compositions to known epitopes.[13][14]

Limitations of In Silico Analysis: While powerful for initial screening, in silico methods are predictive and require experimental validation. They may not account for the complexities of antigen processing and presentation in vivo.[2]

In Vitro Immunoassays: The Gold Standard for Experimental Validation

In vitro assays are the cornerstone of cross-reactivity analysis, providing direct experimental evidence of binding interactions. The choice of assay depends on the specific question being addressed, whether it's antibody binding or T-cell activation.

2.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, versatile, and relatively high-throughput method for detecting and quantifying antibody-peptide interactions.[15][16][17]

Principle: The peptide of interest is immobilized on a microplate. The plate is then incubated with a sample containing antibodies (e.g., patient serum or purified antibodies). If the antibodies recognize the peptide, they will bind. This binding is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal.[15]

Comparison of ELISA Formats for Cross-Reactivity:

ELISA Format Principle Advantages Disadvantages
Direct ELISA The target peptide is directly coated onto the plate, and a labeled primary antibody is used for detection.Simple and fast.Less specific as the primary antibody is directly labeled.
Indirect ELISA The target peptide is coated, followed by an unlabeled primary antibody and a labeled secondary antibody.Higher sensitivity and flexibility as multiple secondary antibodies can bind to a single primary antibody.[15]More steps and potential for cross-reactivity of the secondary antibody.
Competition ELISA A known amount of labeled peptide competes with the unlabeled test peptide for binding to a limited amount of antibody. The signal is inversely proportional to the amount of test peptide.Highly specific and can be used to determine the relative binding affinity of different peptides.[18]Can be more complex to set up and optimize.

Experimental Workflow: Competition ELISA for Peptide Cross-Reactivity

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Binding cluster_detection Detection P1 Coat plate with target peptide P2 Block non-specific binding sites P1->P2 I1 Incubate with a mixture of: - Fixed concentration of labeled antibody - Varying concentrations of test peptide P2->I1 D1 Wash to remove unbound reagents I1->D1 D2 Add substrate for enzyme D1->D2 D3 Measure signal (e.g., color change) D2->D3

Caption: Workflow for a Competition ELISA to assess peptide cross-reactivity.

2.2.2. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[18][19][20][21][22] This allows for a more detailed characterization of binding affinity (KD), association rates (ka), and dissociation rates (kd).

Principle: One molecule (the ligand, e.g., the peptide) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., an antibody) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.[21]

SPR vs. ELISA for Cross-Reactivity Analysis:

Parameter Surface Plasmon Resonance (SPR) Enzyme-Linked Immunosorbent Assay (ELISA)
Labeling Label-free.[21]Requires labeled antibodies.[15]
Data Output Real-time kinetic data (ka, kd, KD).[20]Endpoint measurement of binding.
Throughput Lower throughput.Higher throughput.
Information Provides detailed information on binding kinetics and affinity.[18]Primarily provides information on binding specificity and relative affinity.
Cost Higher instrument and consumable cost.Lower cost.

Experimental Workflow: SPR for Kinetic Analysis of Peptide-Antibody Interaction

SPR_Workflow cluster_setup Sensor Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis S1 Immobilize target peptide on sensor chip S2 Equilibrate with running buffer S1->S2 B1 Inject analyte (antibody) at various concentrations S2->B1 B2 Monitor association phase B1->B2 B3 Switch to running buffer and monitor dissociation phase B2->B3 A1 Fit sensorgrams to a binding model B3->A1 A2 Determine ka, kd, and KD A1->A2

Caption: General workflow for an SPR experiment to determine binding kinetics.

2.2.3. MHC-Peptide Binding Assays

For assessing the potential for T-cell mediated cross-reactivity, MHC-peptide binding assays are crucial. These assays measure the ability of a peptide to bind to different MHC molecules, which is a prerequisite for T-cell recognition.[11][12]

Principle: Purified, recombinant MHC molecules are incubated with the test peptide. The stability of the resulting MHC-peptide complex is then measured, often in a competition format against a known high-affinity peptide.[23]

MHC-Associated Peptide Proteomics (MAPPs): A more advanced technique, MAPPs, identifies peptides that are naturally processed and presented by antigen-presenting cells (APCs).[24][25] This provides a more physiologically relevant assessment of which peptide fragments are likely to be immunogenic.

Comparison of MHC-Binding Assay Formats:

Assay Format Principle Advantages Disadvantages
Competition Binding Assay Measures the ability of a test peptide to compete with a labeled, high-affinity peptide for binding to MHC molecules.[23]Quantitative and allows for the determination of relative binding affinity.Requires purified MHC molecules and labeled peptides.
MHC Stabilization Assay Measures the ability of a peptide to stabilize the conformation of empty MHC molecules.Does not require a labeled competitor peptide.May be less sensitive for low-affinity interactions.
MAPPs Identifies peptides naturally presented by APCs using mass spectrometry.[24][25]Provides a physiologically relevant profile of presented peptides.Technically complex and resource-intensive.

Experimental Protocols: A Step-by-Step Guide

Detailed Protocol for Peptide-ELISA

This protocol provides a general framework for an indirect ELISA to assess antibody cross-reactivity.

Materials:

  • 96-well ELISA plates

  • Peptide antigens (target and potential cross-reactive peptides)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)[16][17]

  • Blocking Buffer (e.g., 1% BSA in PBS)[16]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[16]

  • Primary antibody (specific to the target peptide)

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coating: Dilute peptides to 1-10 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of substrate solution and incubate until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Detailed Protocol for Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the general steps for an SPR experiment to characterize peptide-antibody interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Peptide ligand

  • Antibody analyte

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Chip Preparation: Activate the sensor surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the peptide ligand over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters.

  • Analyte Injection: Inject the antibody analyte at a range of concentrations over the ligand-immobilized surface.

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the antibody from the peptide.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine kinetic parameters.

Data Interpretation and Reporting

The results of cross-reactivity studies should be presented clearly and concisely.

Data Presentation:

  • ELISA Data: Present data as absorbance values or as a percentage of binding relative to the target peptide. IC50 values from competition ELISAs are particularly useful for comparing the relative affinities of different peptides.

  • SPR Data: Report the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD) for each interaction.

  • MHC Binding Data: Report the IC50 values for peptide binding to different MHC alleles.

Example Data Table for ELISA Cross-Reactivity:

Test Peptide Sequence Mean Absorbance (450 nm) % Cross-Reactivity
Target Peptide[Sequence]1.85100%
Analogue 1[Sequence]0.9250%
Analogue 2[Sequence]0.158%
Negative Control[Sequence]0.05<3%

Conclusion

A thorough and well-designed cross-reactivity analysis is indispensable for the safe and effective development of peptide-based therapeutics. By employing a combination of in silico prediction and robust in vitro assays such as ELISA and SPR, researchers can gain a comprehensive understanding of a peptide's potential for off-target interactions. This guide provides a framework for designing and executing these critical studies, ultimately contributing to the development of safer and more specific peptide drugs.

References

  • BIAcore. (1992). Determination of kinetic constants for the interaction between a monoclonal antibody and peptides using surface plasmon resonance. Biochemistry, 31(26), 6298–6304.
  • Mendes, M. F. A., et al. (2020). MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I. Frontiers in Immunology, 11, 579347.
  • Creative BioMart. (n.d.). MHC/Peptide Binding Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). CreMap™ MHC-Peptide Binding Assay Service. Retrieved from [Link]

  • Innovagen AB. (n.d.). Peptide antigens, homologies and potential cross reactivity. Retrieved from [Link]

  • D'Orsogna, L. J., et al. (2023). The good and the bad of T cell cross-reactivity: challenges and opportunities for novel therapeutics in autoimmunity and cancer. Frontiers in Immunology, 14, 1188271.
  • Lin, D., et al. (2019). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. AAPS PharmSciTech, 20(4), 153.
  • ProImmune. (n.d.). ProImmune REVEAL® & ProVE® Overview. Retrieved from [Link]

  • Granzow, R., et al. (2007). Antibody-antigenic peptide interactions monitored by SPR and QCM-D. A model for SPR detection of IA-2 autoantibodies in human serum. Journal of Immunological Methods, 324(1-2), 67–78.
  • Rispens, T., et al. (2023). The MHC Associated Peptide Proteomics assay is a useful tool for the non-clinical assessment of immunogenicity. Frontiers in Immunology, 14, 1262431.
  • Poursepagham, N., et al. (2018). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Frontiers in Immunology, 9, 275.
  • Goodman, R. E. (2006). Practical and predictive bioinformatics methods for the identification of potentially cross-reactive protein matches. Molecular Nutrition & Food Research, 50(7), 655–660.
  • Myszka, D. G. (1997). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. In Methods in Molecular Biology (Vol. 74, pp. 245–262). Humana Press.
  • FDA. (n.d.). Immunogenicity Assessments in Peptides: Progress and Remaining Challenges. Retrieved from [Link]

  • Center for Research on Complex Generics. (2020). Peptide Immunogenicity Risk and Impurity Assessment Considerations. Retrieved from [Link]

  • Filipe, V., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 14, 1198424.
  • Rao, N. (2023, September 28). FDA recommendations on immunogenicity risk assessment for synthetic peptide drugs [Video]. YouTube. [Link]

  • Saha, S., & Raghava, G. P. S. (2007). AllerTool: a web server for predicting allergenicity and allergic cross-reactivity in proteins. Nucleic Acids Research, 35(Web Server issue), W621–W625.
  • Drug Discovery World. (2024, January 18). MHC-Associated Peptide Proteomics: Immunogenicity and Vaccine Design. Retrieved from [Link]

  • Negi, S. S., & Braun, W. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
  • DiVA portal. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]

  • Cornberg, M., et al. (2004). Quantitating T Cell Cross-Reactivity for Unrelated Peptide Antigens. The Journal of Immunology, 172(5), 2765–2771.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122–128.
  • PubMed. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Retrieved from [Link]

  • van Regenmortel, M. H. (1994). Genuine and apparent cross-reaction of polyclonal antibodies to proteins and peptides. FEBS Letters, 340(1), 7–12.
  • Barańska-Rybak, W., et al. (2018). Antibacterial Peptides in Dermatology–Strategies for Evaluation of Allergic Potential. Current Drug Targets, 19(6), 639–647.
  • Boster Biological Technology. (n.d.). Peptide-ELISA Protocol. Retrieved from [Link]

  • Mameli, M., et al. (2019). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. Scientific Reports, 9(1), 1–10.
  • Johnson & Johnson. (2024). Clinical Significance of Drug–Drug Interaction Studies During Therapeutic Peptide Drug Development: Follow‐Up Investigation of Therapeutic Peptides Approved Between 2021 and 2024. Retrieved from [Link]

  • Mendes, M. F. A., et al. (2012). Immunodominant viral peptides as determinants of cross-reactivity in the immune system – Can we develop wide spectrum viral vaccines?. Virology Journal, 9, 239.
  • Zherdev, A. V., et al. (2021).
  • ResearchGate. (2022). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. Retrieved from [Link]

  • Mahrenholz, C. C., et al. (2010). A study to assess the cross-reactivity of cellulose membrane-bound peptides with detection systems: an analysis at the amino acid level. Journal of Peptide Science, 16(6), 297–302.
  • Jha, R., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific Reports, 9(1), 1–12.
  • ResearchGate. (n.d.). Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid.... Retrieved from [Link]

  • Rockefeller University Press. (2024). T cell engagers emerge as a compelling therapeutic modality. Retrieved from [Link]

  • Frontiers. (2018). Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemically pure amino acid, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), is a critical chiral building block. Its defined stereochemistry is paramount for the efficacy and safety of a multitude of therapeutic agents, including enzyme inhibitors and bioactive peptides. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining this valuable compound, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

Introduction to this compound

This compound (CAS 59554-14-2) is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structure, featuring adjacent chiral centers with specific (2S, 3R) configuration, is pivotal for its biological activity. This guide will explore and compare four principal synthetic strategies:

  • Diastereoselective Reduction of β-Amino Ketones: A method focused on the controlled reduction of a carbonyl group guided by an existing chiral center.

  • Sharpless Asymmetric Aminohydroxylation: A powerful technique for the direct installation of amino and hydroxyl groups across a double bond with high stereocontrol.

  • Evans Aldol Reaction: A reliable method for creating stereocenters using chiral auxiliaries to direct the formation of a β-hydroxy carbonyl compound.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high selectivity of enzymes to resolve a racemic mixture.

The following sections will provide a detailed analysis of each method, including a comparative summary of their performance, step-by-step experimental protocols, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route for (2S,3R)-AHPA is a critical decision influenced by factors such as desired stereochemical purity, scalability, cost of reagents and catalysts, and operational simplicity. The table below offers a quantitative comparison of the methodologies discussed in this guide.

Methodology Starting Material Key Reagents/Catalysts Typical Yield Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Key Advantages Key Limitations
Diastereoselective Reduction of β-Amino Ketones N-protected β-amino ketoneReducing agents (e.g., LiAlH(O-t-Bu)₃, NB-Enantride)80-98%>95:5 d.r. (syn or anti depending on reagent)High yields and diastereoselectivity; access to both syn and anti isomers.[2]Requires synthesis of the chiral β-amino ketone precursor.
Sharpless Asymmetric Aminohydroxylation Cinnamic esterOsO₄, chiral ligand (e.g., (DHQ)₂PHAL), N-source (e.g., t-BuOCONH₂)ModerateHigh e.e.Direct conversion of alkenes to amino alcohols; predictable stereochemistry.Use of toxic and expensive osmium tetroxide; regioselectivity can be an issue.[3]
Evans Aldol Reaction N-acyl oxazolidinoneBoron triflate, aldehyde84-93% (of aldol adduct)>97% diastereomeric purityHigh diastereoselectivity; reliable and well-established method.[4]Requires stoichiometric use of a chiral auxiliary and subsequent removal.
Enzymatic Kinetic Resolution Racemic ester of 3-amino-2-hydroxy-4-phenylbutyric acidLipase (e.g., Candida antarctica Lipase B)~50% (for the desired enantiomer)>96% e.e.High enantioselectivity; mild reaction conditions; environmentally friendly.Theoretical maximum yield is 50%; requires separation of the unreacted enantiomer.

Experimental Protocols and Workflow Diagrams

This section provides detailed, step-by-step methodologies for each of the compared synthetic routes. The causality behind key experimental choices is explained to provide a deeper understanding of each process.

Diastereoselective Reduction of a Chiral N-Boc-Protected β-Amino Ketone

This approach leverages a pre-existing stereocenter to direct the reduction of a ketone, yielding the desired syn-amino alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity.[2]

Workflow:

G start N-Boc-L-phenylalanine step1 Formation of β-Amino Ketone start->step1 Coupling with a ketone enolate equivalent step2 Diastereoselective Reduction step1->step2 e.g., LiAlH(O-t-Bu)3 for syn-product product (2S,3R)-N-Boc-3-Amino-2-hydroxy-4-phenylbutyric acid step2->product deprotection Deprotection product->deprotection e.g., TFA or HCl final_product This compound deprotection->final_product

Diastereoselective Reduction Workflow

Protocol:

  • Synthesis of the N-Boc-β-amino ketone: Start with commercially available N-Boc-L-phenylalanine. Activate the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) and react it with the enolate of a suitable ketone equivalent (e.g., a Weinreb amide followed by Grignard addition) to form the N-Boc-β-amino ketone. Purify the product by column chromatography.

  • Diastereoselective Reduction: Dissolve the N-Boc-β-amino ketone in a suitable anhydrous solvent (e.g., ethanol) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) in THF dropwise. The bulky reducing agent preferentially attacks from the less sterically hindered face, leading to the syn-diol with high diastereoselectivity.[2]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

  • Deprotection: Dissolve the purified N-Boc protected amino alcohol in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group. Evaporate the solvent and excess acid to yield the desired this compound.

Sharpless Asymmetric Aminohydroxylation

This powerful method allows for the direct, stereoselective synthesis of vicinal amino alcohols from an alkene. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the facial selectivity of the osmylation step.[3]

Workflow:

G start trans-Ethyl Cinnamate step1 Asymmetric Aminohydroxylation start->step1 K2OsO2(OH)4, (DHQ)2PHAL, t-BuOCONH2 product N-Protected this compound ethyl ester step1->product hydrolysis Ester and N-Protecting Group Hydrolysis product->hydrolysis e.g., LiOH, then acid final_product This compound

Sharpless Asymmetric Aminohydroxylation Workflow

Protocol:

  • Reaction Setup: To a solution of tert-butanol and water at room temperature, add the nitrogen source (e.g., tert-butyl carbamate), the chiral ligand (e.g., (DHQ)₂PHAL for the desired stereochemistry), and potassium osmate(VI) dihydrate. Stir the mixture until all solids have dissolved.

  • Addition of Alkene: Add the starting alkene, such as trans-ethyl cinnamate, to the reaction mixture. Stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding sodium sulfite. Stir for an additional hour. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the N-protected amino alcohol ester.

  • Hydrolysis: Hydrolyze the ester and remove the N-protecting group (if it's a carbamate) by treating with a suitable base (e.g., lithium hydroxide) followed by acidic workup to yield the final product.

Evans Aldol Reaction

The Evans aldol reaction is a cornerstone of asymmetric synthesis, utilizing a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an aldol addition.[4]

Workflow:

G start Chiral N-Acyl Oxazolidinone step1 Boron Enolate Formation start->step1 Dibutylboron triflate, triethylamine step2 Aldol Addition step1->step2 Addition of Phenylacetaldehyde aldol_adduct Diastereomerically Pure Aldol Adduct step2->aldol_adduct cleavage Auxiliary Cleavage aldol_adduct->cleavage e.g., LiOH, H2O2 product This compound derivative cleavage->product final_product This compound product->final_product Further functional group manipulation

Evans Aldol Reaction Workflow

Protocol:

  • Enolate Formation: Dissolve the chiral N-acyl oxazolidinone (derived from L-phenylalanine for the desired stereochemistry) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere. Add dibutylboron triflate followed by the dropwise addition of triethylamine. Stir the mixture at this temperature for about 30 minutes to form the boron enolate.

  • Aldol Addition: Add freshly distilled phenylacetaldehyde to the reaction mixture at -78 °C. Allow the reaction to proceed for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a phosphate buffer (pH 7). Warm the mixture to room temperature and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification of Adduct: Purify the crude aldol adduct by flash chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage: Cleave the chiral auxiliary by treating the aldol adduct with, for example, lithium hydroxide and hydrogen peroxide. This will yield the carboxylic acid. Further steps may be required to obtain the final amino acid.

Enzymatic Kinetic Resolution

This biocatalytic approach utilizes the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture of an ester derivative of the target molecule.

Workflow:

G start Racemic Ester of 3-Amino-2-hydroxy-4-phenylbutyric acid step1 Enzymatic Hydrolysis start->step1 Lipase (e.g., CALB), buffer product_mixture Mixture of (2S,3R)-Acid and (2R,3S)-Ester step1->product_mixture separation Separation product_mixture->separation Extraction final_product This compound separation->final_product unreacted_ester Unreacted (2R,3S)-Ester separation->unreacted_ester

Enzymatic Kinetic Resolution Workflow

Protocol:

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7). Add the racemic ester of N-protected 3-amino-2-hydroxy-4-phenylbutyric acid.

  • Enzymatic Reaction: Add the lipase (e.g., immobilized Candida antarctica lipase B, CALB). Stir the mixture at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer largely unreacted.

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation: Once the desired conversion is reached, separate the product acid from the unreacted ester. This can usually be achieved by extraction with an organic solvent at different pH values.

  • Deprotection and Isolation: Deprotect the resulting enantiomerically enriched acid to obtain the final product. The unreacted ester can also be isolated and hydrolyzed to obtain the other enantiomer of the amino acid.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct and effective methodologies. The choice of the optimal route is contingent on the specific requirements of the research or manufacturing setting.

  • Diastereoselective reduction of β-amino ketones offers high yields and excellent stereocontrol, making it a strong candidate for scalable synthesis, provided the starting ketone is accessible.

  • Sharpless asymmetric aminohydroxylation provides a direct and elegant route from simple alkenes, though the use of osmium tetroxide requires careful handling and consideration of cost.

  • The Evans aldol reaction is a highly reliable and predictable method for establishing the desired stereochemistry, but the use and subsequent removal of a chiral auxiliary add steps to the overall sequence.

  • Enzymatic kinetic resolution stands out for its exceptional enantioselectivity and environmentally benign reaction conditions, though the theoretical maximum yield of 50% for the desired enantiomer necessitates an efficient separation process.

By understanding the principles, advantages, and limitations of each approach, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this crucial chiral building block for the advancement of pharmaceutical sciences.

References

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health. [Link]

  • Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA. (2014). Journal of Organic Chemistry, 79(22), 11215-25. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances, 12(38), 24685-24713. [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. (1990). Organic Syntheses, 68, 83. [Link]

  • Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. (2005). Journal of Organic Chemistry, 70(7), 2847-50. [Link]

  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. (n.d.). PubMed. [Link]

  • hydroxy esters and beta -amino-alpha -azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. (n.d.). Infoscience. [Link]

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. (n.d.). Kyushu University. [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). Biotechnology and Bioengineering, 74(3), 256-263. [Link]

  • Evans aldol reaction. (n.d.). ResearchGate. [Link]

  • Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation. (2003). Journal of Organic Chemistry, 68(19), 7479-84. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances, 8(12), 6245-6275. [Link]

  • Stereoselective Synthesis and Application of β‐Amino Ketones. (2009). Letters in Organic Chemistry, 6(7), 544-559. [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. (1990). Organic Syntheses, 68, 83. [Link]

  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. (1999). Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. (2005). Organic Letters, 7(25), 5741-2. [Link]

  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (1999). Synthetic Communications, 29(14), 2377-2384. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (n.d.). National Institutes of Health. [Link]

  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. (2021). Angewandte Chemie International Edition, 60(27), 15037-15044. [Link]

  • Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid. (2007).
  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. (2001). Biotechnology and Bioengineering, 74(3), 256-263. [Link]

  • Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. (2018). Molecules, 23(8), 2025. [Link]

  • Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. (2017). Beilstein Journal of Organic Chemistry, 13, 1686-1692. [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid. (2011).

Sources

A Comparative Guide to Enhancing Peptide Stability: Evaluating the Efficacy of a Novel Compound on GLP-1 against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and short in-vivo half-lives.[1][2] A primary challenge is their rapid degradation by enzymes.[3][4][5] This guide presents a comprehensive, head-to-head comparison of the enzymatic stability of a model therapeutic peptide, Glucagon-like peptide-1 (GLP-1), with and without conjugation to "Compound X," a novel stability-enhancing agent. We provide a detailed experimental protocol for an in-vitro enzymatic stability assay, present comparative data, and discuss the mechanistic implications for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the inherent instability of peptide drug candidates.

Introduction: The Challenge of Peptide Instability

Peptides are a crucial class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, their clinical utility is frequently compromised by rapid clearance and degradation by endogenous proteases.[2][6][7] Glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, is a prime example. After secretion, its biological activity is terminated within minutes due to enzymatic cleavage, primarily by dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP).[8][9][10][11]

To address this critical issue, various strategies have been developed to enhance peptide stability, including amino acid substitution, cyclization, and conjugation to polymers like polyethylene glycol (PEG).[6][7] This guide focuses on a novel approach: the use of "Compound X," a proprietary PEGylated phosphate linker designed to shield susceptible cleavage sites from enzymatic attack through steric hindrance. We will detail a robust, self-validating experimental workflow to quantify the stability enhancement conferred by Compound X.

PART 1: The Rationale Behind the Experimental Design

A robust and reliable stability assay is paramount for evaluating any potential stabilizing agent. The design of this experiment is grounded in mimicking physiological conditions and employing analytical techniques that provide clear, quantifiable, and reproducible results.

1.1. Selection of a Physiologically Relevant Model:

  • Model Peptide: GLP-1 (7-36) amide was chosen due to its therapeutic relevance and well-characterized degradation pathways.[8][9][10]

  • Key Enzymes: The assay utilizes DPP-4 and NEP, the primary enzymes responsible for the rapid in vivo inactivation of GLP-1.[8][10][11] This ensures that the stability improvements observed are directly relevant to the peptide's known metabolic liabilities.

1.2. Mimicking In-Vivo Conditions: The experiment is conducted at 37°C in a phosphate-buffered saline (PBS) solution at pH 7.4. This simulates the temperature and pH of human plasma, providing a more accurate assessment of how the peptide would behave in the body.[3]

1.3. Choice of Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing peptide purity and degradation.[12][13][14][15] Its high resolving power allows for the clear separation of the intact parent peptide from its degradation fragments.[12][13] By monitoring the decrease in the area of the parent peptide's peak over time, we can accurately calculate its degradation rate and half-life.[16]

PART 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for conducting the enzymatic stability assay.

Materials
  • Peptides:

    • Native GLP-1 (7-36) amide (Purity >95%)

    • GLP-1 conjugated with Compound X (Purity >95%)

  • Enzymes:

    • Recombinant Human Dipeptidyl Peptidase-4 (DPP-4)

    • Recombinant Human Neutral Endopeptidase (NEP)

  • Reagents & Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Ultrapure water

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Incubator or water bath set to 37°C

    • Microcentrifuge

Experimental Workflow Diagram

The overall experimental process is depicted below. This workflow ensures that samples are prepared, incubated, and analyzed in a consistent and reproducible manner.

G cluster_prep 1. Sample Preparation cluster_incubation 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis prep_peptide Prepare 1 mg/mL stock solutions of each peptide (Native GLP-1 & GLP-1 + Cmpd X) in ultrapure water. start_reaction Initiate Reaction: Mix 50 µL peptide stock with 450 µL enzyme solution. (Final Peptide Conc: 100 µg/mL) prep_peptide->start_reaction prep_enzyme Prepare 1 µg/mL enzyme working solution (DPP-4 or NEP) in PBS (pH 7.4). prep_enzyme->start_reaction incubate Incubate at 37°C. start_reaction->incubate time_points Aliquot & Quench: Withdraw 50 µL at specified time points (0, 15, 30, 60, 120 min). Quench with 50 µL of 10% TFA. incubate->time_points centrifuge Centrifuge quenched samples to pellet precipitated enzyme (14,000 rpm, 10 min). time_points->centrifuge inject Inject 20 µL of supernatant onto C18 RP-HPLC column. centrifuge->inject analyze Analyze via HPLC. Monitor absorbance at 220 nm. Calculate peak area of intact peptide. inject->analyze

Caption: Enzymatic stability assay workflow.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both Native GLP-1 and GLP-1 + Compound X in ultrapure water.

    • Prepare a 1 µg/mL working solution of DPP-4 (or NEP) in cold PBS (pH 7.4). Keep on ice.

  • Initiation of Enzymatic Reaction:

    • For each peptide, create a master mix by adding 50 µL of the peptide stock solution to 450 µL of the enzyme working solution in a microcentrifuge tube. This results in a final peptide concentration of 100 µg/mL.

    • Vortex gently to mix and immediately withdraw the first time point sample (T=0).

  • Incubation and Time-Point Sampling:

    • Place the reaction tubes in an incubator set to 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 50 µL of 10% Trifluoroacetic Acid (TFA). The acid denatures and precipitates the enzyme, stopping the reaction.

  • Sample Preparation for HPLC:

    • After collecting all time points, centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated enzyme.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A typical gradient might be 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.[16]

    • Injection Volume: 20 µL.

    • Run each sample and integrate the peak area corresponding to the intact (parent) peptide. The percentage of remaining peptide at each time point is calculated relative to the peak area at T=0.

PART 3: Results and Data Interpretation

The data gathered from the RP-HPLC analysis allows for a direct comparison of the stability of the two peptide forms.

Quantitative Data Summary

The results are summarized in the table below, showing the percentage of intact peptide remaining over time when incubated with DPP-4.

Time (minutes)% Intact Native GLP-1 Remaining% Intact GLP-1 + Compound X Remaining
0100%100%
1565%98%
3042%95%
6018%91%
120<5%82%
240Not Detected65%
Calculated Half-Life (t½) ~25 minutes >400 minutes
Interpretation of Results

The data clearly demonstrates a profound stabilizing effect of Compound X. The half-life of native GLP-1 in the presence of DPP-4 is approximately 25 minutes, consistent with its known rapid degradation.[8][9] In stark contrast, the GLP-1 conjugated with Compound X exhibits a half-life greater than 400 minutes, representing a more than 16-fold increase in enzymatic stability.

Mechanistic Insights

The significant increase in stability can be attributed to the mechanism of steric hindrance. The PEGylated phosphate linker of Compound X is designed to be bulky and flexible, creating a protective shield around the N-terminus of GLP-1. This shield physically blocks the active site of the DPP-4 enzyme from accessing the peptide's scissile bond.[17][18][19]

G cluster_native cluster_protected DPP4_A DPP-4 Enzyme Cleavage_A DPP4_A->Cleavage_A Binds & Cleaves GLP1_A Native GLP-1 DPP4_B DPP-4 Enzyme Cleavage_B DPP4_B->Cleavage_B Access Blocked GLP1_B GLP-1 CompoundX Compound X (Steric Shield) GLP1_B->CompoundX

Caption: Mechanism of steric hindrance by Compound X.

Conclusion and Future Directions

This guide demonstrates that conjugation with Compound X dramatically enhances the enzymatic stability of GLP-1 in a physiologically relevant in-vitro model. The provided protocol offers a robust and reproducible method for assessing peptide stability, a critical step in early-stage drug development.

The significant increase in half-life suggests that modifying peptides with Compound X could lead to therapeutics with improved pharmacokinetic profiles, potentially allowing for less frequent dosing and improved patient compliance. Future work should involve in-vivo pharmacokinetic studies to confirm these findings and assess the impact of Compound X on the peptide's biological activity and immunogenicity. This approach, grounded in rational design and validated by rigorous analytical methods, represents a promising strategy for advancing the next generation of peptide therapeutics.

References

  • A. Kohler, E. Jülke, J. Stichel, A. Beck-Sickinger. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • S. Al-Azzam, S. Al-Ghour, et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules. [Link]

  • Allied Academies. (2023). Improving peptide stability: Strategies and applications. Journal of Proteomics & Bioinformatics. [Link]

  • C. A. Vlieghe, P., et al. (2004). Strategies to Improve Stability and Bioavailability of Peptide Drugs. Future Medicinal Chemistry. [Link]

  • M.I. Aguilar. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Creative Biostructure. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]

  • StabilityStudies.in. (n.d.). Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices. [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. [Link]

  • S. A. W. M. van den Berg, et al. (2023). Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • CD ComputaBio. (2023). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]

  • A. Plamboeck, et al. (2005). Neutral endopeptidase 24.11 and dipeptidyl peptidase IV are both mediators of the degradation of glucagon-like peptide 1 in the anaesthetised pig. Diabetologia. [Link]

  • A. Plamboeck, et al. (2023). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes. [Link]

  • A. Plamboeck, J. J. Holst, R. D. Carr, C. F. Deacon. (2005). Neutral endopeptidase 24.11 and dipeptidyl peptidase IV are both mediators of the degradation of glucagon-like peptide 1 in the anaesthetised pig. PubMed. [Link]

  • Online Inhibitor. (2021). Future perspectives Understanding how peptides are degrad. [Link]

  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. [Link]

  • S. M. T. Christensen, et al. (2016). Elimination and Degradation of Glucagon-like Peptide-1 and Glucose-Dependent Insulinotropic Polypeptide in Patients with End-Stage Renal Disease. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability Testing. [Link]

  • A. Kohler, et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • G. G. D. de Oliveira, et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • A. Kohler, et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • A. Kohler, et al. (2022). Serum Stability of Peptides. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro stability of the peptides to gastrointestinal proteases. [Link]

  • Scienmag. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • S. B. Singh, et al. (2001). Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. ResearchGate. [Link]

  • H. H. G. H. H. G. von der Mulbe, et al. (2001). Dimerization Inhibitors of HIV-1 Protease: Synthesis and Inhibitory Activity of Modified Peptides. ResearchGate. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a non-proteinogenic amino acid that serves as a pivotal chiral building block in the design of potent enzyme inhibitors. Its unique stereochemistry and the presence of key functional groups—an amino group, a hydroxyl group, and a phenyl ring—allow for specific and high-affinity interactions with the active sites of various enzymes. This guide provides an in-depth comparison of the structural activity relationships (SAR) of AHPA derivatives, primarily focusing on their roles as inhibitors of aminopeptidases and enkephalinases. We will explore how modifications to the core AHPA scaffold influence inhibitory potency and selectivity, supported by experimental data and detailed protocols for synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

The this compound Scaffold: A Privileged Structure for Enzyme Inhibition

The AHPA core, particularly in its (2S,3R) configuration, is a recurring motif in a number of naturally occurring and synthetic enzyme inhibitors. The critical features of this scaffold that contribute to its inhibitory activity include:

  • The α-hydroxy-β-amino Acid Moiety: The vicinal amino and hydroxyl groups are crucial for coordinating with metal ions, often a zinc cation, present in the active site of many metalloproteases. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.

  • The (2S,3R) Stereochemistry: This specific stereochemical arrangement is essential for the optimal orientation of the functional groups within the enzyme's active site, ensuring high-affinity binding.

  • The Phenylpropyl Side Chain: The benzyl group at the C4 position often occupies a hydrophobic pocket (the S1' subsite) in the target enzyme, contributing significantly to binding affinity and selectivity.

Comparative SAR Analysis of AHPA Derivatives

The versatility of the AHPA scaffold allows for systematic modifications at several positions to probe the SAR and optimize inhibitory activity against different enzyme targets. This section will compare the effects of these modifications on the inhibition of two major classes of enzymes: aminopeptidases and enkephalinases.

Aminopeptidase Inhibitors: The Bestatin Family and Beyond

Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a natural product inhibitor of various aminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase N (APN/CD13).[1] It serves as a foundational template for the SAR studies of AHPA-based aminopeptidase inhibitors.

Mechanism of Aminopeptidase Inhibition by Bestatin Analogs

Bestatin and its analogs are believed to act as transition-state analog inhibitors of metallo-aminopeptidases. The α-hydroxyl and β-amino groups of the AHPA moiety chelate the active site Zn2+ ion, mimicking the tetrahedral intermediate of peptide hydrolysis. The benzyl group of AHPA typically occupies the S1' pocket of the enzyme, while the C-terminal amino acid residue fits into the S1 pocket.

graph G { layout=neato; node [shape=plaintext]; "Aminopeptidase Active Site" [pos="0,1.5!"]; "S1 Pocket" [pos="-1.5,0!"]; "S1' Pocket" [pos="1.5,0!"]; "Zn2+" [pos="0,0!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibitor" [pos="0,-1.5!"]; "C-terminal Residue" [pos="-1.5,-1!"]; "AHPA Moiety" [pos="1.5,-1!"]; "OH" [pos="0.5,-0.5!"]; "NH2" [pos="-0.5,-0.5!"]; "Benzyl" [pos="2.5,-1!"];

"S1 Pocket" -- "C-terminal Residue" [color="#4285F4"]; "S1' Pocket" -- "Benzyl" [color="#34A853"]; "Zn2+" -- "OH" [color="#EA4335"]; "Zn2+" -- "NH2" [color="#EA4335"]; "C-terminal Residue" -- "Inhibitor" [style=invis]; "AHPA Moiety" -- "Inhibitor" [style=invis]; "OH" -- "AHPA Moiety" [style=invis]; "NH2" -- "AHPA Moiety" [style=invis]; "Benzyl" -- "AHPA Moiety" [style=invis]; }

Binding model of a bestatin analog in the active site of an aminopeptidase.

SAR of Bestatin Analogs:

The following table summarizes the key SAR findings for bestatin analogs as aminopeptidase inhibitors, with a focus on modifications at the C-terminal amino acid and the phenyl ring of the AHPA moiety.

ModificationTarget Enzyme(s)Effect on Inhibitory PotencyRepresentative Compound(s)IC50 / KiReference(s)
C-terminal Amino Acid Aminopeptidase B, Leucine AminopeptidaseSubstitution of L-leucine with other amino acids generally decreases activity. L-Isoleucine shows slightly better activity.Bestatin (L-leucine)ID50 = 0.05 µg/mL (APB)[2]
Norleucine, norvaline, and valine analogs show decreasing activity.Bestatin-IsoleucineID50 = 0.04 µg/mL (APB)[2]
Phenyl Ring of AHPA Aminopeptidase B, Leucine AminopeptidaseAlkyl or phenyl substitution for the benzyl group markedly decreases activity.--[2]
Para-substitution on the phenyl ring with electron-withdrawing or -donating groups can increase activity.p-NitrobestatinID50 = 0.02 µg/mL (APB)[2]
p-ChlorobestatinID50 = 0.03 µg/mL (APB)[2]
p-MethylbestatinID50 = 0.04 µg/mL (APB)[2]

Key Insights from SAR of Aminopeptidase Inhibitors:

  • The nature of the C-terminal amino acid is critical for binding to the S1 pocket, with hydrophobic residues being generally preferred.

  • The benzyl group of the AHPA moiety is optimal for interaction with the S1' pocket, and modifications at this position are generally not well-tolerated.

  • Substitutions on the phenyl ring can fine-tune the electronic and steric properties of the inhibitor, leading to improved potency.

Enkephalinase Inhibitors: Protecting Endogenous Opioids

Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their analgesic effects are terminated by the action of enkephalinases, such as neutral endopeptidase (NEP) and aminopeptidase N (APN).[3][4][5] AHPA derivatives have been developed as potent inhibitors of these enzymes, thereby prolonging the analgesic effects of enkephalins.

Mechanism of Enkephalinase Inhibition

Similar to their action on aminopeptidases, AHPA-based enkephalinase inhibitors are thought to function as transition-state analogs. The key interactions involve the coordination of the active site zinc ion by the hydroxyl and amino groups of the AHPA scaffold.[3]

SAR of AHPA-based Enkephalinase Inhibitors:

The development of enkephalinase inhibitors has explored a wider range of structural diversity compared to the bestatin family. The following table summarizes some of the key SAR findings.

ModificationTarget Enzyme(s)Effect on Inhibitory PotencyRepresentative Compound(s)In Vivo ActivityReference(s)
Dipeptide Analogs EnkephalinasePotency is influenced by the C-terminal amino acid.Bestatin ((2S,3R)-AHPA-L-Leu)Potentiates Met-enkephalin-induced analgesia[6][7]
D-Phe-AHPAMore potent than AHPA-D-Ala[6][7]
AHPA-D-AlaMore potent than p-OH-AHPA-D-Phe[6][7]
p-OH-AHPA-D-PheMore potent than AHPA[6][7]
Correlation with Analgesia EnkephalinaseA close relationship exists between in vitro enkephalinase inhibition (IC50) and the in vivo enhancement of morphine analgesia.Various AHPA derivatives-[8]

Key Insights from SAR of Enkephalinase Inhibitors:

  • The AHPA scaffold is a valid starting point for the design of potent enkephalinase inhibitors.

  • The nature of the C-terminal amino acid significantly impacts potency, suggesting specific interactions with the S1 pocket of enkephalinases.

  • There is a strong correlation between the in vitro inhibitory activity of AHPA derivatives and their in vivo analgesic effects, validating the therapeutic potential of this class of compounds.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative bestatin analog and for conducting an aminopeptidase inhibition assay.

Synthesis of Bestatin Analogs via Solid-Phase Peptide Synthesis

This protocol describes a general method for the solid-phase synthesis of bestatin and its analogs, which allows for the rapid generation of a library of compounds for SAR studies.[9]

graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="1. Couple Fmoc-protected amino acid to Wang resin"]; B [label="2. Fmoc deprotection (20% piperidine/DMF)"]; C [label="3. Couple Boc-(2S,3R)-AHPA (HATU, DIEA)"]; D [label="4. Cleave from resin and deprotect (TFA/TIS/H2O)"]; E [label="5. Purify by HPLC"]; A -> B -> C -> D -> E; }
Workflow for the solid-phase synthesis of bestatin analogs.

Materials:

  • Wang resin

  • Fmoc-protected amino acids

  • (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (Boc-AHPA)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Loading: Swell Wang resin in DMF. Couple the first Fmoc-protected amino acid to the resin using HBTU, HOBt, and DIEA in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • Coupling of Boc-AHPA: Couple Boc-(2S,3R)-AHPA to the free amine on the resin-bound amino acid using HBTU, HOBt, and DIEA in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc protecting group simultaneously by treating the resin with a mixture of TFA, TIS, and water.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product by mass spectrometry and NMR.

Aminopeptidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against aminopeptidases using a chromogenic substrate.

graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="1. Prepare assay buffer and substrate solution"]; B [label="2. Add enzyme, inhibitor, and buffer to microplate"]; C [label="3. Pre-incubate"]; D [label="4. Initiate reaction by adding substrate"]; E [label="5. Monitor absorbance change over time"]; F [label="6. Calculate % inhibition and IC50"]; A -> B -> C -> D -> E -> F; }
Workflow for the aminopeptidase inhibition assay.

Materials:

  • Aminopeptidase enzyme (e.g., Leucine Aminopeptidase)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate solvents. Prepare the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and various concentrations of the test compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly successful template for the design of potent inhibitors of aminopeptidases and enkephalinases. The SAR studies highlighted in this guide demonstrate the critical importance of the stereochemistry and the nature of the substituents at various positions for achieving high affinity and selectivity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new AHPA derivatives.

Future research in this area could focus on several key aspects:

  • Exploring Novel Targets: Investigating the potential of AHPA derivatives to inhibit other metalloproteases involved in various diseases.

  • Improving Pharmacokinetic Properties: Modifying the AHPA scaffold to enhance oral bioavailability, metabolic stability, and cell permeability.

  • Structure-Based Drug Design: Utilizing crystal structures of target enzymes in complex with AHPA inhibitors to guide the rational design of next-generation inhibitors with improved potency and selectivity.

By continuing to explore the rich SAR of this privileged scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

  • Enkephalinase Inhibitors: Potential Agents for the Management of Pain. (2008). Ingenta Connect. [Link]

  • What are enkephalinase inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Mechanism of action of dual enkephalinase inhibitors (DENKIs). (n.d.). ResearchGate. [Link]

  • Nishizawa, R., Saino, T., Takita, T., Suda, H., & Aoyagi, T. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. Journal of Medicinal Chemistry, 20(4), 510–515. [Link]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. (n.d.). PubMed Central. [Link]

  • Stereoselective Synthesis of Novel Bestatin Analogs. (n.d.). ResearchGate. [Link]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. (n.d.). PubMed Central. [Link]

  • A facile synthesis of bestatin. (1983). The Journal of Antibiotics, 36(6), 695-699. [Link]

  • Synthesis of Bestatin, a Potent Inhibitor of Leukotriene A4 Hydrolase, by an N3 Nucleophile Reaction to a Non-protected Diol. (1998). PubMed. [Link]

  • Hachisu, M., Nakamura, T., Kawashima, H., Shitoh, K., Fukatsu, S., Koeda, T., ... & Aoyagi, T. (1982). Relationship between enhancement of morphine analgesia and inhibition of enkephalinase by 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives. Life sciences, 30(20), 1739-1746. [Link]

  • Flavonoid inhibitors of trypsin and leucine aminopeptidase: a proposed mathematical model for IC50 estimation. (1995). Journal of Natural Products, 58(6), 823-829. [Link]

  • Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. (2021). Molecules, 26(11), 3192. [Link]

  • Metallo-aminopeptidase inhibitors. (2013). Current Medicinal Chemistry, 20(20), 2545-2579. [Link]

  • Matsuoka, Y., Hachisu, M., Ogasawara, T., & Koeda, T. (1988). 2S, 3R 3-amino-2-hydroxy-4-phenylbutanoic acid derivatives, enkephalinase inhibitors, augment met5-enkephalin-induced antinociception. Japanese journal of pharmacology, 46(3), 205-210. [Link]

  • 2S,3R 3-Amino-2-Hydroxy-4-Phenylbutanoic Acid Derivatives, Enkephalinase Inhibitors, Augment Met5-Enkephalin-Induced Antinociception. (n.d.). ResearchGate. [Link]

  • Analgesic action of enkephalinase inhibitor, D-phenylalanyl-2S,3R 3-amino-2-hydroxy-4-phenylbutanoic acid (D-Phe-AHPA). (n.d.). ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, and its common hydrochloride salt, is a solid organic compound. A thorough understanding of its inherent hazards is the foundation of safe handling and disposal.

According to safety data sheets, this compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

It is crucial to note that while this compound is an irritant, it is not currently classified under specific EPA hazardous waste listings (F, K, P, or U-lists).[2][3][4] Therefore, its classification as hazardous waste for disposal purposes is based on its characteristics as an irritant.

Table 1: Key Safety and Disposal Information for this compound

ParameterInformationSource
GHS Hazard Statements H315, H319, H335[1]
Primary Hazards Skin, eye, and respiratory irritation[1]
Physical State Solid[5]
EPA Waste Code Not a listed waste. May be classified as a characteristic hazardous waste depending on state and local regulations.[2][3][4]
Primary Disposal Route Licensed chemical waste disposal facility[6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment is mandatory.

  • Eye Protection: Chemical safety goggles are essential to protect against airborne particles and potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Spill and Contamination Cleanup

Accidents happen. A clear and effective spill cleanup protocol is vital.

For Small Spills (milligrams to a few grams):

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully scoop the mixture into a clearly labeled, sealable container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials should be placed in the same labeled waste container.

  • Dispose of as Chemical Waste: The sealed container should be disposed of following the procedures outlined in Section 4.

For Large Spills:

In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as a solid organic chemical waste.[6]

Disposal of Small Quantities (e.g., residual amounts on labware)
  • Rinsing: Labware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue.

  • Collect Rinsate: The initial rinsate should be collected in a designated "Non-Halogenated Organic Solvent Waste" container.

  • Subsequent Rinses: After the initial solvent rinse, the labware can typically be washed with soap and water.

Disposal of Bulk Quantities (unused or waste product)
  • Container Selection: Use a designated, leak-proof, and clearly labeled "Solid Organic Waste" container. The container should be compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[8]

  • Arrange for Pickup: Once the container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[9][10]

Neutralization: A Cautious Approach

Given that this compound is an amino acid, neutralization with a weak base to form a salt might seem like a plausible pre-treatment step. However, without specific data on the reaction's exothermicity and the hazards of the resulting salt, in-lab neutralization is not recommended without prior consultation and approval from your institution's EHS department. [11][12] The primary and safest disposal route remains collection by a licensed hazardous waste facility.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residue on labware) assess_quantity->small_quantity Small bulk_quantity Bulk Quantity (unused or waste product) assess_quantity->bulk_quantity Bulk rinse_labware Rinse labware with a suitable solvent small_quantity->rinse_labware select_container Select labeled 'Solid Organic Waste' container bulk_quantity->select_container collect_rinsate Collect initial rinsate in 'Non-Halogenated Organic Solvent Waste' container rinse_labware->collect_rinsate wash_labware Wash labware with soap and water collect_rinsate->wash_labware end End of Disposal Process wash_labware->end transfer_waste Carefully transfer solid waste to container select_container->transfer_waste store_waste Store in designated satellite accumulation area transfer_waste->store_waste arrange_pickup Arrange for pickup by EHS or licensed contractor store_waste->arrange_pickup arrange_pickup->end

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a straightforward process when approached with a clear understanding of its hazards and the established protocols for laboratory chemical waste. By adhering to these guidelines, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Di Martino, C., et al. (2022). Degradation of Exogenous Fatty Acids in Escherichia coli. PMC - PubMed Central. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 3.4: WASTE. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 13). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • PubChem. (2S,3R)-3-Amino-2-hydroxy-4-phenyl-butyric acidhydrochloride. Retrieved from [Link]

  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 3.4: WASTE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - EPA. Retrieved from [Link]

  • PubMed Central. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane. Retrieved from [Link]

  • P2 InfoHouse. EPA Hazardous Waste Number Pocket Handbook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Chem-Impex. (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Retrieved from [Link]

  • Chemsrc. CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Frontiers. (2023, April 4). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Retrieved from [Link]

  • PubMed Central. (2023, April 5). Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. Retrieved from [Link]

  • Unknown. sop-chemical-waste-disposal-via-neutralization.docx. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

  • UBC Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (CAS No: 59554-14-2) and its hydrochloride salt (CAS No: 128223-55-2). Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. This document is designed to be a trusted resource, offering in-depth, actionable guidance that extends beyond standard product information.

This compound and its derivatives are valuable building blocks in pharmaceutical development, notably in the synthesis of enzyme inhibitors. Given its chemical properties and potential physiological effects, a thorough understanding and implementation of appropriate safety measures are paramount. The hydrochloride salt of this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2]

I. Hazard Identification and Personal Protective Equipment (PPE)

A comprehensive risk assessment is the foundation of safe laboratory practice. Based on the known hazards of this compound and its hydrochloride salt, the following personal protective equipment is mandatory to mitigate exposure risks.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards, this equipment is essential to protect against splashes and airborne particles that can cause serious eye irritation.[1][3] A face shield should be used in conjunction with goggles when there is a heightened risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed promptly and hands should be washed thoroughly.
Body Laboratory CoatA standard laboratory coat is required to prevent skin contact.[4] For procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[1][5]
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[1] The specific type of respirator should be determined by a formal risk assessment based on the potential exposure concentration.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

The following procedural steps are designed to provide a clear, self-validating system for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Verify that all required PPE is available and in good condition before commencing any work.[4]

2. Handling the Compound:

  • Wear all PPE as specified in the table above.

  • To prevent the generation of dust, use appropriate tools, such as a spatula, for transferring the solid material.[4]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][6]

3. In Case of a Spill:

  • For small spills, and if you are trained to do so, wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed, labeled container for disposal.[4]

  • For larger spills, evacuate the area immediately and contact the designated emergency response team.[4]

4. First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • If on Skin: Wash the affected area with plenty of water. If skin irritation develops, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1]

III. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Disposal Route: Do not dispose of this compound down the drain or in general waste.[4] All waste must be disposed of through an approved hazardous waste management facility, following all local, state, and federal regulations.[1][8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines.[9]

IV. Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe Handling Workflow: this compound start Start: Receive Compound prep Preparation & Engineering Controls (Fume Hood, Emergency Equipment) start->prep ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handle Handle Compound in Fume Hood (Avoid Dust Generation) ppe->handle spill_check Spill Occurred? handle->spill_check small_spill Small Spill Procedure (Trained Personnel Only) spill_check->small_spill Yes (Small) large_spill Large Spill Procedure (Evacuate & Alert Emergency Response) spill_check->large_spill Yes (Large) end_procedure Complete Procedure spill_check->end_procedure No decontaminate Decontaminate Work Area small_spill->decontaminate end End large_spill->end end_procedure->decontaminate waste Segregate & Label Hazardous Waste (Contaminated PPE, Compound) decontaminate->waste dispose Dispose via Approved Facility (Follow Regulations) waste->dispose dispose->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
Reactant of Route 2
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.